4-(4-Methoxyphenyl)-3-thiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157324. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTUQILJEQYQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353172 | |
| Record name | 4-(4-Methoxyphenyl)-3-thiosemicarbazide | |
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Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40207-03-2 | |
| Record name | 4-(4-Methoxyphenyl)thiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40207-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 157324 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40207-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157324 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Methoxyphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(4-methoxyphenyl)thiourea | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Methoxyphenyl)-3-thiosemicarbazide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)-3-thiosemicarbazide, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, synthesis, characterization, and prospective applications, with a focus on the scientific rationale behind its utility.
Introduction: The Thiosemicarbazide Scaffold in Drug Discovery
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a privileged scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] These compounds, characterized by the core -NH-C(=S)-NH-NH- moiety, have demonstrated potent antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1] The biological versatility of this class of compounds stems from their ability to act as effective chelating agents for transition metal ions, which are often crucial for the function of various enzymes essential for pathogen and cancer cell survival. The presence of both sulfur and nitrogen donor atoms allows for the formation of stable coordination complexes, leading to the inhibition of these vital enzymes.
This compound, with its methoxy-substituted phenyl ring, serves as a key building block for the synthesis of a diverse library of bioactive molecules. The methoxy group, a common substituent in pharmacologically active compounds, can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. This guide will explore the fundamental aspects of this compound, providing a solid foundation for its application in research and development.
Molecular Structure and Physicochemical Properties
This compound is a white solid with the chemical formula C₈H₁₁N₃OS and a molecular weight of 197.26 g/mol .[2][3][4] The molecule consists of a p-methoxyphenyl group attached to the N-4 position of a thiosemicarbazide backbone.
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 40207-03-2 | [2][3][4] |
| Molecular Formula | C₈H₁₁N₃OS | [2][3][4] |
| Molecular Weight | 197.26 g/mol | [2][3][4] |
| Melting Point | 154-156 °C (decomposes) | [3][4] |
| Appearance | White solid | [4] |
| Density | 1.311 g/cm³ | [2][4] |
| Boiling Point | 330.1 °C at 760 mmHg | [2] |
| Flash Point | 153.4 °C | [2] |
| Refractive Index | 1.682 | [2] |
The structural arrangement of this compound, featuring a hydrazine group, a thiocarbonyl group, and an aromatic ring, provides multiple sites for chemical modification, making it an ideal precursor for combinatorial synthesis and the development of new chemical entities.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic addition of hydrazine hydrate to 4-methoxyphenyl isothiocyanate. This reaction is generally straightforward, high-yielding, and can be performed under mild conditions.
Caption: General synthetic scheme for this compound.
Experimental Protocol:
Objective: To synthesize this compound.
Materials:
-
4-Methoxyphenyl isothiocyanate
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven.
Causality behind Experimental Choices:
-
The use of an ice bath during the addition of hydrazine hydrate is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
Ethanol is a suitable solvent as it readily dissolves the starting materials and allows for the precipitation of the product upon formation.
-
A slight excess of hydrazine hydrate ensures the complete conversion of the isothiocyanate.
Spectroscopic Characterization
4.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3100 | N-H | Stretching (multiple bands for NH and NH₂) |
| 3050-3000 | C-H (aromatic) | Stretching |
| 2980-2850 | C-H (aliphatic, -OCH₃) | Stretching |
| ~1600 | C=C (aromatic) | Stretching |
| ~1510 | N-H | Bending |
| ~1240 | C=S | Stretching |
| ~1170 | C-O (ether) | Stretching |
The presence of multiple N-H stretching bands is a key indicator of the thiosemicarbazide moiety. The C=S stretching frequency is also a characteristic feature.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different types of protons and their chemical environments.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | NH (adjacent to phenyl) |
| ~8.0 | Singlet | 1H | NH (adjacent to NH₂) |
| 7.2-7.4 | Doublet | 2H | Aromatic protons (ortho to -NH) |
| 6.8-7.0 | Doublet | 2H | Aromatic protons (ortho to -OCH₃) |
| ~4.5 | Singlet | 2H | NH₂ |
| ~3.7 | Singlet | 3H | OCH₃ |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=S |
| ~155 | Aromatic C (attached to -OCH₃) |
| ~132 | Aromatic C (attached to -NH) |
| ~125 | Aromatic CH (ortho to -NH) |
| ~114 | Aromatic CH (ortho to -OCH₃) |
| ~55 | OCH₃ |
4.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 197. The fragmentation pattern would likely involve the cleavage of the C-N and N-N bonds, as well as the loss of small neutral molecules like H₂S or NH₃.
Caption: Plausible mass fragmentation pathways for this compound.
Applications and Biological Significance
This compound is a valuable intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its derivatives have been extensively investigated for their therapeutic potential.
5.1. Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of thiosemicarbazones derived from this compound. These compounds often exert their cytotoxic effects through the chelation of essential metal ions like iron and copper, which are required by cancer cells for proliferation. This leads to the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, ultimately inducing apoptosis in cancer cells. For instance, ruthenium(II)-p-cymene complexes of thiosemicarbazones derived from N-(4-methoxybenzyl) thiosemicarbazide have shown promising cytotoxicity against various cancer cell lines.[7]
5.2. Antimicrobial Activity
The thiosemicarbazide scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have shown activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of microbial growth through the disruption of essential metabolic pathways, again often involving metal chelation.
5.3. Other Applications
Beyond its medicinal applications, derivatives of this compound have been explored for their potential in materials science. For example, certain thiosemicarbazone derivatives have been shown to exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and telecommunications.[5]
Safety and Handling
This compound is classified as toxic if swallowed.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P301 + P316: IF SWALLOWED: Get emergency medical help immediately.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemically versatile and biologically significant molecule. Its straightforward synthesis and the ease with which it can be derivatized make it an attractive starting material for the development of novel therapeutic agents and functional materials. The extensive research on its derivatives highlights the potential of the 4-methoxyphenylthiosemicarbazide scaffold in addressing critical challenges in medicine, particularly in the fields of oncology and infectious diseases. Further investigation into the specific biological activities of the parent compound and the continued exploration of its derivatives are warranted to fully exploit its therapeutic and technological potential.
References
- M. C. de Souza, "A review of the biological activities of thiosemicarbazones," Journal of the Brazilian Chemical Society, vol. 16, no. 6A, pp. 1175-1191, 2005.
- D. Hadji et al., "Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study," Revue Roumaine de Chimie, vol. 68, no. 6, pp. 463-472, 2023.
- M. J. Chan, "Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide," Tunku Abdul Rahman University College, 2021.
- Jahangirnagar University Journal of Science, "Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing," [Online]. Available: [Link].
- M. Martínez-Estévez et al., "Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes," Molecules, vol. 27, no. 22, p. 8003, 2022.
Sources
- 1. Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide - TAR UMT Institutional Repository [eprints.tarc.edu.my]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 40207-03-2 [amp.chemicalbook.com]
- 4. This compound | CAS:40207-03-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes [mdpi.com]
An In-depth Technical Guide to 4-(4-Methoxyphenyl)-3-thiosemicarbazide (CAS: 40207-03-2): A Cornerstone for Heterocyclic Synthesis and Drug Discovery
This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)-3-thiosemicarbazide, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, and its significant role as a precursor to a diverse range of biologically active heterocyclic compounds. The narrative emphasizes the causality behind synthetic strategies and the compound's potential in modern therapeutic research.
Introduction: The Strategic Importance of a Versatile Scaffold
This compound, hereafter referred to as 4-MPT, belongs to the thiosemicarbazide class of compounds. These molecules are characterized by a thiourea core linked to a hydrazine moiety. This unique structural arrangement imparts a rich chemical reactivity, making them exceptionally valuable starting materials in synthetic chemistry.[1] The true power of 4-MPT lies not in its intrinsic biological activity, but in its function as a robust and versatile scaffold. It serves as a foundational building block for synthesizing heterocyclic systems like 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, many of which are pharmacologically significant.[2][3] The presence of the methoxyphenyl group provides a handle for modulating lipophilicity and electronic properties, a key consideration in structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 4-MPT are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 40207-03-2 | [4] |
| Molecular Formula | C₈H₁₁N₃OS | [5] |
| Molecular Weight | 197.26 g/mol | [5][6] |
| Appearance | White solid | [7] |
| Melting Point | 154-156 °C (decomposes) | [4][7] |
| Boiling Point | 330.1 °C at 760 mmHg (Predicted) | [7][8] |
| Density | 1.311 g/cm³ (Predicted) | [7][8] |
| Synonyms | N-(4-Methoxyphenyl)hydrazinecarbothioamide, 1-Amino-3-(4-methoxyphenyl)thiourea | [4][8] |
Synthesis and Structural Elucidation
The synthesis of N-substituted thiosemicarbazides is a well-established process in organic chemistry. The most direct and efficient method involves the nucleophilic addition of a hydrazine to an isothiocyanate.
Experimental Protocol: Synthesis of 4-MPT
This protocol describes the synthesis of 4-MPT from commercially available precursors. The choice of an alcohol solvent facilitates the reaction by ensuring solubility of the reactants while allowing for easy precipitation of the product upon completion.
Reactants:
-
4-Methoxyphenyl isothiocyanate (1.0 eq)
-
Hydrazine hydrate (~99%) (1.2 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenyl isothiocyanate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of isothiocyanate).
-
Stir the solution at room temperature to ensure complete dissolution.
-
Slowly add hydrazine hydrate (1.2 eq) dropwise to the stirred solution. The use of a slight excess of hydrazine ensures the complete consumption of the isothiocyanate starting material.
-
An exothermic reaction may be observed, and a white precipitate will begin to form.
-
Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to maximize product precipitation.
-
Collect the white solid product by vacuum filtration through a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 4-MPT.
Structural Characterization
Confirmation of the synthesized 4-MPT structure is achieved through standard spectroscopic techniques.
| Technique | Expected Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~9.9 (s, 1H, NH), ~9.0 (s, 1H, NH), ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.5 (s, 2H, NH₂), ~3.7 (s, 3H, OCH₃) | Presence of three distinct NH/NH₂ protons, aromatic protons of the methoxyphenyl ring, and the methoxy group protons. |
| ¹³C NMR (DMSO-d₆) | δ ~181 (C=S), ~155 (Ar-C-O), ~132 (Ar-C-N), ~125 (Ar-CH), ~114 (Ar-CH), ~55 (OCH₃) | Confirms the thiocarbonyl carbon, and the distinct carbons of the methoxyphenyl ring. |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (Aromatic C=C), ~1520 (C=S stretching), ~1240 (C-O stretching) | Shows characteristic functional group vibrations for NH, aromatic, thione, and ether moieties. |
| Mass Spec (ESI+) | m/z = 198.07 [M+H]⁺ | Corresponds to the protonated molecular ion, confirming the molecular weight.[9] |
Gateway to Bioactive Heterocycles
The primary value of 4-MPT is its role as a synthon for creating more complex heterocyclic structures. The N-N-C=S core is pre-organized for cyclization reactions.
Experimental Protocol: Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives
This protocol details the cyclodesulfurization of 4-MPT to form a 2-(4-methoxyphenylamino)-1,3,4-oxadiazole derivative. This transformation is a key step in creating compounds with potential biological activities.[10] Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) or iodine are effective for this cyclization.[11][12]
Reactants:
-
Acyl hydrazide (e.g., benzohydrazide) (1.0 eq)
-
This compound (4-MPT) (This is incorrect, the thiosemicarbazide itself is cyclized after acylation. A more accurate protocol starts with the thiosemicarbazide).
-
Corrected Reactants: An N-acyl-4-(4-methoxyphenyl)-3-thiosemicarbazide (1.0 eq)
-
Iodine (I₂) (2.0 eq)
-
Sodium Hydroxide (NaOH) (4.0 eq)
-
Ethanol/Water solution
Procedure:
-
Suspend the N-acyl-4-(4-methoxyphenyl)-3-thiosemicarbazide (prepared by reacting 4-MPT with an acyl chloride or carboxylic acid) in ethanol.
-
Add a solution of sodium hydroxide (4.0 eq) in water and stir to form the sodium salt.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of iodine (2.0 eq) in ethanol dropwise with vigorous stirring. The iodine acts as a mild oxidizing agent that promotes the cyclization by eliminating hydrogen sulfide.
-
Continue stirring for 3-5 hours at room temperature.
-
The reaction mixture is then poured into ice-cold water.
-
The precipitated solid is filtered, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3,4-oxadiazole derivative.
Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thiol Derivatives
This protocol describes the base-catalyzed intramolecular cyclization of an acyl-thiosemicarbazide (derived from 4-MPT) to yield a 1,2,4-triazole-3-thiol. This scaffold is present in numerous antifungal and antimicrobial agents.[13]
Reactants:
-
N-acyl-4-(4-methoxyphenyl)-3-thiosemicarbazide (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 2N)
Procedure:
-
Reflux a mixture of the N-acyl-4-(4-methoxyphenyl)-3-thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) for 4-6 hours. The strong base promotes the cyclization via dehydration.[13]
-
After refluxing, cool the reaction mixture to room temperature.
-
Carefully acidify the clear solution with a dilute acid (e.g., 2N HCl) until the pH is acidic.
-
A precipitate will form upon acidification.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize from ethanol to obtain the pure 1,2,4-triazole-3-thiol derivative.
Synthetic Pathways from 4-MPT
Caption: Key synthetic transformations starting from the 4-MPT scaffold.
Biological Significance and Therapeutic Potential
While 4-MPT itself is primarily a synthetic intermediate, the thiosemicarbazide core and its derivatives are renowned for a vast spectrum of biological activities.[2][3][14]
-
Anticancer Activity: Numerous thiosemicarbazide and thiosemicarbazone derivatives have demonstrated significant antiproliferative activity.[15][16][17] One report explicitly suggests that 4-MPT possesses anticancer properties, potentially through DNA binding and the induction of apoptosis.[6] The mechanism for many thiosemicarbazones is often attributed to their ability to chelate essential metal ions like iron and copper, disrupting enzymatic processes crucial for cell proliferation, such as ribonucleotide reductase.[18] This leads to oxidative stress and cell death.
-
Antimicrobial and Antifungal Activity: The thiosemicarbazide scaffold is a common feature in compounds developed to combat bacterial and fungal infections.[19][20] The ability to interfere with cellular processes is broad, making them attractive candidates for new antimicrobial agents.
-
Enzyme Inhibition: Specific derivatives have shown potent inhibitory activity against enzymes like tyrosinase, which is relevant in cosmetics and for treating hyperpigmentation disorders.[21]
Hypothesized Mechanism of Action for Anticancer Derivatives
Caption: Plausible anticancer mechanism for thiosemicarbazone derivatives.
Role in the Drug Discovery Pipeline
4-MPT is an exemplary starting point in a drug discovery campaign. Its utility lies in its capacity to generate large, diverse chemical libraries for high-throughput screening.
Drug Discovery Workflow
Caption: Drug discovery workflow initiated from the 4-MPT scaffold.
By reacting 4-MPT with a diverse set of reagents (e.g., various acyl chlorides or carboxylic acids), chemists can rapidly produce a library of related but distinct molecules. This library can then be screened against biological targets to identify "hits." The structure of these hits, all containing the core 4-MPT framework, provides immediate and valuable SAR data, guiding the subsequent lead optimization phase.
Conclusion
This compound (CAS 40207-03-2) is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and exceptional versatility as a precursor to bioactive heterocycles make it an indispensable resource for drug discovery programs. From generating compound libraries for initial screening to serving as the backbone for potent anticancer and antimicrobial agents, 4-MPT continues to be a compound of significant interest to the scientific community.
References
- Current time information in Louisville, KY, US. (n.d.). Google.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI.
- A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. (n.d.). Semantic Scholar.
- Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. (2022). PMC - PubMed Central.
- A review on potential biological activities of thiosemicarbazides. (2021). ResearchGate.
- An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). ResearchGate.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). MDPI.
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Semantic Scholar.
- Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. (2022). Journal of Pharmaceutical Negative Results.
- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). Semantic Scholar.
- 1,3,4-Oxadiazole synthesis. (n.d.). Organic Chemistry Portal.
- Formation of[2][24][25]-oxadiazol-2-yl-amine from thiosemicar- bazide a. (n.d.). ResearchGate.
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- Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis. (2021). PubMed.
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- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). JOCPR.
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A Comprehensive Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)-3-thiosemicarbazide
This document provides an in-depth exploration of the synthetic pathway for 4-(4-Methoxyphenyl)-3-thiosemicarbazide, a valuable precursor in the development of heterocyclic compounds with significant pharmacological potential. Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are recognized for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering not just a protocol, but a foundational understanding of the reaction dynamics, mechanistic principles, and critical process parameters.
Strategic Overview of the Synthesis
The synthesis of this compound is most efficiently executed via a two-step sequence. This strategy hinges on the initial formation of a highly reactive isothiocyanate intermediate, which subsequently undergoes nucleophilic addition with hydrazine. This approach is favored for its reliability, scalability, and the commercial availability of the starting materials.
The logical flow of the synthesis is outlined below, illustrating the progression from the primary amine precursor to the final thiosemicarbazide product.
Figure 1: Overall two-step synthetic workflow.
Step 1: Synthesis of 4-Methoxyphenyl isothiocyanate
The foundational step is the conversion of the primary aromatic amine, p-anisidine, into its corresponding isothiocyanate. The isothiocyanate group (-N=C=S) is a powerful electrophile, primed for subsequent reaction with nucleophiles.
Mechanistic Rationale
The most prevalent and robust method for this transformation involves the use of carbon disulfide (CS₂). The reaction proceeds via a dithiocarbamate salt intermediate.
-
Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the amino group of p-anisidine on the electrophilic carbon of carbon disulfide. This step requires a base, such as triethylamine (TEA), to deprotonate the amine, enhancing its nucleophilicity and neutralizing the acidic proton of the resulting dithiocarbamic acid.
-
Intermediate Formation: This forms a triethylammonium dithiocarbamate salt.
-
Sulfur Abstraction (Desulfurization): The dithiocarbamate is then treated with a desulfurizing agent. While various reagents can be used, such as phosgene derivatives or heavy metal salts, a common laboratory-scale approach involves reagents like dicyclohexylcarbodiimide (DCC) or ethyl chloroformate, which facilitate the elimination of a sulfur atom and a proton to form the stable isothiocyanate.
This method provides a high-yielding pathway to the required intermediate.[2]
Detailed Experimental Protocol
Materials:
-
p-Anisidine (4-Methoxyaniline)
-
Carbon Disulfide (CS₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours. The formation of the dithiocarbamate salt may be observed.
-
Cool the mixture again to 0 °C and add a catalytic amount of DMAP, followed by the slow addition of Boc₂O (1.0 eq) dissolved in DCM.[2]
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude 4-methoxyphenyl isothiocyanate can be purified by vacuum distillation or silica gel chromatography if necessary, though it is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
This final step involves the formation of the C-N bond that defines the thiosemicarbazide structure. It is a classic example of nucleophilic addition.
Mechanistic Rationale
The reaction mechanism is direct and efficient. The terminal nitrogen atom of hydrazine is a potent nucleophile that readily attacks the central electrophilic carbon atom of the isothiocyanate group.
Figure 2: Mechanism of hydrazine addition to isothiocyanate.
A subsequent proton transfer from the newly bonded nitrogen to the sulfur atom (or more accurately, a series of proton exchanges with the solvent) neutralizes the zwitterionic intermediate to yield the stable thiosemicarbazide product. This reaction is generally clean and proceeds in high yield.[3][4]
Detailed Experimental Protocol
Materials:
-
4-Methoxyphenyl isothiocyanate
-
Hydrazine hydrate (64-80% solution in water)
-
Ethanol (95% or absolute)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenyl isothiocyanate (1.0 eq) in ethanol.
-
To this stirred solution, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 30 minutes, then gently reflux for 2-3 hours.[5] The formation of a white precipitate indicates product formation.
-
After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the product under vacuum or in a desiccator.
Purification and Characterization
While the precipitated product is often of high purity, recrystallization can be performed to obtain analytically pure material.
-
Purification: The crude this compound can be recrystallized from ethanol or an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol, and if necessary, add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form well-defined crystals.
-
Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Parameter / Technique | Expected Value / Observation |
| CAS Number | 40207-03-2[6] |
| Molecular Formula | C₈H₁₁N₃OS[6] |
| Molecular Weight | 197.26 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | 154-156 °C[7] |
| ¹H NMR (DMSO-d₆) | δ ~3.7 (s, 3H, OCH₃), ~4.5 (s, 2H, NH₂), ~6.9 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~8.1 (s, 1H, NH), ~9.3 (s, 1H, NH). Note: Exact shifts can vary. |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (aromatic C=C), ~1500 (C=N stretching), ~1240 (C=S stretching).[5] |
Safety and Handling Precautions
-
p-Anisidine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbon Disulfide: Highly flammable and toxic. Work exclusively in a well-ventilated fume hood.
-
4-Methoxyphenyl isothiocyanate: Corrosive and a sensitizer. Avoid contact with skin and eyes.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.
-
General: All steps of this synthesis should be performed by trained personnel in a properly equipped chemical laboratory. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Kumar, A., Mishra, R., Mazumder, A., Mazumder, R., & Kumar, A. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. Asian Journal of Chemistry, 33, 1957-1975. URL: https://asianpubs.org/index.php/ajc/article/view/10134
- Asian Journal of Chemistry. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. URL: https://asianpubs.org/index.php/ajc/article/view/10134/13936
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985223/
- Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2011.601869
- ResearchGate. (2011). (PDF) Thiosemicarbazides: Synthesis and reactions. URL: https://www.researchgate.net/publication/233150535_Thiosemicarbazides_Synthesis_and_reactions
- MDPI. (n.d.). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. URL: https://www.mdpi.com/1420-3049/23/11/2766
- Iraqi Journal of Science. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). URL: https://ijs.uobaghdad.edu.iq/index.php/ijs/article/view/1371
- TAR UC Institutional Repository. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. URL: https://eprints.tarc.edu.my/18975/
- Revue Roumaine de Chimie. (n.d.). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. URL: http://revroum.lew.ro/wp-content/uploads/2023/RRCh_5_2023/Art%2002.pdf
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- Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. URL: https://journal.juniv.edu/index.php/jsc/article/view/113
- Sigma-Aldrich. (n.d.). p-Anisidine. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a88255
- Thermo Scientific Chemicals. (n.d.). 4-Methoxyphenyl isothiocyanate, 98%. URL: https://www.thermofisher.
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An In-depth Technical Guide to 4-(4-Methoxyphenyl)-3-thiosemicarbazide: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenyl)-3-thiosemicarbazide, a substituted thiosemicarbazide, is a versatile building block in synthetic organic chemistry and a molecule of significant interest in medicinal chemistry. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and characteristic reactivity, to support its application in research and drug development.
The core structure, featuring a hydrazinecarbothioamide moiety attached to a methoxy-substituted phenyl ring, offers multiple sites for chemical modification, making it an ideal scaffold for the generation of diverse molecular libraries. The presence of the sulfur atom and multiple nitrogen atoms also imparts unique coordinating properties, allowing for the formation of metal complexes with potential therapeutic or catalytic applications.[1]
Core Physical and Chemical Properties
This compound is typically a white to off-white solid at room temperature.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 40207-03-2 | [4][5][6][7][8] |
| Molecular Formula | C₈H₁₁N₃OS | [5][6] |
| Molecular Weight | 197.26 g/mol | [5][8] |
| Appearance | White solid | [4] |
| Melting Point | 154-156 °C (decomposes) | [4][7][8] |
| Boiling Point | 330.1 °C at 760 mmHg (Predicted) | [4][6] |
| Density | 1.311 g/cm³ (Predicted) | [4][6] |
| Flash Point | 153.4 °C (Predicted) | [4][6] |
| XLogP3 | 2.01950 | [6] |
| PSA (Polar Surface Area) | 91.40 Ų | [6] |
Synthesis of this compound
The primary synthetic route to 4-aryl-3-thiosemicarbazides involves the reaction of an aryl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is generally efficient and proceeds under mild conditions.
Experimental Protocol: A General Method
The following is a generalized protocol based on the synthesis of similar 4-substituted phenyl thiosemicarbazides.[10]
-
Preparation of Reactant Solution: Prepare a solution of hydrazine hydrate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Isothiocyanate: In a separate flask, suspend 4-methoxyphenyl isothiocyanate (1 equivalent) in ethanol.
-
Reaction Execution: While vigorously stirring the hydrazine hydrate solution and cooling it in an ice bath, add the suspension of 4-methoxyphenyl isothiocyanate dropwise.
-
Reaction Completion and Isolation: Allow the reaction mixture to stir and slowly warm to room temperature, typically leaving it to stand overnight to ensure complete reaction.
-
Work-up: The resulting solid precipitate is collected by filtration. The crude product is then washed with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Purification: The collected solid is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily centered around the nucleophilic terminal amino group (-NH₂) and the thione group (C=S).
Formation of Thiosemicarbazones
The most prominent reaction of thiosemicarbazides is their condensation with aldehydes and ketones to form the corresponding thiosemicarbazones.[11][12] This reaction is of high significance as thiosemicarbazones are a well-established class of compounds with diverse biological activities.[1][2] The reaction proceeds via nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration.
Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative
The following protocol is adapted from the synthesis of (E)-4-(4-methoxyphenyl)-1-((E)-3-(2-nitrophenyl)allylidene)thiosemicarbazide.[13]
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reaction Conditions: The reaction mixture is then heated to reflux with constant stirring for a period of 2-4 hours.
-
Product Isolation: After cooling the reaction mixture to room temperature, the precipitated product is collected by filtration.
-
Purification: The crude thiosemicarbazone can be purified by recrystallization from ethanol.
Cyclization Reactions
The polyfunctional nature of thiosemicarbazides makes them excellent precursors for the synthesis of various heterocyclic systems, such as thiazoles, triazoles, and thiadiazoles. These reactions often involve intramolecular cyclization or condensation with bifunctional reagents.
Coordination Chemistry
The nitrogen and sulfur atoms in the thiosemicarbazide backbone are effective donor atoms for coordination with transition metals. This has led to the development of a rich coordination chemistry, with the resulting metal complexes being investigated for their catalytic and medicinal properties.[1][14]
Analytical Characterization
| Technique | Expected/Observed Features |
| FTIR (cm⁻¹) | - N-H stretching vibrations in the range of 3100-3400 cm⁻¹.- Aromatic C-H stretching around 3000 cm⁻¹.- C=S (thione) stretching, typically observed between 1200-1300 cm⁻¹.[1][13] |
| ¹H NMR (DMSO-d₆, δ ppm) | - A singlet for the OCH₃ protons around 3.7-3.8 ppm.- Aromatic protons of the methoxyphenyl group appearing as doublets in the range of 6.8-7.5 ppm.- Signals for the -NH- and -NH₂ protons, which are exchangeable with D₂O, would appear as broad singlets at higher chemical shifts. |
| ¹³C NMR (DMSO-d₆, δ ppm) | - A signal for the OCH₃ carbon around 55 ppm.- Aromatic carbon signals between 114-158 ppm.- The C=S carbon signal would be expected at a downfield chemical shift, typically >170 ppm. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 197.26).- Characteristic fragmentation patterns involving the loss of NH₂, the methoxy group, and cleavage of the thiourea backbone. |
Note: The exact chemical shifts and peak intensities can vary depending on the solvent and the specific instrument used for analysis.
Safety and Handling
This compound is classified as acutely toxic if swallowed.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a cool, dry, and locked place, away from incompatible materials.[6]
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the development of novel heterocyclic compounds and thiosemicarbazones with promising biological activities. This guide provides a foundational understanding of its properties and chemistry, intended to facilitate its effective use in research and development endeavors. Further detailed studies on its solubility, crystal structure, and thermal stability would be beneficial to the scientific community.
References
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- Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II) - Semantic Scholar. Semantic Scholar. [Link]
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- An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC - PubMed Central.
- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
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- Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone. MDPI. [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Thiosemicarbazide Derivatives
Abstract
Thiosemicarbazides, and their corresponding thiosemicarbazone derivatives, represent a privileged scaffold in medicinal chemistry, a journey that began in the early 20th century and continues to yield compounds with a remarkable breadth of biological activity.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of these versatile molecules. We will traverse the seminal work of early pioneers to the modern-day rationale for their synthesis and evaluation against a wide array of pathological targets, including bacteria, viruses, fungi, and cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but also a practical guide to the synthesis, biological evaluation, and structure-activity relationships that govern the efficacy of this enduring chemical class.
A Legacy of Discovery: From Dyes to Drugs
The story of thiosemicarbazide derivatives in medicine is intrinsically linked to the pioneering work of German bacteriologist and pathologist Gerhard Domagk. In the 1930s, while systematically screening synthetic dyes for antibacterial properties at I.G. Farben, Domagk discovered that a sulfonamide-containing dye, Prontosil, was effective against streptococcal infections in vivo.[4][5] This groundbreaking discovery, which earned him the 1939 Nobel Prize in Physiology or Medicine, ushered in the era of antibacterial chemotherapy.[4][6][7]
Domagk's relentless pursuit of antibacterial agents did not stop with sulfonamides. In 1946, he and his team reported the antitubercular activity of a new class of compounds: thiosemicarbazones.[8] This marked a pivotal moment, establishing the thiosemicarbazide scaffold as a source of potent antimicrobial agents. The initial focus was on combating Mycobacterium tuberculosis, and these early derivatives demonstrated significant efficacy, laying the foundation for decades of research into their diverse therapeutic potential.[8][9]
The Chemistry of a Versatile Scaffold: Synthesis and Derivatization
The synthetic accessibility of thiosemicarbazides and their derivatives is a key factor contributing to their extensive investigation. The core thiosemicarbazide structure can be readily synthesized and subsequently modified, allowing for the creation of large libraries of compounds for biological screening.[10][11][12]
General Synthesis of Thiosemicarbazides
The most common and straightforward method for synthesizing 1,4-disubstituted thiosemicarbazides involves the reaction of an acid hydrazide with an appropriate isothiocyanate.[12][13]
Experimental Protocol: Synthesis of 1-(Arylcarbonyl)-4-(aryl)thiosemicarbazides
-
Dissolution: Dissolve the desired acid hydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition: To the stirred solution, add the corresponding aryl isothiocyanate (1 equivalent).
-
Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[13]
-
Isolation: Upon completion of the reaction (monitored by thin-layer chromatography), the product often precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.
Synthesis of Thiosemicarbazones: The Schiff Base Condensation
The vast majority of biologically active thiosemicarbazide derivatives are thiosemicarbazones. These are typically formed through a condensation reaction between a thiosemicarbazide and an aldehyde or ketone, forming a Schiff base.[14][15][16] This reaction is highly efficient and allows for the introduction of a wide variety of substituents, which is crucial for tuning the biological activity.[14]
Experimental Protocol: General Synthesis of Thiosemicarbazones
-
Reactant Preparation: Dissolve the substituted thiosemicarbazide (1 equivalent) in a suitable solvent, commonly ethanol or methanol.[14][15][17] To this, add the desired aldehyde or ketone (1 equivalent).
-
Catalysis: A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the condensation.[17]
-
Reaction Conditions: The mixture is stirred at room temperature or heated under reflux. The reaction progress is monitored by TLC.[15]
-
Product Isolation: The resulting thiosemicarbazone often precipitates from the reaction mixture upon cooling. The solid is collected by filtration, washed with a cold solvent, and dried.[14][17]
-
Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.[2][14]
Caption: General workflow for the synthesis of thiosemicarbazones.
A Spectrum of Biological Activity: From Microbes to Malignancies
The thiosemicarbazide scaffold has proven to be a remarkably fruitful source of compounds with a wide range of biological activities. This versatility stems from the ease of chemical modification, allowing for the fine-tuning of properties such as lipophilicity, electronic effects, and steric bulk, all of which can influence target binding and overall efficacy.[18][19]
Antibacterial Activity
Following Domagk's initial discoveries, research into the antibacterial properties of thiosemicarbazide derivatives has continued. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[3][13][18][20] The mechanism of their antibacterial action is believed to involve the inhibition of essential enzymes, such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[1][18]
Table 1: Selected Thiosemicarbazide Derivatives and their Antibacterial Activity (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Reference |
| 3a | 1.95 - 3.9 | >1000 | [20] |
| 3e | 7.8 - 31.25 | >1000 | [20] |
| L1 | 10 (mg/L) against B. cereus | Not specified | [1][2] |
Note: Data is compiled from various sources and testing conditions may vary.
Antiviral Properties
Thiosemicarbazones were among the first classes of synthetic antiviral agents to be discovered.[21] Their antiviral activity has been demonstrated against a range of DNA and RNA viruses, including herpes simplex virus, vaccinia virus, and even the human immunodeficiency virus (HIV).[21][22][23] The proposed mechanism of antiviral action often involves the inhibition of viral enzymes essential for replication, such as ribonucleotide reductase.[24]
Caption: Simplified mechanism of antiviral action for thiosemicarbazones.
Anticancer Activity
In recent decades, there has been a significant focus on the development of thiosemicarbazide derivatives as anticancer agents.[24][25][26] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.[1][27] Their anticancer mechanism is often multifactorial, but a key target is ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, which is often upregulated in proliferating cancer cells.[24] Some derivatives have also been shown to inhibit topoisomerase II, another enzyme vital for DNA replication.[24][27]
Table 2: Anticancer Activity of Selected Thiosemicarbazide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Proposed Target | Reference |
| L4 | A549 (Lung) | Strong inhibitory effect | Topoisomerase II | [1] |
| AB2 | LNCaP (Prostate) | 108.14 | Topoisomerase IIα | [27] |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Other Biological Activities
The therapeutic potential of thiosemicarbazide derivatives extends beyond the aforementioned areas. They have also been investigated for their antifungal, antimalarial, anticonvulsant, and anti-inflammatory properties, highlighting the remarkable versatility of this chemical scaffold.[1][3][19]
Structure-Activity Relationships (SAR): A Guide to Rational Design
The extensive research on thiosemicarbazide derivatives has led to the elucidation of key structure-activity relationships (SAR), which provide a framework for the rational design of more potent and selective compounds.
-
The N4-Substituent: The nature of the substituent at the N4 position of the thiosemicarbazide moiety significantly influences biological activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced potency.[18]
-
The Carbonyl Moiety: The aldehyde or ketone used to form the thiosemicarbazone plays a crucial role. The steric and electronic properties of the substituents on this part of the molecule can dramatically affect target binding.
-
Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the choice of substituents, is critical for cell permeability and reaching the intracellular target.
-
Metal Chelation: Thiosemicarbazones are excellent chelating agents, and their biological activity is often enhanced upon coordination with metal ions. The resulting metal complexes can exhibit different and sometimes more potent activities than the free ligands.[28]
Caption: Key structure-activity relationships in thiosemicarbazide derivatives.
Future Perspectives and Conclusion
The journey of thiosemicarbazide derivatives, from their serendipitous discovery as antibacterial agents to their current status as promising anticancer and antiviral candidates, is a testament to the power of medicinal chemistry. The ease of their synthesis and the vast chemical space that can be explored through derivatization ensure that they will remain a focus of drug discovery efforts for the foreseeable future.
Future research will likely concentrate on several key areas:
-
Mechanism of Action Studies: A deeper understanding of the precise molecular targets and pathways modulated by these compounds will enable more rational drug design.
-
Combination Therapies: Investigating the synergistic effects of thiosemicarbazide derivatives with existing drugs could lead to more effective treatment regimens, particularly in oncology.
-
Drug Delivery Systems: The development of novel formulations and drug delivery strategies could improve the pharmacokinetic properties and reduce the potential toxicity of these compounds.
-
Exploration of New Therapeutic Areas: The broad spectrum of biological activity suggests that thiosemicarbazide derivatives may have therapeutic potential in other disease areas that are yet to be fully explored.
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4-(4-Methoxyphenyl)-3-thiosemicarbazide molecular weight and formula
An In-Depth Technical Guide to 4-(4-Methoxyphenyl)-3-thiosemicarbazide: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a specialized chemical compound that belongs to the thiosemicarbazide family. Thiosemicarbazides are characterized by a hydrazine core linked to a thiocarbonyl group and serve as crucial synthons in organic and medicinal chemistry. The inherent reactivity of the sulfur and nitrogen atoms makes the thiosemicarbazide scaffold a versatile building block for synthesizing a wide array of heterocyclic compounds and derivatives. These derivatives, particularly thiosemicarbazones, have demonstrated a broad spectrum of significant biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties.[1][2][3][4]
The presence of the 4-methoxyphenyl group in this specific molecule imparts distinct electronic and steric properties, influencing its reactivity and the biological profile of its subsequent derivatives. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the compound's physicochemical properties, a validated synthesis protocol for its derivatives, and its core applications as a precursor in the development of novel therapeutics and advanced materials.
Section 1: Physicochemical Properties and Characterization
The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These characteristics dictate storage conditions, solvent selection for reactions, and the analytical methods required for its identification and quality control.
Key Compound Identifiers and Properties
The essential data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁N₃OS | [5][6][7] |
| Molecular Weight | 197.26 g/mol | [5] |
| CAS Number | 40207-03-2 | [5][6][8] |
| Appearance | White solid | [9] |
| Melting Point | 154-156 °C (with decomposition) | [8][9] |
| Boiling Point | 330.1 °C at 760 mmHg | [6][9] |
| Density | 1.311 g/cm³ | [6][9] |
Analytical Characterization
While this compound is often supplied by commercial vendors, identity and purity confirmation are paramount. Standard analytical techniques used for the characterization of this molecule and its derivatives include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: This technique is crucial for identifying key functional groups, such as N-H (amine and amide), C=S (thiocarbonyl), and C-O-C (ether) stretches present in the molecule.
-
Mass Spectrometry (MS): Provides the exact mass of the compound, confirming its elemental composition.
Researchers have successfully used these methods to characterize derivatives synthesized from this compound, validating their expected structures.[1][10]
Section 2: Synthesis and Application in Derivatization
This compound is primarily utilized as an intermediate. Its value lies in its ability to react with carbonyl compounds to form thiosemicarbazones, which are often the final bioactive molecules.
General Synthetic Pathway and Mechanism
The synthesis of thiosemicarbazones from this compound involves a classical condensation reaction with an aldehyde or ketone.
Causality of Experimental Choices:
-
Solvent: Absolute ethanol is a common choice as it effectively dissolves both the thiosemicarbazide and many carbonyl compounds, while being relatively inert to the reaction itself.[10]
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added.[10] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal primary amine group (-NH₂) of the thiosemicarbazide.
-
Temperature: Refluxing the mixture provides the necessary activation energy to drive the condensation reaction, which involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule to form the final C=N (imine) bond of the thiosemicarbazone.
The general workflow for this reaction is depicted below.
Caption: General workflow for thiosemicarbazone synthesis.
Experimental Protocol: Synthesis of (E)-4-(4-methoxyphenyl)-1-((E)-3(2-nitrophenyl)allylidene)thiosemicarbazide
This protocol is adapted from a published procedure and serves as a self-validating system for demonstrating the reactivity of the title compound.[10]
Materials:
-
This compound (1 equivalent)
-
2-Nitro cinnamaldehyde (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~0.5 mL per 2 mmol of reactant)
Procedure:
-
Dissolution: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 0.4 g, 2 mmol) and absolute ethanol (20 mL). Stir until the solid is mostly dissolved.
-
Addition of Reactants: Add 2-nitro cinnamaldehyde (e.g., 0.354 g, 2 mmol) to the solution, followed by the catalytic amount of acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain stirring at this temperature for 3 hours. Monitor the reaction progress if desired using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the pure thiosemicarbazone derivative.
Section 3: Core Applications in Drug Development and Materials Science
The utility of this compound is defined by the properties of the molecules it helps create. Its applications are primarily in the fields of medicinal chemistry and materials science.
Precursor for Bioactive Thiosemicarbazones and Heterocycles
Thiosemicarbazones derived from this precursor have shown potential as:
-
Anticancer Agents: The thiosemicarbazone scaffold is a well-known pharmacophore in cancer research, with some compounds exhibiting potent cytotoxic activity against various cancer cell lines.[2][3]
-
Antibacterial Agents: These compounds can inhibit bacterial growth, making them candidates for new antibiotic development.[2]
-
Antioxidants: Certain derivatives have been shown to possess antioxidant properties, capable of scavenging free radicals.[1]
Furthermore, the thiosemicarbazide itself can be a starting material for synthesizing other biologically active heterocyclic systems, such as 1,3,4-thiadiazoles.[11]
Ligand Formation for Bio-organometallic Chemistry
The thiosemicarbazone derivatives are excellent ligands for metal ions due to the presence of nitrogen and sulfur donor atoms. Researchers have synthesized Ruthenium(II)-p-cymene complexes using thiosemicarbazones derived from a related N-substituted thiosemicarbazide.[12][13] These organometallic complexes are studied for their potential as novel anticancer therapeutics, combining the cytotoxic properties of the metal center with the biological activity of the organic ligand.
Development of Nonlinear Optical (NLO) Materials
The field of materials science has also found applications for derivatives of this compound. A synthesized thiosemicarbazone demonstrated significant nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.[10] The extended π-conjugated system formed upon condensation contributes to these desirable optical characteristics.
Section 4: Safety and Handling
Proper handling of this compound is essential for laboratory safety. Based on available safety data, the compound has the following GHS classification:
Precautionary Statements: [6]
-
Prevention:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
-
Response:
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.
-
P330: Rinse mouth.
-
-
Storage:
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
It is mandatory to handle this chemical in a well-ventilated area or a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. While its direct biological applications are limited, its true significance lies in its role as a foundational building block for a diverse range of functional molecules. From potent anticancer thiosemicarbazones and their metal complexes to advanced NLO materials, the derivatives of this compound are at the forefront of research in drug discovery and materials science. This guide provides the core technical knowledge required for researchers to effectively and safely utilize this compound in their synthetic and developmental workflows.
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An In-Depth Technical Guide to Potential Research Areas for Novel Thiosemicarbazide Compounds
Introduction: The Versatile Thiosemicarbazide Scaffold
Thiosemicarbazide and its derivatives, particularly thiosemicarbazones, represent a privileged scaffold in medicinal chemistry.[1][2][3][4] This class of compounds, characterized by the presence of a reactive N-N-C=S backbone, has garnered significant attention due to its broad spectrum of biological activities.[5] The structural flexibility of the thiosemicarbazide core allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties.[1][2] Furthermore, their ability to act as efficient chelating agents for various transition metal ions significantly enhances their therapeutic potential, leading to the development of novel metallodrugs with unique mechanisms of action.[6][7][8][9] This guide provides a comprehensive overview of the most promising research avenues for novel thiosemicarbazide compounds, focusing on their applications as anticancer, antimicrobial, and enzyme-inhibiting agents.
Core Research Areas: A Multifaceted Therapeutic Potential
The research landscape for thiosemicarbazide derivatives is vast and dynamic. This section delves into the most prominent and actively investigated areas, highlighting key mechanisms of action, structure-activity relationships, and the therapeutic rationale behind their development.
Anticancer Agents: A Promising Frontier in Oncology
Thiosemicarbazones have emerged as a significant class of anticancer agents, with some compounds advancing to clinical trials.[10][11] Their multifaceted mechanism of action, often involving the inhibition of key enzymes essential for cancer cell proliferation, makes them attractive candidates for drug development.[10][12]
Mechanism of Action: Targeting Cancer's Achilles' Heel
The anticancer activity of thiosemicarbazones is primarily attributed to their ability to inhibit ribonucleotide reductase (RR) , a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[8][10][12] By depleting the pool of deoxyribonucleotides, these compounds effectively halt DNA synthesis and repair, leading to cell cycle arrest and apoptosis. Another key target for many thiosemicarbazone derivatives is topoisomerase IIα , an enzyme that plays a critical role in DNA replication and chromosome segregation.[12] Inhibition of this enzyme leads to DNA strand breaks and ultimately, cell death.[12]
The chelation of metal ions, particularly iron and copper, is also a critical aspect of their anticancer activity.[6] These metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage in cancer cells, which are often more susceptible to such insults than normal cells.[6][13]
Caption: Mechanism of anticancer action of thiosemicarbazones.
Structure-Activity Relationship (SAR) Insights
The biological efficacy of thiosemicarbazone derivatives is significantly influenced by their structural features.[6][13] Key SAR insights include:
-
Substitution on the N4-position: The nature of the substituent at the N4-position of the thiosemicarbazide moiety plays a crucial role in determining the cytotoxic activity. Bulky and lipophilic groups at this position often enhance anticancer potency.
-
Aromatic/Heterocyclic Ring: The aldehyde or ketone precursor used in the synthesis dictates the nature of the aromatic or heterocyclic ring attached to the azomethine nitrogen. Electron-withdrawing or -donating groups on this ring can modulate the electronic properties and, consequently, the biological activity of the compound.[12] Heterocyclic thiosemicarbazones have often shown higher activity compared to their aromatic counterparts.[12]
-
Metal Chelating Ability: The ability to form stable complexes with transition metals is a hallmark of active thiosemicarbazones.[6][14] The geometry of the resulting metal complex can significantly influence its interaction with biological targets.[11]
| Compound Class | Key Structural Feature | Anticancer Activity Trend | Reference |
| N4-substituted Thiosemicarbazones | Increasing lipophilicity at N4 | Generally increased cytotoxicity | [15] |
| Heterocyclic Thiosemicarbazones | Presence of a heterocyclic ring | Often higher activity than aromatic analogs | [12] |
| Metal Complexes | Formation of stable transition metal complexes | Enhanced anticancer potency | [6][16] |
Antimicrobial Agents: Combating Infectious Diseases
Thiosemicarbazide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[5][15][17][18] Their ability to interfere with essential microbial processes makes them a valuable scaffold for the development of new anti-infective drugs, particularly in the face of rising antimicrobial resistance.
Antibacterial and Antifungal Activity
Numerous studies have reported the antibacterial and antifungal properties of thiosemicarbazides and their metal complexes.[7][17][18][19] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][17] The coordination of thiosemicarbazone ligands to metal ions often leads to a significant enhancement of their antimicrobial activity compared to the free ligands.[17][18][19] This is attributed to the increased lipophilicity of the metal complexes, which facilitates their transport across microbial cell membranes.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action are still under investigation but are thought to involve multiple targets:
-
Enzyme Inhibition: Thiosemicarbazones can inhibit microbial enzymes that are crucial for growth and survival.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives and their metal complexes allows them to intercalate into the microbial cell membrane, leading to its disruption and leakage of cellular contents.
-
Interference with DNA Synthesis: Similar to their anticancer effects, these compounds can inhibit enzymes involved in microbial DNA replication.
Caption: Experimental workflow for antimicrobial evaluation.
Enzyme Inhibitors: A Targeted Therapeutic Approach
The ability of thiosemicarbazide derivatives to interact with the active sites of various enzymes has led to their exploration as specific enzyme inhibitors for a range of therapeutic applications.
Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning.[20] Several monosubstituted acetophenone thiosemicarbazones have been identified as potent tyrosinase inhibitors, with some exhibiting IC50 values in the sub-micromolar range.[20] Molecular docking studies suggest that the sulfur atom of the thiourea moiety interacts with the copper ions in the active site of the enzyme, contributing to the inhibitory activity.[20]
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[21] They are involved in various physiological processes, and their inhibition has therapeutic implications for diseases such as glaucoma, epilepsy, and cancer. Thiosemicarbazone-benzenesulfonamide derivatives have been synthesized and shown to be potent inhibitors of several human CA isoforms, with some compounds exhibiting low nanomolar inhibitory constants.[21][22]
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine and serotonin.[23] MAO inhibitors are used in the treatment of neurodegenerative disorders such as Parkinson's disease.[23] Certain thio/semicarbazide-based benzyloxy derivatives have been identified as selective and reversible inhibitors of MAO-B, making them promising candidates for further development.[23]
Synthesis and Experimental Protocols
The synthesis of thiosemicarbazide derivatives is generally straightforward, making them an attractive class of compounds for medicinal chemistry research.
General Synthesis of Thiosemicarbazones
Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[3][12]
Step-by-Step Protocol:
-
Dissolution: Dissolve the substituted thiosemicarbazide (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Addition: To the stirred solution, add the corresponding aldehyde or ketone (1 equivalent).
-
Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours.
-
Isolation: The resulting precipitate is collected by filtration, washed with a cold solvent, and dried.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic agents.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiosemicarbazide compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Emerging Applications
The versatility of the thiosemicarbazide scaffold continues to open up new avenues of research. Emerging areas of interest include:
-
Neuroprotective Agents: The discovery of MAO-B inhibitors suggests a potential role for these compounds in the treatment of neurodegenerative diseases.[23]
-
Antioxidant Properties: Many thiosemicarbazone-based compounds possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.[6][13][14]
-
Drug Delivery Systems: The conjugation of thiosemicarbazones to nanoparticles is being explored as a strategy for targeted drug delivery and to overcome issues of poor solubility.[24]
Conclusion
Novel thiosemicarbazide compounds represent a highly promising and versatile platform for the discovery of new therapeutic agents. Their well-established anticancer, antimicrobial, and enzyme-inhibiting activities, coupled with their synthetic accessibility and the potential for enhancement of their properties through metal complexation, make them a focal point of contemporary medicinal chemistry research. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and effective drugs for a wide range of diseases.
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An In-depth Technical Guide to Thiosemicarbazones in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiosemicarbazones (TSCs) are a versatile class of Schiff bases, characterized by a core (-NH-CS-NH-N=C<) structure, that have garnered significant attention in medicinal chemistry for over half a century.[1][2] Initially recognized for their antiviral properties, their therapeutic potential has expanded dramatically to include potent anticancer, antimicrobial, and neuroprotective activities.[1][3][4] This guide provides a comprehensive overview of the fundamental chemistry, synthesis, structure-activity relationships (SAR), and multifaceted mechanisms of action of thiosemicarbazones. We delve into their primary role as powerful metal chelators, their well-established function as inhibitors of ribonucleotide reductase, and their capacity to induce cellular oxidative stress. Furthermore, this document outlines their broad therapeutic applications, discusses the enhanced efficacy of their metal complexes, and presents detailed experimental protocols for their synthesis and biological evaluation. The narrative is designed to bridge foundational chemical principles with field-proven insights, offering researchers and drug development professionals a thorough understanding of this promising therapeutic scaffold.
The Thiosemicarbazone Scaffold: A Foundation of Versatility
Introduction and Core Chemical Properties
Thiosemicarbazones are a class of compounds containing a thiosemicarbazide group (-NH-CS-NH-NH2) which is crucial for their diverse biological activities.[1] They are typically synthesized through the condensation reaction of a thiosemicarbazide with a suitable aldehyde or ketone.[5][6][7] The resulting structure possesses a flexible backbone and key nitrogen and sulfur donor atoms, making them excellent chelating agents for transition metal ions like iron and copper.[5][8][9] This ability to sequester and interact with biologically crucial metals is central to many of their therapeutic effects.[8] The structural versatility, allowing for extensive modification, enables the fine-tuning of their pharmacological profiles, making them a highly attractive scaffold in drug design.[10][11]
The α-(N)-Heterocyclic Advantage
A particularly potent subclass of TSCs are the α-(N)-heterocyclic thiosemicarbazones. These compounds feature the thiosemicarbazone side chain attached at a position alpha to a nitrogen atom within a heterocyclic ring (e.g., pyridine, quinoline). This specific arrangement creates a conjugated N,N,S-tridentate donor set, which is essential for high biological activity.[6][12][13] This tridentate configuration allows for the formation of highly stable metal complexes with significantly enhanced redox activity compared to bidentate TSCs, amplifying their therapeutic effect.[8] The most clinically advanced thiosemicarbazone, Triapine, is a prime example of this structural class.[14]
Synthesis and Characterization: A Validated Workflow
The synthesis of thiosemicarbazones is a straightforward and robust process, making them highly accessible for research and development. The causality behind the protocol is as critical as the steps themselves; the choice of solvent ensures reactant solubility, while the acid catalyst is crucial for activating the carbonyl group to facilitate the nucleophilic attack by the terminal amine of the thiosemicarbazide.
Experimental Protocol: Synthesis of a Representative Thiosemicarbazone
Objective: To synthesize 2-acetylpyridine thiosemicarbazone, a classic example of an α-(N)-heterocyclic TSC.
Materials:
-
2-acetylpyridine (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Büchner Funnel and Flask
-
Filter Paper
-
Reflux Apparatus
Step-by-Step Methodology:
-
Reactant Solubilization: Dissolve 2-acetylpyridine (1.0 eq) in absolute ethanol in a round-bottom flask. Stir until a homogenous solution is achieved. Rationale: Ethanol is chosen as it effectively dissolves both the ketone starting material and the thiosemicarbazide.
-
Addition of Second Reactant: Add an equimolar amount of thiosemicarbazide (1.0 eq) to the solution. Stir the mixture to ensure even suspension.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture. Rationale: The acid protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the primary amine of the thiosemicarbazide, thereby accelerating the condensation reaction.
-
Reaction under Reflux: Equip the flask with a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents solvent loss during the heating period.
-
Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation of the product.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water, followed by cold ethanol, to remove any unreacted starting materials and the catalyst. Rationale: Using cold solvents minimizes the loss of product, which may have slight solubility in the wash solvents.
-
Drying: Dry the purified solid product under vacuum or in a desiccator.
-
Characterization: Confirm the structure and purity of the synthesized 2-acetylpyridine thiosemicarbazone using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualization: Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and subsequent analytical characterization of a thiosemicarbazone.
Multifaceted Mechanisms of Action
The biological activity of thiosemicarbazones is not attributed to a single mode of action but rather to their ability to interfere with multiple crucial cellular pathways.
Inhibition of Ribonucleotide Reductase (RR)
The most well-documented target of anticancer α-N-heterocyclic TSCs is the enzyme ribonucleotide reductase (RR).[8][15] RR is essential for DNA synthesis and repair as it catalyzes the conversion of ribonucleoside diphosphates to their deoxy- counterparts.[15][16] The enzyme's active form requires a tyrosyl free radical stabilized by a di-iron center in its R2 subunit.[14] Thiosemicarbazones, particularly as iron complexes, are potent inhibitors of RR.[17] They act by chelating the iron from the R2 subunit, which destabilizes the tyrosyl radical and inactivates the enzyme, leading to the depletion of the dNTP pool and subsequent cell cycle arrest and apoptosis.[16][18] The leading clinical candidate, Triapine, is a potent RR inhibitor.[14]
Metal Chelation and Disruption of Iron Homeostasis
Beyond RR inhibition, the strong metal-chelating properties of TSCs disrupt cellular iron and copper homeostasis.[8][12] They are not simple chelators that solely remove iron; instead, they form redox-active metal complexes within the cell.[8] These complexes can participate in Fenton-type reactions, leading to the generation of highly damaging reactive oxygen species (ROS) such as hydroxyl radicals.[9][12] This induction of oxidative stress overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[12]
Other Biological Targets
While RR inhibition and ROS generation are primary mechanisms, evidence suggests TSCs can act on other targets:
-
Topoisomerases: Some TSCs and their metal complexes have been shown to inhibit topoisomerase II, an enzyme critical for managing DNA topology during replication, leading to disruptions in DNA replication and cell death.[1][19]
-
Cysteine Proteases: In parasitic organisms, certain TSCs act as inhibitors of cysteine proteases, which are essential for the parasite's life cycle.[2]
Caption: Key mechanisms of action for thiosemicarbazones, highlighting metal chelation and RR inhibition.
Structure-Activity Relationships (SAR): A Guide to Rational Design
The biological activity of thiosemicarbazones can be significantly altered by modifying their chemical structure. Understanding these SARs is critical for designing next-generation compounds with improved potency and selectivity.[10][11]
-
The Aldehyde/Ketone Moiety: The nature of the carbonyl precursor is a key determinant of activity. As previously mentioned, α-(N)-heterocyclic aldehydes or ketones (like 2-acetylpyridine) yield tridentate ligands that are generally more potent anticancer agents than bidentate TSCs derived from simple aromatic or aliphatic carbonyls.[6]
-
Substitution on the Aromatic Ring: Adding electron-withdrawing or electron-donating groups to aromatic rings within the TSC structure can modulate the compound's lipophilicity and electronic properties. This, in turn, affects cell permeability, metal-binding affinity, and redox potential of the resulting metal complex.[2][12] For instance, halides like bromine and chlorine are often well-tolerated and can enhance activity.[2]
-
N4-Position Substitution: Modification of the terminal N4 amine can also influence activity. Substituting this position with alkyl or aryl groups can impact the compound's steric profile and hydrogen-bonding capabilities, which can be crucial for binding to target enzymes.[20]
SAR Summary Table
| Scaffold Position of Modification | General Impact on Biological Activity | Representative Example |
| Carbonyl Precursor | α-(N)-heterocyclic structures (e.g., pyridine) are critical for tridentate chelation and high anticancer activity.[6] | 2-Acetylpyridine TSC > Benzaldehyde TSC |
| Aromatic Ring (e.g., at C5) | Electron-withdrawing groups (e.g., halogens) can increase lipophilicity and potency.[2] | 5-Bromosalicylaldehyde TSC |
| Terminal Amine (N4) | Substitution can alter steric hindrance and hydrogen bonding, affecting target interaction and solubility.[20][21] | N4-dimethylated TSCs show high activity. |
| Metal Complexation | Coordination with metals like Cu(II) or Zn(II) often enhances activity compared to the free ligand.[5][22] | Copper(II) complexes of pyridine-based TSCs |
A Broad Spectrum of Therapeutic Applications
The multifaceted mechanism of action of TSCs has led to their investigation across a wide range of diseases.
-
Anticancer Agents: This is the most extensively studied application. TSCs show efficacy against various tumor types, including leukemia, pancreatic, breast, and lung cancer.[6][12][13] The lead compound, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), has been evaluated in numerous clinical trials, often in combination with chemotherapy or radiation.[18][23][24][25] Current trials are exploring its use for glioblastoma and neuroendocrine tumors.[23][26]
-
Antiviral Agents: Historically, TSCs were among the first synthetic antiviral drugs.[27][28] Methisazone, an isatin-β-thiosemicarbazone, was used for the prophylaxis of smallpox.[29] Modern research has demonstrated the activity of TSCs against a range of viruses, including Dengue virus, herpes simplex virus, and hepatitis C.[28][30]
-
Antimicrobial Agents: The development of antimicrobial resistance has renewed interest in TSCs as potential antibiotics and antifungals.[5][7] They exhibit activity against both Gram-positive and Gram-negative bacteria, with proposed mechanisms including the inhibition of DNA gyrase and topoisomerase IV.[1] Their metal complexes, particularly with copper(II) and zinc(II), often show superior antifungal activity compared to the uncomplexed ligands against pathogens like Candida albicans and Aspergillus flavus.[22][31][32]
-
Neurodegenerative Diseases: A more recent application involves leveraging the metal-binding properties of TSCs to address the metal dyshomeostasis observed in neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4][33] Pathological protein aggregation in these conditions is often associated with elevated levels of redox-active metals. Bis(thiosemicarbazone) metal complexes, which are orally bioavailable and can cross the blood-brain barrier, have shown promise in animal models by rectifying this metal imbalance and reducing oxidative stress.[3][4][33] Novel TSCs have been designed to target multiple hallmarks of Alzheimer's disease simultaneously, including metal dyshomeostasis, oxidative stress, and low acetylcholine levels.[34][35]
Future Directions and Concluding Remarks
Thiosemicarbazones represent a remarkably versatile and enduring scaffold in medicinal chemistry. While their potential is vast, challenges related to off-target toxicity and bioavailability must be addressed through continued rational design.
Future research is heading in several exciting directions:
-
Targeted Delivery: To improve selectivity and reduce side effects, TSCs are being incorporated into antibody-drug conjugates (ADCs), which can deliver the cytotoxic payload directly to cancer cells.[36]
-
Multi-Target Agents: The inherent polypharmacology of TSCs is being harnessed to design single molecules that can address multiple pathological factors, particularly in complex diseases like Alzheimer's.[34]
-
Novel Metal Complexes: Exploration of complexes with different transition metals may yield compounds with unique biological profiles and enhanced therapeutic indices.[37]
References
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A Technical Guide to the Core Mechanisms of Action of Thiosemicarbazide Compounds
Foreword for the Researcher
Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a class of compounds whose structural simplicity belies their profound and versatile biological activity.[1] For decades, they have been a fertile ground for medicinal chemistry, yielding candidates with potent anticancer, antiviral, antibacterial, and antifungal properties.[2][3][4][5] The true scientific intrigue, however, lies not just in what they do, but how they do it. Their efficacy is rarely the result of a single, linear interaction but rather a multifaceted assault on cellular homeostasis.
This guide is structured to provide drug development professionals and researchers with a foundational, yet in-depth, understanding of the core mechanisms that underpin the activity of thiosemicarbazide-based compounds. We will move beyond a mere catalog of effects to explore the causal biochemistry, focusing on the three interconnected pillars of their action: direct enzyme inhibition, disruption of metallic homeostasis through chelation, and the subsequent induction of catastrophic oxidative stress. Our approach is to provide not only the established theory but also the practical, validated experimental frameworks required to investigate these mechanisms in your own research.
Section 1: The Central Axis of Activity - Multimodal Enzyme Inhibition
The thiosemicarbazide scaffold is a privileged structure for enzyme inhibition, capable of interacting with a diverse range of enzymatic targets. This inhibitory action is often the most direct and readily quantifiable biological effect. The key structural feature is the >N-NH-C(=S)-NH- moiety, where the nitrogen and sulfur atoms act as key hydrogen bond donors/acceptors and, critically, as potent metal-coordinating centers.
Causality of Inhibition: Targeting Metalloenzymes
A primary mode of action is the inhibition of metalloenzymes. The sulfur atom of the thiosemicarbazide group has a high affinity for transition metal ions that are essential for the catalytic activity of many enzymes.[6]
-
Tyrosinase: This copper-containing enzyme is a classic example. It is the rate-limiting enzyme in melanin biosynthesis. Thiosemicarbazones effectively inhibit tyrosinase by having their sulfur atom directly chelate the two copper ions within the enzyme's active site, rendering it catalytically inert.[6][7] This has made them attractive candidates for treating hyperpigmentation disorders. The inhibition is typically reversible and can be of a mixed or competitive type, suggesting the compounds can bind to both the free enzyme and the enzyme-substrate complex.[6]
-
Ribonucleotide Reductase (RNR): RNR is crucial for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. Its activity depends on a tyrosyl free radical that is stabilized by a di-iron center. Thiosemicarbazones, such as the clinical trial candidate Triapine, are potent RNR inhibitors.[8][9] Their mechanism involves chelating this essential iron, disrupting the enzyme's structure and quenching the radical necessary for catalysis, thereby halting DNA synthesis.[10][11]
Disruption of DNA Topology: Topoisomerase Inhibition
Topoisomerases are vital enzymes that manage the topological state of DNA during replication and transcription.[9] Certain thiosemicarbazone derivatives, particularly when complexed with metal ions like copper, have been shown to inhibit human topoisomerase IIα (Topo-IIα).[12][13] This inhibition prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and the induction of apoptosis.[3][9]
Quantitative Analysis of Enzyme Inhibition
The inhibitory potential of a thiosemicarbazide derivative is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The following table summarizes representative data for thiosemicarbazone derivatives against tyrosinase.
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition | Reference |
| 4-dimethylaminobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 0.80 | - | Reversible | [14] |
| 2-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 1.22 | - | Reversible | [14] |
| 4-methoxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 2.62 | 1.47 | Mixed-type | [14] |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 3.80 | 2.82 | Mixed-type | [14] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol provides a robust method for determining the inhibitory effect of a thiosemicarbazide compound on the diphenolase activity of mushroom tyrosinase.
A. Materials & Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO, Spectroscopic Grade)
-
Test Thiosemicarbazide Compound
-
96-well microplate
-
Microplate reader
B. Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer. Store at -20°C.
-
Prepare a 2.5 mM L-DOPA solution in phosphate buffer immediately before use.
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
140 µL of 50 mM Phosphate Buffer (pH 6.8)
-
20 µL of the test compound solution (or DMSO for control)
-
20 µL of Tyrosinase solution (final concentration ~10 U/mL)
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 2.5 mM L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
C. Self-Validation & Controls:
-
Negative Control: Wells containing all reagents except the enzyme, to account for auto-oxidation of L-DOPA.
-
Vehicle Control: Wells containing all reagents with DMSO instead of the test compound, representing 0% inhibition.
-
Positive Control: Use a known tyrosinase inhibitor (e.g., kojic acid) to validate the assay's responsiveness.
Visualization: Enzyme Inhibition Workflow
Caption: Workflow for a typical enzyme inhibition assay.
Section 2: The Disruptive Core - Metal Chelation
The ability to chelate, or bind, metal ions is arguably the most fundamental property of thiosemicarbazide compounds and underpins many of their other biological effects.[10] Thiosemicarbazones typically act as bidentate N,S-donor ligands, forming stable five-membered rings with transition metal ions like iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[15][16]
Causality of Chelation: Depriving the Cell of Essential Cofactors
Cells maintain a delicate balance of these metal ions, which are essential cofactors for a multitude of proteins and enzymes. By sequestering these ions, thiosemicarbazones effectively starve the cell of critical components.
-
Iron Deprivation: Iron is vital for cellular respiration (cytochromes) and DNA synthesis (ribonucleotide reductase). Chelation of intracellular iron leads to the disruption of the mitochondrial respiratory chain and arrests the cell cycle.[17]
-
Copper Disruption: While less abundant than iron, copper is also a critical redox-active metal. Its chelation can impact enzymes like superoxide dismutase and cytochrome c oxidase.[15]
-
Zinc Homeostasis: Zinc is a structural component of numerous proteins, including transcription factors and ribosomal proteins. Disrupting zinc homeostasis has been shown to inhibit ribosome biogenesis.[17]
The formation of these metal complexes is not just a sequestration event; it creates a new chemical entity with its own unique biological profile, which is often more potent than the parent ligand.[13]
Experimental Protocol: UV-Visible Spectroscopic Chelation Study
This protocol uses UV-Vis spectroscopy to confirm and characterize the chelation of a metal ion by a thiosemicarbazide derivative. The binding of the metal will alter the electronic transitions within the molecule, leading to a measurable shift in the absorption spectrum.
A. Materials & Reagents:
-
Test Thiosemicarbazide Compound
-
Methanol or Ethanol (Spectroscopic Grade)
-
Metal Salt Solution (e.g., 10 mM FeCl₃ or CuSO₄ in the same solvent)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
B. Step-by-Step Methodology:
-
Preparation: Prepare a solution of the test compound of known concentration (e.g., 50 µM) in the chosen solvent.
-
Baseline Spectrum: Record the UV-Vis absorption spectrum of the compound solution from 200-800 nm to identify its characteristic absorption maxima (λ_max).
-
Titration:
-
To the cuvette containing the compound solution, add small, precise aliquots of the metal salt solution (e.g., 2-5 µL at a time).
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.
-
Record the full UV-Vis spectrum after each addition.
-
-
Observation: Observe changes in the spectrum. Chelation is indicated by:
-
A decrease in the intensity of the original ligand peaks.
-
The appearance of new absorption bands, often at longer wavelengths (a bathochromic or red shift).
-
The presence of an "isosbestic point," where the spectra of the free ligand and the complex cross, indicating a clear equilibrium between the two species.
-
-
Data Analysis:
-
Plot the absorbance at a key wavelength (e.g., the λ_max of the new complex) against the molar ratio of [Metal]/[Ligand]. This can be used to determine the stoichiometry of the complex (e.g., 1:1, 1:2).
-
C. Self-Validation & Controls:
-
Solvent Blank: Run a spectrum of the pure solvent.
-
Metal Salt Control: Record the spectrum of the metal salt in the solvent at the highest concentration used to ensure it has no interfering absorbance in the region of interest.
Visualization: Metal Chelation and Stoichiometry Plot
Caption: Conceptual diagram of metal chelation by a thiosemicarbazone.
Section 3: The Escalation Cascade - Induction of Oxidative Stress
While iron and copper are essential, their redox-active nature poses an inherent threat. Cells tightly regulate their free concentrations to prevent unwanted redox cycling. The metal complexes formed by thiosemicarbazones can bypass this regulation and catalytically generate highly damaging Reactive Oxygen Species (ROS).[11][18]
Causality of ROS Generation: The Fenton Reaction
The primary mechanism for ROS generation by these complexes is through Fenton-like chemistry.[18] For example, an iron-thiosemicarbazone complex can participate in a redox cycle:
-
Reduction: The Fe³⁺-complex is reduced to a Fe²⁺-complex by cellular reductants like glutathione (GSH).
-
Fenton Reaction: The Fe²⁺-complex reacts with endogenous hydrogen peroxide (H₂O₂), generating a highly reactive hydroxyl radical (•OH) and regenerating the Fe³⁺-complex.
-
Cycle Repeats: The Fe³⁺-complex is free to undergo another round of reduction, creating a catalytic cycle that continuously produces ROS.
This massive increase in ROS overwhelms the cell's antioxidant defenses (e.g., superoxide dismutase, catalase), leading to widespread damage to DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[18][19] Cancer cells, which often have higher baseline levels of ROS and metabolic activity, are particularly vulnerable to this induced oxidative stress.[18]
Experimental Protocol: Measurement of Intracellular ROS
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
A. Materials & Reagents:
-
Adherent cell line (e.g., HCT116, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DCFH-DA probe (5 mM stock in DMSO)
-
Test Thiosemicarbazide Compound
-
Hydrogen Peroxide (H₂O₂, positive control)
-
N-acetylcysteine (NAC, antioxidant control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or microplate reader (Ex/Em: ~485/535 nm)
B. Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
Compound Treatment: Remove the medium and treat the cells with various concentrations of the test compound (and controls: vehicle, H₂O₂, NAC + test compound) in fresh medium. Incubate for the desired time period (e.g., 24 hours).
-
Probe Loading:
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Dilute the DCFH-DA stock solution to a final working concentration of 10 µM in serum-free medium.
-
Add 100 µL of the DCFH-DA solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the probe solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (no cells).
-
Normalize the fluorescence intensity of treated wells to the vehicle control.
-
Express the results as Relative Fluorescence Units (RFU) or fold-change over control.
-
C. Self-Validation & Controls:
-
Vehicle Control (DMSO): Establishes the baseline ROS level.
-
Positive Control (H₂O₂): Confirms that the probe and cells are responsive to an oxidative challenge.
-
Antioxidant Control (NAC): Pre-treating cells with NAC before adding the test compound should quench ROS production, validating that the observed fluorescence is due to oxidative stress.
Visualization: Catalytic Cycle of ROS Generation
Caption: Fenton-like cycle showing catalytic ROS generation.
Conclusion
The biological activity of thiosemicarbazide compounds is a compelling example of synergistic pharmacology. It is the convergence of enzyme inhibition, metal chelation, and oxidative stress induction that culminates in their potent therapeutic effects. Understanding these fundamental mechanisms is not merely an academic exercise; it is essential for the rational design of next-generation derivatives. By fine-tuning the scaffold to enhance affinity for a specific enzyme, alter metal-binding kinetics, or potentiate redox cycling, researchers can develop compounds with greater selectivity, improved efficacy, and a more favorable therapeutic window. The experimental frameworks provided herein offer a validated starting point for interrogating these mechanisms and advancing this remarkable class of molecules from the bench to the clinic.
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Methodological & Application
Application Notes and Protocols: A Researcher's Guide to the Condensation Reaction of Thiosemicarbazide with Aldehydes for Thiosemicarbazone Synthesis
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth understanding of the condensation reaction between thiosemicarbazide and aldehydes to synthesize thiosemicarbazones. These compounds are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This document moves beyond a simple recitation of steps, delving into the underlying reaction mechanism, the rationale behind experimental choices, and practical insights for successful synthesis, purification, and characterization.
Introduction: The Significance of Thiosemicarbazones
Thiosemicarbazones are a class of Schiff bases characterized by the >C=N-NH-C(=S)NH2 structural motif. Their prominence in drug discovery stems from their versatile biological activities, which are often attributed to their ability to chelate with transition metal ions in biological systems.[3][4] The formation of these metal complexes can enhance their pharmacological properties.[3][5] The synthesis is typically a straightforward and efficient condensation reaction, making it an attractive route for generating diverse molecular libraries for screening.[2] This guide will focus on the foundational reaction with aldehydes, providing a robust platform for further exploration and derivatization.
Reaction Principle and Mechanism
The synthesis of thiosemicarbazones from thiosemicarbazide and aldehydes proceeds through a nucleophilic addition-elimination mechanism.[1] The reaction is initiated by the nucleophilic attack of the terminal primary amine group (-NH₂) of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde. This is often followed by the elimination of a water molecule to form the stable thiosemicarbazone product, which contains an imine (-N=CH-) or azomethine group.[1][6]
Catalysis Insight: The reaction is frequently catalyzed by a few drops of acid, such as glacial acetic acid.[1][2] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the initial nucleophilic attack. While many reactions proceed without a catalyst, particularly with reactive aldehydes, catalysis can be crucial for less reactive substrates or to improve reaction times and yields.[7]
Caption: General mechanism of thiosemicarbazone formation.
Experimental Protocols
The choice of protocol often depends on the reactivity of the aldehyde, the desired reaction time, and the available laboratory equipment. Below are three validated protocols, ranging from conventional heating to a green, solvent-free approach.
Protocol 1: Conventional Reflux in Ethanol
This is a robust and widely used method suitable for a broad range of aromatic and aliphatic aldehydes. The use of reflux ensures the reaction goes to completion in a reasonable timeframe.
Materials:
-
Thiosemicarbazide
-
Substituted aldehyde
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide (1.0 mmol) in an appropriate volume of absolute ethanol (e.g., 20-30 mL).
-
Add the desired aldehyde (1.0 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for a period of 1 to 5 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A crystalline product should precipitate out.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.[1]
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Room Temperature Synthesis in Methanol
This method is advantageous for highly reactive aldehydes and for instances where heating might lead to side reactions or degradation of sensitive functional groups.
Materials:
-
Thiosemicarbazide or 4-phenylthiosemicarbazide
-
Substituted aldehyde
-
Methanol (MeOH), analytical grade
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve thiosemicarbazide or a substituted variant like 4-phenylthiosemicarbazide (1.0 mmol) in methanol (e.g., 30 mL) in a round-bottom flask with magnetic stirring.[1][9]
-
To this solution, add a solution of the corresponding aldehyde (1.0 mmol) in a minimal amount of methanol at room temperature.[1]
-
Stir the reaction mixture continuously for 24 hours at room temperature.[1][9] The formation of a precipitate is a strong indicator of product formation.[1]
-
Monitor the completion of the reaction, which is often indicated by the cessation of further precipitation.[1]
-
Collect the precipitated product by vacuum filtration.[1]
-
Wash the solid with cold methanol to remove soluble impurities.
-
Dry the purified product at room temperature or in a desiccator.[1]
Protocol 3: Green Synthesis via Ball-Milling
This eco-friendly protocol avoids the use of solvents, reduces reaction times, and often results in quantitative yields of highly pure products.[10]
Materials:
-
Thiosemicarbazide
-
Aldehyde (solid or liquid)
-
Ball mill with milling jars and balls
-
Spatula
Procedure:
-
Place an equimolar mixture of thiosemicarbazide (e.g., 2.00 mmol) and the desired aldehyde (2.00 mmol) into a milling jar.[10]
-
Add the milling balls to the jar.
-
Mill the mixture at room temperature for approximately 1 hour.[10]
-
The resulting solid powder is typically the pure thiosemicarbazone product.[10]
-
To remove the water of reaction, the product can be dried at 80 °C under vacuum.[10] This method often yields the product in quantitative amounts without the need for further purification.[10]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the synthesis of various thiosemicarbazones, providing a comparative overview.
| Aldehyde Reactant | Method | Solvent | Catalyst | Time | Yield (%) | Reference |
| 4-Formylantipyrine | Ball-Milling | None | None | 1 h | 100 | [10] |
| Substituted Benzaldehydes | Reflux | Ethanol | Glacial Acetic Acid | 1-5 h | >85 | [8] |
| 2-Pyridinecarboxaldehyde | Reflux | Methanol | HCl (catalytic) | 2 h | High | [11] |
| Various Benzaldehydes | Room Temp. | Methanol | None | 24 h | 30-82 | [9] |
Experimental Workflow and Characterization
A systematic workflow is crucial for the successful synthesis and validation of the target thiosemicarbazones.
Caption: General experimental workflow for thiosemicarbazone synthesis.
Purification: The Importance of Recrystallization
While filtration removes most impurities, recrystallization is often necessary to obtain a highly pure product suitable for biological testing and further reactions. Ethanol is a common and effective solvent for recrystallizing thiosemicarbazones.[2]
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol and dry them thoroughly.
Characterization Techniques
The identity and purity of the synthesized thiosemicarbazones must be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: Key vibrational bands to confirm product formation include the disappearance of the C=O stretching band of the aldehyde and the appearance of the C=N (imine) stretching vibration (typically around 1600-1650 cm⁻¹).[9][12] The N-H stretching vibrations are also prominent.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic singlet of the azomethine proton (-N=CH-) which typically appears in the δ 8.0-8.5 ppm range.[9] The signals for the NH and NH₂ protons will also be present, often as broad singlets.[9]
-
¹³C NMR: The carbon of the C=S group appears around δ 178.0 ppm, and the azomethine carbon (C=N) is also a key indicator.[9]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.[13]
-
Elemental Analysis: Confirms the elemental composition (C, H, N, S) of the synthesized compound.[9][13]
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction time, using a catalyst if not already employed, or ensuring the reagents are pure and dry. For less reactive aldehydes, switching from a room temperature protocol to a refluxing protocol is advisable.
-
Oily Product: If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, dissolve the oil in a suitable solvent and attempt to precipitate it by adding a non-solvent.
-
Purity Issues: If the product is difficult to purify by recrystallization, column chromatography may be necessary, although it is less common for these straightforward reactions.
Conclusion
The condensation of thiosemicarbazide with aldehydes is a fundamental, yet powerful, reaction in medicinal chemistry for the synthesis of biologically active thiosemicarbazones. By understanding the underlying mechanism and the rationale for different experimental protocols, researchers can efficiently synthesize and purify these valuable compounds. The methods described herein provide a solid foundation for drug discovery programs aimed at developing novel therapeutics.[11]
References
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- Badannavar, N. Y. (2020). Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review. IRE Journals.
- Semantic Scholar. Medicinal Utility of Thiosemicarbazones with Special Reference to Mixed Ligand and Mixed Metal Complexes: A Review.
- Al-Adiwish, W. M., et al. (2012). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules.
- Scribd. Thiosemicarbazide Chemistry Review.
- Oriental Journal of Chemistry. (2014). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques.
- Rasayan Journal of Chemistry. (2024). GREEN SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME THIOSEMICARBAZONE AND SEMICARBAZONE DERIVATIVES.
- Journal of Drug Delivery and Therapeutics. (2019). THIOSEMICARBAZONE COMPLEXES AS VERSATILE MEDICINAL CHEMISTRY AGENTS: A REVIEW.
- Pan, et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules.
- Ghomi, J. S., et al. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. BMC Chemistry.
- Iraqi Journal of Pharmaceutical Sciences. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
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- ResearchGate. Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones.
- PubMed. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.
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- MDPI. (2024). Functionalizing Thiosemicarbazones for Covalent Conjugation.
- CORE. Preparation and Characterization of Thiosemicarbazones Corrosion Inhibition Effect and the Antimicrobial and Anticancer Effect on their Metal Complexes.
- Royal Society of Chemistry. (2016). Thiosemicarbazone organocatalysis: tetrahydropyranylation and 2-deoxygalactosylation reactions and kinetics-based mechanistic investigation.
- Oriental Journal of Chemistry. (2020). A Decade of Development of Ethylidenethiosemicarbazides as Building Blocks for Synthesis of Azoles and Azines (A Review).
- ResearchGate. (2024). Synthesis and Characterization of Thiosemicarbazone Metal Complexes.
- ResearchGate. Efficient eco-friendly syntheses of dithiocarbazates and thiosemicarbazones.
- IRIS UniPA. (2005). Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachloroantimonate.
- Journal of the American Chemical Society. (1975). General base catalysis of thiosemicarbazone formation.
- Molecules. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments.
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Application Notes & Protocols: 4-(4-Methoxyphenyl)-3-thiosemicarbazide in Oncological Research
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Thiosemicarbazides in Oncology
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of compounds with significant therapeutic interest due to their broad spectrum of biological activities, including potent anticancer properties.[1] These molecules are recognized for their ability to chelate metal ions, a key factor in their antiproliferative effects.[2] The core structure of thiosemicarbazide serves as a versatile scaffold, allowing for chemical modifications that can lead to the discovery of novel and more effective anticancer agents.[1]
This document provides a detailed guide to the application of a specific derivative, 4-(4-Methoxyphenyl)-3-thiosemicarbazide, in cancer research. This compound has demonstrated anticancer activity, with evidence suggesting it inhibits the growth of cancer cells by binding to their DNA and inducing apoptosis, a form of programmed cell death.[3] Furthermore, it is reported to inhibit the enzyme ribonucleotide reductase, which is crucial for DNA synthesis and repair, making it a target for cancer therapy.[3]
The presence of the 4-methoxyphenyl group is of particular interest, as substitutions on the phenyl ring of thiosemicarbazide derivatives can significantly influence their biological activity. Studies on related compounds have shown that methoxyphenyl-substituted thiosemicarbazones can exhibit potent and selective anticancer activity.[4] This guide will provide researchers with the necessary protocols to investigate the cytotoxic and mechanistic properties of this compound, both in vitro and in preclinical in vivo models.
Compound Profile: this compound
| Property | Value |
| CAS Number | 40207-03-2[3] |
| Molecular Formula | C₈H₁₁N₃OS[3] |
| Molecular Weight | 197.26 g/mol [3] |
| Melting Point | 154 °C[5] |
| Chemical Structure |
I. In Vitro Evaluation of Anticancer Activity
The initial assessment of a potential anticancer compound involves a series of in vitro assays to determine its cytotoxic effects on cancer cell lines and to elucidate its mechanism of action.
Cell Viability and Cytotoxicity Assays (MTT/XTT)
Principle: Tetrazolium-based colorimetric assays, such as MTT and XTT, are fundamental for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active cells.[3]
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Data Presentation: IC₅₀ Values
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) [Example Data] | Doxorubicin (Positive Control) IC₅₀ (µM) [Example Data] |
| MCF-7 | Breast Adenocarcinoma | [Insert Experimental Value] | [Insert Experimental Value] |
| A549 | Lung Carcinoma | [Insert Experimental Value] | [Insert Experimental Value] |
| HeLa | Cervical Carcinoma | [Insert Experimental Value] | [Insert Experimental Value] |
| BxPC-3 | Pancreatic Adenocarcinoma | [Insert Experimental Value] | [Insert Experimental Value] |
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[4] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm. Collect data from at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualization of Experimental Workflow
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints. PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[4] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in each phase of the cell cycle.[5] Since PI also binds to RNA, treatment with RNase is necessary for accurate DNA content analysis.[4]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[5] Incubate at 4°C for at least 1 hour (cells can be stored at -20°C for several weeks).
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.
-
Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[7]
II. Mechanistic Studies: Elucidating the Mode of Action
Western Blot Analysis of Signaling Pathways
Principle: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[8] This method is crucial for investigating the effects of a compound on key signaling pathways involved in cancer progression, such as those regulating apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle control.
Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p53, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualization of a Potential Signaling Pathway
Caption: A Putative Intrinsic Apoptosis Signaling Pathway.
III. In Vivo Antitumor Efficacy Evaluation
Principle: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for the preclinical evaluation of novel anticancer agents. These models allow for the assessment of a compound's therapeutic efficacy and toxicity in a living organism.
Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., treated with a standard chemotherapeutic agent).
-
Monitoring: Monitor tumor growth, body weight (as an indicator of toxicity), and the general health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the antitumor efficacy of the compound. The excised tumors can be used for further analysis, such as immunohistochemistry or western blotting.
IV. Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. The data generated from these studies will be crucial in determining its efficacy, elucidating its mechanism of action, and guiding its further development. Future investigations could explore the compound's effects on other cancer-related processes such as angiogenesis and metastasis, and its potential for use in combination therapies. Structure-activity relationship studies of related analogs could also provide insights for the design of even more potent and selective anticancer compounds.
References
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- Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules. 2022; 27(9):2703.
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Application Notes and Protocols for the Evaluation of Thiosemicarbazide Derivatives as Antibacterial Agents
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with mechanisms of action distinct from existing drug classes. Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, have emerged as a promising scaffold in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] These compounds are of significant interest because their mechanism of action often involves targets that are different from those of currently used antibiotics, offering a potential solution to combat drug-resistant pathogens.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the evaluation of thiosemicarbazide derivatives. It moves beyond a simple recitation of methods to explain the scientific rationale behind the protocols, grounding the experimental workflow in established principles of microbiology and medicinal chemistry. We will cover the core aspects of this research area, from the fundamental mechanism of action and synthesis to detailed protocols for assessing antibacterial efficacy and preliminary safety profiles.
Section 1: Scientific Rationale and Mechanism of Action
The Thiosemicarbazide Scaffold: A Versatile Pharmacophore
Thiosemicarbazides are characterized by the core structure R¹R²N-NH-C(=S)-NR³R⁴, which is derived from thiocarbamic acid.[3] This scaffold is a potent intermediate for the synthesis of various heterocyclic compounds and thiosemicarbazones, the latter being formed via a condensation reaction with an aldehyde or ketone.[4][5][6] The biological activity of these molecules is critically dependent on the substituents (R groups) attached to the nitrogen and carbon atoms, which allows for extensive chemical modification to optimize potency and selectivity.[6] The presence of nitrogen and sulfur atoms makes them excellent chelating agents, a property that is often linked to their biological activity.[7]
Mechanism of Antibacterial Action: Targeting DNA Replication
A primary reason for the significant interest in thiosemicarbazide derivatives is their ability to inhibit bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][8] These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.[8]
-
DNA Gyrase (GyrA/GyrB): Introduces negative supercoils into DNA, a process crucial for initiating DNA replication.
-
Topoisomerase IV (ParC/ParE): Responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.
Thiosemicarbazide derivatives have been shown to interfere with the ATPase activity of these enzymes, particularly the ParE subunit of topoisomerase IV and the GyrB subunit of DNA gyrase.[8] By inhibiting the energy-providing ATP hydrolysis step, these compounds prevent the enzymes from performing their essential functions, leading to a disruption of DNA replication and, ultimately, bacterial cell death.[2][8] This mechanism is distinct from that of fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, making thiosemicarbazides promising candidates against quinolone-resistant strains.
Caption: Inhibition of bacterial topoisomerase ATPase activity.
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of thiosemicarbazide derivatives is highly dependent on their chemical structure. Understanding these relationships is crucial for designing more effective compounds.
-
Substituents on the Phenyl Ring: The type and position of substituents on aromatic rings attached to the thiosemicarbazide core significantly influence activity. For instance, compounds containing a trifluoromethylphenyl group have demonstrated high activity against Gram-positive bacteria.[2][3] The presence of electron-withdrawing groups can enhance the antibacterial effect.
-
N4-Position Substitution: The geometry and nature of the substituent at the N4-terminus of the thiosemicarbazide skeleton are critical determinants of antibacterial activity.[9]
-
Lipophilicity: The overall lipophilicity of the molecule affects its ability to penetrate the bacterial cell wall and membrane, which can lead to differences in activity against Gram-positive and Gram-negative bacteria.
Section 2: Synthesis and Characterization Protocols
Application Note: Synthesis Strategy
The most common and straightforward method for synthesizing thiosemicarbazone derivatives involves the acid-catalyzed condensation of a thiosemicarbazide with a suitable aldehyde or ketone.[5][10] The reaction is typically carried out in an alcohol solvent, such as ethanol or methanol, and can proceed at room temperature or with gentle heating.[4][11] The choice of reactants allows for the creation of a diverse library of compounds for screening.
Protocol: General Synthesis of a Thiosemicarbazone Derivative
Objective: To synthesize a thiosemicarbazone derivative via condensation reaction.
Materials:
-
Substituted thiosemicarbazide (1.0 mmol)
-
Substituted aldehyde or ketone (1.0 mmol)
-
Absolute Ethanol or Methanol (20-30 mL)
-
Glacial Acetic Acid (catalytic amount, 3-4 drops)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the substituted thiosemicarbazide (1.0 mmol) in ethanol (20 mL) in a round-bottom flask with magnetic stirring.
-
To this solution, add the selected aldehyde or ketone (1.0 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.[11]
-
If the reaction does not proceed at room temperature, attach a condenser and heat the mixture under reflux for 2-5 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the product will often form.
-
If necessary, cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.[4]
-
Dry the purified product in a desiccator or vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.
Protocol: Structural Characterization
It is imperative to confirm the identity and purity of the synthesized compounds before biological testing.
-
Infrared (IR) Spectroscopy: Confirm the presence of key functional groups, such as N-H, C=N (imine), and C=S (thione).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to elucidate the complete chemical structure and confirm the successful condensation.[1]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.[1]
-
Melting Point: Measure the melting point to assess the purity of the final product.
Section 3: In Vitro Antibacterial Activity Assessment
Application Note: Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[12][13] The MIC is a critical quantitative measure of a compound's potency.[14][15] To ensure that results are reproducible and comparable across different laboratories, standardized protocols developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[16][17][18][19] The broth microdilution method is the most widely recommended technique for determining the MIC of novel compounds.[16][20]
Workflow: Antibacterial Susceptibility Testing
Caption: Standard workflow for MIC determination via broth microdilution.
Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the MIC of thiosemicarbazide derivatives against selected bacterial strains.
Materials:
-
Sterile 96-well microtiter plates
-
Synthesized thiosemicarbazide derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[16]
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh agar plate. b. Inoculate the colonies into a tube of sterile broth (e.g., MHB). c. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] d. Dilute this suspension in MHB to achieve a final working concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][20] This must be done within 30 minutes of standardization.[16]
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).[21] b. In a 96-well plate, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the starting compound concentration (prepared in MHB) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Controls:
-
Well 11: Positive control (100 µL of MHB, no compound).
-
Well 12: Negative/Sterility control (200 µL of MHB, no compound, no bacteria).
-
A solvent control (containing the highest concentration of DMSO used) should also be run to ensure it does not inhibit bacterial growth.[1]
-
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 16-20 hours.[20]
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well indicates growth. b. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13][20]
Data Presentation and Interpretation
Results should be summarized in a clear table, allowing for easy comparison of the activity of different derivatives against a panel of bacteria.
| Compound | S. aureus ATCC 25923 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| TSC-01 | 64 | >256 | >256 |
| TSC-02 | 32 | 128 | >256 |
| TSC-03 | 8 | 64 | 128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
Section 4: Cytotoxicity and Safety Profile Evaluation
Application Note: The Importance of Selective Toxicity
A viable antibacterial drug candidate must not only be effective against pathogens but also safe for the host.[22] Therefore, it is essential to evaluate the cytotoxicity of novel compounds against mammalian cells.[23][24] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[20][25] The results are used to calculate the 50% inhibitory concentration (IC₅₀), the concentration of a compound that reduces cell viability by 50%. A high IC₅₀ value (low toxicity) combined with a low MIC value (high potency) is desirable.
Workflow: Cytotoxicity Assessment
Caption: General workflow for evaluating cytotoxicity using the MTT assay.[23]
Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxicity (IC₅₀) of thiosemicarbazide derivatives on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture mammalian cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in fresh medium. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or medium only for untreated controls). c. Incubate for another 24 to 48 hours.
-
MTT Reaction and Measurement: a. Add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[20][25] c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 5-10 minutes to ensure complete dissolution. f. Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100
-
-
Determine IC₅₀:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a dose-response curve and determine the IC₅₀ value.[25]
-
| Compound | IC₅₀ on HEK293 Cells (µM) |
| TSC-01 | >100 |
| TSC-02 | 85.2 |
| TSC-03 | 47.5 |
| Doxorubicin | 1.2 |
Section 5: Conclusion and Future Directions
The protocols and application notes detailed in this guide provide a robust starting point for the systematic evaluation of thiosemicarbazide derivatives as potential antibacterial agents. By following a logical progression from synthesis and characterization to efficacy and safety testing, researchers can efficiently identify promising lead compounds. The key to success lies in the integration of chemical synthesis with standardized biological assays, allowing for the generation of reliable and comparable data that can inform structure-activity relationships and guide further optimization.
Future work on promising candidates should include determining the Minimum Bactericidal Concentration (MBC) to assess whether the compounds are bacteriostatic or bactericidal, conducting time-kill assays, and performing more advanced mechanistic studies to confirm target engagement. Ultimately, compounds with a compelling in vitro profile can advance to in vivo models of infection to evaluate their therapeutic potential in a physiological context.
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Application Note: Synthesis, Characterization, and Application of Metal Complexes with Thiosemicarbazone Ligands
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazones (TSCs), a class of Schiff base ligands, have garnered substantial interest due to their versatile coordination chemistry and significant biological activities.[1] When complexed with transition metals, their pharmacological properties, including anticancer, antimicrobial, and antiviral effects, are often enhanced.[2][3] This enhancement is attributed to the metal ion's ability to modulate properties like lipophilicity, redox potential, and interaction with biological targets.[3][4] This guide provides an in-depth overview of the synthesis of thiosemicarbazone ligands and their subsequent metal complexes, detailed characterization protocols, and a discussion of their applications, particularly in medicinal chemistry.
Foundational Principles: The Chemistry of Thiosemicarbazones
Thiosemicarbazones are formed via the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone.[5] The resulting structure contains a key pharmacophore, the azomethine group (-CH=N-), and a thione group (C=S).[6] This combination of nitrogen and sulfur donor atoms makes them excellent chelating agents for a wide range of metal ions.[6][7]
The versatility of TSCs as ligands stems from several key features:
-
Coordination Modes: They typically coordinate to metal ions as bidentate (N,S) or tridentate (O,N,S or N,N,S) ligands, forming stable five- or six-membered chelate rings.[6][8]
-
Tautomerism: In solution and during complexation, they can exist in thione-thiol tautomeric forms. Deprotonation of the thiol form allows them to act as anionic ligands, which strongly influences the geometry and stability of the resulting metal complex.[8]
-
Tunability: The structure can be easily modified by changing the starting aldehyde or ketone, allowing for fine-tuning of the steric and electronic properties of the ligand and its metal complexes to optimize biological activity.[2]
The coordination of a metal to the TSC ligand is a critical step that often potentiates its biological efficacy. Many studies have shown that the metal complexes exhibit significantly greater activity than the free ligands.[9][10][11]
Synthetic Workflow: From Ligand to Complex
The synthesis is typically a two-stage process: first, the preparation of the thiosemicarbazone ligand, followed by the complexation with a suitable metal salt.
Diagram 1: General workflow for the synthesis and analysis of a Metal-Thiosemicarbazone complex.
Protocol 1: Synthesis of a Thiosemicarbazone Ligand
This protocol details the synthesis of a representative ligand, (E)-2-(4-methoxybenzylidene)hydrazine-1-carbothioamide, derived from 4-methoxybenzaldehyde.
Materials:
-
4-methoxybenzaldehyde
-
Thiosemicarbazide
-
Ethanol (Absolute)
-
Glacial Acetic Acid
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve thiosemicarbazide (e.g., 0.91 g, 10 mmol) in 30 mL of hot ethanol.[5]
-
Addition of Aldehyde: To this solution, add an equimolar amount of 4-methoxybenzaldehyde (e.g., 1.36 g, 10 mmol) dissolved in 15 mL of ethanol.[5]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the thiosemicarbazide on the carbonyl carbon of the aldehyde.
-
Reaction: Heat the mixture under reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out.
-
Purification: Filter the precipitate using a Buchner funnel, wash thoroughly with cold ethanol to remove unreacted starting materials, and then with diethyl ether.
-
Drying: Dry the purified white solid product in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of a Nickel(II)-Thiosemicarbazone Complex
This protocol describes the complexation of the synthesized ligand with Nickel(II) nitrate.
Materials:
-
Synthesized Thiosemicarbazone Ligand (from Protocol 1)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ethanol or Methanol
Procedure:
-
Ligand Solution: Dissolve the synthesized thiosemicarbazone ligand (e.g., 0.42 g, 2 mmol) in 25 mL of hot ethanol in a 100 mL round-bottom flask.[12][13]
-
Metal Salt Solution: In a separate beaker, dissolve Nickel(II) nitrate hexahydrate (e.g., 0.29 g, 1 mmol) in 15 mL of hot ethanol. This 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a bis-ligand complex, [Ni(L)₂].[5]
-
Complexation: Add the hot metal salt solution dropwise to the stirring ligand solution. A color change and the formation of a precipitate are typically observed immediately, indicating complex formation.
-
Reaction Completion: Heat the resulting mixture under reflux for 2 hours to ensure the reaction goes to completion.[12]
-
Isolation: Cool the mixture to room temperature. Collect the colored precipitate by filtration.
-
Purification: Wash the complex with cold ethanol and diethyl ether to remove any unreacted ligand or metal salt.
-
Drying: Dry the final product in a desiccator.
Characterization: Confirming Structure and Coordination
Thorough characterization is essential to confirm the identity of the ligand and to provide definitive evidence of its coordination to the metal center.
Spectroscopic Analysis
Spectroscopy is the primary tool for elucidating the structure of the complexes. The coordination of the ligand to the metal ion results in characteristic shifts in the spectral data.
Diagram 2: Common bidentate coordination modes of thiosemicarbazone ligands to a metal center (M).
Table 1: Comparative Spectroscopic Data for Ligand vs. Metal Complex
| Technique | Characteristic Signal (Free Ligand) | Observation Upon Complexation | Interpretation |
| FT-IR | Strong ν(C=S) band at ~850-740 cm⁻¹[9] | Shifts to lower frequency or disappears, new ν(C-S) band appears at ~600-540 cm⁻¹[9] | Coordination via the sulfur atom, often involving thione-thiol tautomerism and deprotonation. |
| Strong ν(C=N) band at ~1620-1590 cm⁻¹ | Shifts to lower frequency (~10-20 cm⁻¹)[14] | Coordination via the azomethine nitrogen atom. | |
| ν(N-H) band at ~3300-3100 cm⁻¹ | Broadens, shifts, or disappears | Involvement of the hydrazinic nitrogen in coordination or deprotonation. | |
| - | Appearance of new low-frequency bands (~550-400 cm⁻¹) | Formation of new Metal-Nitrogen (ν(M-N)) and Metal-Sulfur (ν(M-S)) bonds.[14][15] | |
| ¹H NMR | N-H proton signal (highly deshielded, ~δ 11-13 ppm) | Signal shifts significantly downfield or disappears completely. | Disappearance confirms deprotonation and coordination as an anion. A shift indicates coordination in the neutral form. |
| C-H proton of azomethine group (-CH=N-) | Shifts downfield. | Change in the electronic environment due to coordination of the adjacent nitrogen atom. | |
| UV-Vis | Intense bands due to π→π* and n→π* transitions. | Ligand-based transitions may shift (bathochromic or hypsochromic). New, weaker bands may appear in the visible region. | Appearance of new bands are assigned to d-d transitions within the metal center or to metal-to-ligand charge transfer (MLCT) transitions, confirming complex formation.[9] |
Other Analytical Techniques
-
Elemental Analysis (CHNS): Provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry.[13]
-
Molar Conductivity: Measurements in solvents like DMF or DMSO distinguish between electrolytic and non-electrolytic complexes, helping to determine if counter-ions are part of the coordination sphere.[9]
-
X-Ray Crystallography: Provides unambiguous, definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center (e.g., square planar, tetrahedral, octahedral).[13][16][17]
-
Mass Spectrometry: Confirms the molecular weight of the ligand and the complex, supporting the proposed structure.[18][19]
Applications in Drug Development
The primary driver for the extensive research into metal-thiosemicarbazone complexes is their potential as therapeutic agents.[3] Coordination to a metal ion can overcome limitations of the organic ligand, such as poor solubility or susceptibility to metabolic degradation, while introducing new mechanisms of action.[2]
Key Therapeutic Areas:
-
Anticancer Agents: This is the most widely studied application.[20] Metal-TSC complexes are known to target key cellular processes in cancer cells. The proposed mechanisms include the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3][20] Triapine, a thiosemicarbazone, has undergone clinical trials for various cancers.[21] Palladium(II) and Copper(II) complexes have shown particularly high cytotoxicity against ovarian, breast, and lung cancer cell lines, often exceeding the potency of cisplatin.[11][21]
-
Antimicrobial Agents: These complexes exhibit broad-spectrum activity against bacteria and fungi.[9][10] Their mechanism is believed to involve the disruption of microbial cell membranes and interference with essential enzymes.[3] The enhanced lipophilicity of the complex compared to the free ligand allows for better penetration through the microbial cell wall.[18]
-
Antiviral Agents: Certain thiosemicarbazone complexes have demonstrated potent antiviral activity, including against viruses like the Rous sarcoma virus (RSV).[9]
The biological activity is often structure-dependent. Minor changes to the ligand backbone or the choice of metal ion can lead to significant differences in therapeutic efficacy and selectivity.[2][21]
Conclusion
The synthesis of metal complexes with thiosemicarbazone ligands provides a fertile ground for the development of novel metallodrugs. The straightforward and tunable synthetic routes, combined with the rich coordination chemistry and potent biological activity, make these compounds highly attractive for researchers in medicinal and bioinorganic chemistry. The protocols and characterization data presented in this note serve as a foundational guide for scientists aiming to explore this promising class of molecules. Careful and thorough analysis is paramount to establishing the structure-activity relationships that will drive the design of next-generation therapeutic agents.
References
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- Arora, S., Agarwal, S., & Singhal, S. (2014). ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-8. [Link]
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- El-Sherif, A. A., & Aljahdali, M. S. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review.
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- Ljubijankić, N., Galijašević, S., & Ostojić, J. (2018). Synthesis and characterization of Fe(III) complex with thiosemicarbazide-based ligand. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, (50), 19-22. [Link]
- Kumar, S. (2013). Synthesis and characterization of semicarbazide and thiosemicarbazide ligand based metal complexes. GRIN Verlag. [Link]
- De Simone, G., Di Fiore, A., & Supuran, C. T. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-135. [Link]
- El-Asmy, A. A., Al-Ansi, T. Y., & Mounir, M. (1990). Coordination Compounds of Some Thiosemicarbazone Derivatives: Their Preparation, Characterization and Electrical Properties. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 20(4), 457-472. [Link]
- Viñuelas-Zahínos, E., Luna-Giles, F., & Cecati, F. M. (2011). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. International Journal of Molecular Sciences, 12(10), 6828-6838. [Link]
- El-Asmy, A. A., El-Sonbati, A. Z., & Mounir, M. (2004). Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Transition Metal Chemistry, 29(4), 428-434. [Link]
- Yildiz, M., Dündar, A., & Ceyhan, G. (2019). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. Journal of the Serbian Chemical Society, 84(9), 941-952. [Link]
- Búa, B., Bermejo, M. R., & Castro, J. (2023). Thiosemicarbazone ligands for clinical application.
- Yousif, E., & Al-Ameer, H. A. A. (2024). Synthesis, Characterisation and Biological Evaluation of Metal Complexes from Thiosemicarbazone. Wasit Journal for Pure sciences, 3(2), 1-14. [Link]
- Cirrincione, A., Daidone, G., & Maggio, B. (2022). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. International Journal of Molecular Sciences, 23(23), 15309. [Link]
- Khan, T., & Khan, A. R. (2019). THIOSEMICARBAZONE COMPLEXES AS VERSATILE MEDICINAL CHEMISTRY AGENTS: A REVIEW. Journal of Drug Delivery and Therapeutics, 9(3), 643-650. [Link]
- Shah, M. K., Soankur, R. G., & Shah, M. J. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]
- Yousif, E., & Al-Ameer, H. A. A. (2024). Synthesis, Characterisation and Biological Evaluation of Metal Complexes from Thiosemicarbazone. Wasit Journal for Pure sciences, 3(2). [Link]
- Khan, T. (2016). Synthesis and Characterization of Thiosemicarbazone Metal Complexes.
- Al-Hamdani, A. A. S., & Shaker, S. A. (2024). Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase. Heliyon, 10(4), e25866. [Link]
- Al-Adilee, K. J., & Al-Jibouri, M. N. (2016). IR Spectra of thiosemicarbazones ligands and their complexes.
- Al-Masoudi, N. A., & Al-Sultani, A. A. (2018). Thiosemicarbazides: Synthesis and reactions.
- Singh, K., & Kumar, Y. (2019). Novel thiosemicarbazone derivatives and their metal complexes: Recent development. Journal of Applied Chemistry, 12(8), 1-10. [Link]
- Bermejo, M. R., Fernández-Botello, M., & Fondo, M. (2005). Syntheses and X-ray characterization of metal complexes with the pentadentate thiosemicarbazone ligand bis(4-N-methylthiosemicarbazone)-2,6-diacetylpyridine. The first pentacoordinate lead(ii) complex with a pentagonal geometry. Dalton Transactions, (4), 572-579. [Link]
- Salsi, H., & Reddy, K. H. (2014). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 30(2), 535-541. [Link]
- Bermejo, M. R., Fernández-Botello, M., & Fondo, M. (2005). Syntheses and X-ray characterization of metal complexes with the pentadentate thiosemicarbazone ligand bis(4-N-methylthiosemicarbazone)-2,6-diacetylpyridine. The first pentacoordinate lead(II) complex with a pentagonal geometry.
- Al-Jibouri, M. N. (2016). IR spectra of thiosemicarbazide.
- Ramachandran, R., Prakash, G., & Viswanathamurthi, P. (2013). Table 6 1 H NMR spectral assignments for the thiosemicarbazone ligands...
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Application Note: A Robust HPLC-PDA Method for the Analysis of Thiosemicarbazone Compounds
Abstract
Thiosemicarbazones are a class of organic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] As these compounds progress through the drug development pipeline, robust and reliable analytical methods are crucial for their quantification, purity assessment, and stability testing. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection method for the analysis of thiosemicarbazone compounds. We delve into the scientific rationale behind the method development, provide a step-by-step protocol for analysis and validation, and offer insights into overcoming common analytical challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this promising class of molecules.
Introduction: The Analytical Imperative for Thiosemicarbazones
Thiosemicarbazones are characterized by the R¹R²C=N-NH-C(=S)NHR³ structural motif. Their biological activity is often linked to their ability to chelate metal ions, which can lead to the generation of reactive oxygen species and inhibition of key enzymes like ribonucleotide reductase.[2] This very property, however, presents a unique challenge for chromatographic analysis. Interactions with trace metals in the HPLC system can lead to poor peak shape, shifting retention times, and inaccurate quantification. Therefore, a well-developed HPLC method must account for these specific physicochemical properties.
This guide provides a comprehensive framework for developing and validating an HPLC-PDA method that is not only accurate and precise but also stability-indicating, a critical requirement for pharmaceutical analysis. The use of a PDA detector is particularly advantageous as it allows for the simultaneous acquisition of spectral data, which can be used for peak purity assessment and to aid in the identification of unknown impurities or degradants.
Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte. For thiosemicarbazones, key considerations include their solubility, acidity/basicity (pKa), UV-Vis absorption characteristics, and metal-chelating potential.
Understanding the Analyte: Physicochemical Properties of Thiosemicarbazones
-
Solubility: Thiosemicarbazones often exhibit limited solubility in aqueous solutions but are generally soluble in organic solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[3][4] This dictates the choice of sample diluent and the organic component of the mobile phase. A diluent that mimics the initial mobile phase composition is often ideal to prevent peak distortion.
-
Acidity and pKa: Thiosemicarbazones possess ionizable protons, particularly on the hydrazone and thioamide moieties. The pKa values can vary depending on the specific substituents but generally indicate that these compounds can exist in different protonation states depending on the pH.[5] Controlling the mobile phase pH is therefore critical to ensure a consistent ionization state, leading to reproducible retention times and symmetrical peak shapes. A pH that keeps the analyte in a single, neutral form is typically preferred for reversed-phase chromatography.
-
UV-Vis Absorption: Thiosemicarbazones characteristically display strong UV absorbance due to their conjugated systems. Typical spectra show absorption maxima in the range of 280-350 nm.[6][7][8] The PDA detector allows for monitoring at the wavelength of maximum absorbance (λmax) for optimal sensitivity, while also collecting data across a spectral range to assess peak purity.
-
Metal Chelation: The ability of thiosemicarbazones to chelate metal ions is a well-documented property that contributes to their biological activity.[2][9] In an HPLC system, this can lead to interactions with trace metals in the column, frits, and tubing, resulting in peak tailing. To mitigate this, the addition of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase is often necessary.[10]
Chromatographic Conditions
Based on the physicochemical properties, a robust starting point for method development is a reversed-phase separation on a C18 column. The following table outlines a typical set of starting conditions that can be further optimized.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase is well-suited for the retention of moderately nonpolar thiosemicarbazone compounds. |
| Mobile Phase A | 0.1% Formic Acid or Acetate Buffer (pH 3-5) with 0.1 mM EDTA | An acidic pH ensures consistent protonation of the thiosemicarbazone, leading to better peak shape. EDTA is added to chelate trace metals in the system. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers that provide good solvating power for thiosemicarbazones. |
| Elution Mode | Gradient or Isocratic | A gradient is often preferred for analyzing samples with multiple components (e.g., in stability studies), while an isocratic method can be simpler and faster for routine quantification. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and sensitivity requirements. |
| PDA Detector | Wavelength: λmax of the specific thiosemicarbazone (typically 280-350 nm). Spectral Range: 200-400 nm | Monitoring at λmax provides maximum sensitivity. The spectral range allows for peak purity analysis. |
Detailed Protocols
Protocol for Sample and Mobile Phase Preparation
-
Mobile Phase A Preparation:
-
To prepare a 0.1% formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
To prepare an acetate buffer, dissolve the appropriate amount of sodium acetate in HPLC-grade water, adjust the pH to the desired value (e.g., 4.5) with acetic acid.
-
Add EDTA to the prepared aqueous mobile phase to a final concentration of 0.1 mM.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B Preparation:
-
Use HPLC-grade acetonitrile or methanol. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the thiosemicarbazone standard or sample.
-
Dissolve in a minimal amount of DMSO or methanol.
-
Dilute to the final desired concentration with a diluent that is compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of Mobile Phase A and B). This prevents peak distortion due to solvent mismatch.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol for HPLC-PDA Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure the absence of interfering peaks.
-
Inject the prepared standard and sample solutions.
-
Acquire chromatograms and UV-Vis spectra using the PDA detector.
-
Process the data to determine retention times, peak areas, and assess peak purity.
Method Validation Protocol (ICH Q2(R1) Guidelines)
Validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[11][12][13][14] The following parameters should be evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity and Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a stability-indicating method, this includes degradation products.
Protocol:
-
Forced Degradation Studies: Subject the thiosemicarbazone sample to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl at 80°C), base hydrolysis (e.g., 0.1 M NaOH at 80°C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 80°C), and photostability (e.g., exposure to UV light at 254 nm).[15][16][17]
-
Analyze the stressed samples alongside an unstressed sample.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
Use the PDA detector to assess peak purity of the parent peak in the stressed samples to ensure no co-eluting degradants.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
Protocol:
-
Prepare a series of at least five standard solutions of the thiosemicarbazone at different concentrations (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
Accuracy
Accuracy is the closeness of the test results to the true value.
Protocol:
-
Perform a recovery study by spiking a placebo or a known sample matrix with the thiosemicarbazone at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery at each level. The acceptance criterion is typically 98-102%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Repeatability (Intra-day Precision): Analyze at least six replicate samples of the thiosemicarbazone at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2%)
-
-
Analyze a sample under each of the modified conditions and assess the impact on retention time, peak area, and peak shape. The method is robust if the results remain within acceptable limits.
Data Presentation and Visualization
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from degradants or matrix | Peak purity > 0.999 |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | System suitability parameters met | No significant impact on results |
Workflow Diagrams
Caption: Workflow for HPLC-PDA method development and validation.
Caption: Forced degradation study workflow for specificity.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the development and validation of an HPLC-PDA method for the analysis of thiosemicarbazone compounds. By understanding the unique physicochemical properties of this class of molecules, particularly their metal-chelating ability, a robust and reliable method can be established. The detailed protocols for method development and validation according to ICH guidelines ensure that the resulting method is suitable for its intended purpose in a research or quality control environment. The use of a PDA detector provides an additional layer of confidence through peak purity assessment, making this a powerful tool for the analysis of novel thiosemicarbazone drug candidates.
References
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Secci, D., Locatelli, M., Kabir, A., Salvatorelli, E., Macedonio, G., Mollica, A., & Carradori, S. (2019). Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. Current Analytical Chemistry, 15(3), 313–320. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- ResearchGate. (n.d.). Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method | Request PDF. [Link]
- Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
- Ricerc@Sapienza.
- ResearchGate. (n.d.). UV-Visible spectra of Acetone Thiosemicarbazone. [Link]
- ResearchGate. (n.d.). UV-Visible spectra & Fluorescence Spectra of prepared Thiosemicarbazone 1. [Link]
- IRIS Institutional Research Information System.
- Enyedy, É. A., et al. (2022). Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. u:scholar. [Link]
- MDPI. (2020).
- Taylor & Francis Online. (2023). Theoretical and experimental approaches to thiosemicarbazone: spectroscopy, molecular docking and ADMET studies. [Link]
- ACS Omega. (2023).
- National Center for Biotechnology Information. (2023).
- Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [https://www.omicsonline.org/open-access/forced-degradation-study-an-essential-approach-to-develop-stability-indicating-method-2161-0444-10004 Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- National Center for Biotechnology Information. (2018). Investigation of the Biological Properties of (Hetero)
- ResearchGate. (n.d.). (PDF) Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. [Link]
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- National Center for Biotechnology Information. (2017).
- ResearchGate. (n.d.). HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents | Request PDF. [Link]
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- Vietnam Academy of Science and Technology. (2023). Development of QSPR models for novel thiosemicarbazones as potential complexing ligands for metal ion. [Link]
- MDPI. (2023). Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. [Link]
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Application Notes and Protocols for Evaluating Nonlinear Optical Properties of Thiosemicarbazides
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazide derivatives have emerged as a promising class of organic molecules for nonlinear optical (NLO) applications, driven by their versatile structural tunability and significant electronic responses. This guide provides a comprehensive overview of the experimental and theoretical methodologies required to accurately characterize the NLO properties of these compounds. We delve into the practical and theoretical underpinnings of the Z-scan technique for determining third-order nonlinearities, outline the principles of third-harmonic generation (THG), and provide a workflow for computational modeling using Density Functional Theory (DFT). The protocols herein are designed to be self-validating, emphasizing the synergy between experimental measurements and theoretical calculations to provide a holistic understanding of the structure-property relationships that govern the NLO response of thiosemicarbazides.
Introduction: The Promise of Thiosemicarbazides in Nonlinear Optics
Nonlinear optical (NLO) materials are at the forefront of modern photonics, enabling technologies such as optical switching, data storage, and optical limiting. Organic molecules, in particular, offer significant advantages due to their large NLO responses, fast switching speeds, and the ability to be chemically modified to tailor their optical properties. Thiosemicarbazones, a class of compounds derived from thiosemicarbazides, have garnered considerable attention due to their extensive π-conjugated systems and intramolecular charge transfer characteristics, which are key determinants of NLO activity. The presence of donor and acceptor groups within their molecular structure can be systematically altered to enhance their hyperpolarizabilities.
This document serves as a practical guide for researchers venturing into the characterization of the NLO properties of novel thiosemicarbazide derivatives. We will focus on the most prevalent and reliable techniques, providing not just procedural steps, but also the scientific rationale behind these experimental choices.
Foundational Concepts: Understanding Nonlinear Optical Phenomena
When an intense laser beam interacts with a material, the induced polarization (P ) can be expressed as a power series of the applied electric field (E ):
P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)
where ε₀ is the permittivity of free space, and χ⁽ⁿ⁾ is the nth-order nonlinear optical susceptibility.
-
χ⁽¹⁾ : Governs linear optical phenomena like absorption and refraction.
-
χ⁽²⁾ : Responsible for second-order effects such as second-harmonic generation (SHG). This effect is only present in non-centrosymmetric materials.
-
χ⁽³⁾ : Gives rise to third-order effects, including third-harmonic generation (THG), the optical Kerr effect (nonlinear refraction), and two-photon absorption (nonlinear absorption).
Thiosemicarbazide derivatives are primarily investigated for their third-order NLO properties, which are the focus of this guide.
Synthetic Protocol: A Generalized Approach to Thiosemicarbazide Derivatives
The synthesis of thiosemicarbazone derivatives is typically a straightforward condensation reaction. This generalized protocol can be adapted for a wide range of aldehydes and ketones.
Protocol 3.1: Synthesis of a Thiosemicarbazone Derivative
-
Dissolution: Dissolve equimolar amounts of the desired thiosemicarbazide and the corresponding aldehyde or ketone in a suitable solvent, such as ethanol or methanol.
-
Acid Catalysis: Add a few drops of a catalyst, typically glacial acetic acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for a period ranging from 3 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature or place it in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash it with a suitable solvent (e.g., cold ethanol or sodium bisulfite solution), and dry it. Recrystallization from an appropriate solvent is often performed to obtain a pure product.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=S, C=N, N-H).
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure.
-
UV-Vis Spectroscopy: To determine the linear absorption spectrum and the optical bandgap.
-
Experimental Characterization of Third-Order NLO Properties: The Z-Scan Technique
The Z-scan technique is a simple yet powerful single-beam method for measuring both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmitted intensity in the far-field.
The Z-Scan Experimental Setup
The core components of a Z-scan setup are a laser source, focusing optics, a sample holder mounted on a translation stage, and detectors.
Figure 2: A representative experimental setup for Third-Harmonic Generation.
Protocol 5.1: THG Measurement using the Maker Fringe Technique
-
Sample Preparation: Prepare the thiosemicarbazide solution as described in Protocol 4.1. The cuvette should have high-quality, parallel windows.
-
System Alignment: Align the laser beam through the focusing lens to the sample, which is mounted on a rotation stage. The detector is positioned to collect the forward-propagating beam.
-
Data Acquisition: Rotate the sample and record the intensity of the third-harmonic signal as a function of the angle of incidence. The resulting interference pattern is known as Maker fringes.
-
Data Analysis: The third-order susceptibility χ⁽³⁾ of the sample is determined by comparing the amplitude of its Maker fringes to that of a reference material with a known χ⁽³⁾ (e.g., fused silica) under identical experimental conditions.
Theoretical Foundation: DFT Calculations for NLO Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the NLO properties of molecules at the atomic level. DFT can be used to calculate the first hyperpolarizability (β), which is the microscopic analogue of the macroscopic second-order susceptibility χ⁽²⁾, and the second hyperpolarizability (γ), which is related to χ⁽³⁾.
Protocol 6.1: DFT Calculation of Hyperpolarizability
-
Molecular Modeling: Build the 3D structure of the thiosemicarbazide molecule using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)). This step is crucial to find the most stable conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation to ensure that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
NLO Property Calculation: Using the optimized geometry, perform a single-point energy calculation with the Polar keyword in a quantum chemistry software package like Gaussian. This keyword requests the calculation of polarizabilities and hyperpolarizabilities.
-
For frequency-dependent properties, which are often more relevant to experimental conditions, the CPHF=RdFreq option can be used in conjunction with the Polar keyword.
-
Interpreting DFT Results
The output of the calculation will provide the components of the hyperpolarizability tensors. The total (or average) hyperpolarizability can then be calculated. These theoretical values can be correlated with the experimental results to validate the computational model and to understand the electronic origins of the NLO response. Key parameters to analyze from DFT calculations include:
-
HOMO-LUMO Energy Gap: A smaller energy gap is generally associated with a larger NLO response.
-
Dipole Moment: Changes in the dipole moment upon excitation are related to the intramolecular charge transfer characteristics.
-
Molecular Orbitals: Visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal the nature of the electronic transitions responsible for the NLO properties.
The Synergy of Experiment and Theory
A robust evaluation of the NLO properties of thiosemicarbazides relies on the close integration of experimental and theoretical approaches.
Figure 3: Integrated workflow for NLO property evaluation.
The experimental Z-scan and THG measurements provide the macroscopic NLO susceptibilities (χ⁽³⁾), while DFT calculations offer insights into the microscopic hyperpolarizabilities (γ). The relationship between these is given by:
χ⁽³⁾ = N * f * γ
where N is the number density of the molecules and f is a local field factor that accounts for the effect of the surrounding medium. By comparing the experimentally determined χ⁽³⁾ with the theoretically calculated γ, researchers can:
-
Validate the accuracy of the computational model.
-
Gain a deeper understanding of the electronic and structural factors that contribute to the observed NLO response.
-
Rationally design new thiosemicarbazide derivatives with enhanced NLO properties.
Troubleshooting Common Issues in Z-Scan Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy Data | Laser power fluctuations, beam pointing instability, sample scattering. | Use a reference detector to normalize for laser fluctuations. Ensure the laser has a stable pointing. Filter the sample solution. |
| Asymmetric Closed-Aperture Scans | Nonlinear absorption is present. | Divide the closed-aperture data by the open-aperture data to isolate the refractive nonlinearity. |
| Inconsistent Results | Thermal effects, sample degradation, incorrect beam alignment. | Use a lower laser repetition rate or power to minimize thermal lensing. Check for changes in the linear absorption spectrum after the experiment. Re-align the laser and ensure it is a pure Gaussian beam. |
| Signal is Too Weak | Low NLO response, insufficient laser intensity, incorrect aperture size. | Increase the concentration of the sample. Increase the laser power (without damaging the sample). Optimize the aperture size (typically S=0.1-0.5). |
Conclusion
The comprehensive characterization of the nonlinear optical properties of thiosemicarbazide derivatives is a multi-faceted process that requires a synergistic approach, combining meticulous synthesis, precise experimental measurements, and insightful theoretical modeling. The protocols and guidelines presented in this document provide a robust framework for researchers to accurately evaluate these promising NLO materials. By following these methodologies, the scientific community can accelerate the discovery and development of novel thiosemicarbazides for next-generation photonic and optoelectronic applications.
References
- Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769. [Link]
- Revuelta, J., et al. (2013). Noncollinear third-harmonic Maker fringes for the determination of third-order nonlinear optical susceptibilities. Optics Letters, 38(21), 4458-4461. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
- Newport Corporation. (n.d.). Z-Scan for the Characterization of Transparent Optical Materials.
- Tada, R., Chavda, N., & Shah, M. K. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]
- Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-Scan Technique for Nonlinear Materials Characterization. University of Central Florida. [Link]
Application Notes and Protocols: Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazides
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3][4][5] These activities include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[2][5] The biological significance of this heterocycle stems from its structural characteristics, such as its aromaticity which confers high in vivo stability, and its role as a bioisostere of pyrimidines, allowing it to interact with biological macromolecules like DNA.[2][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic routes to 1,3,4-thiadiazoles starting from the versatile and readily available thiosemicarbazide precursors. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols.
Introduction: The Pharmacological Significance of the 1,3,4-Thiadiazole Core
The five-membered 1,3,4-thiadiazole ring is a versatile pharmacophore that has captured the attention of medicinal chemists for decades.[5] Its derivatives have been extensively explored and developed into clinically used drugs, such as Acetazolamide, a carbonic anhydrase inhibitor.[2] The unique electronic properties and the ability of the sulfur atom to form key interactions with biological targets contribute to its wide therapeutic window.[6] The development of efficient, scalable, and versatile synthetic methodologies is therefore crucial for accessing novel derivatives and advancing drug discovery programs.[1][3] Thiosemicarbazides are ideal starting materials for this purpose, offering multiple nucleophilic sites that can be selectively manipulated to achieve cyclization.[7][8]
This document outlines the most common and effective strategies for the synthesis of 2-amino-5-substituted and 2,5-disubstituted 1,3,4-thiadiazoles from thiosemicarbazide and its derivatives.
Primary Synthetic Strategies and Mechanistic Insights
The conversion of thiosemicarbazides to 1,3,4-thiadiazoles is fundamentally a cyclodehydration or oxidative cyclization process. The specific pathway and resulting substitution pattern are dictated by the choice of the cyclizing agent, which provides the final carbon atom to complete the heterocyclic ring.
2.1. Route A: Cyclization with Carboxylic Acids and Their Derivatives
This is one of the most direct and widely used methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[7][8] The reaction involves the condensation of a carboxylic acid with thiosemicarbazide, typically in the presence of a strong acid or dehydrating agent.
Causality and Mechanism: The reaction proceeds via a two-stage mechanism.[7][9][10]
-
Acylation: The primary amine of the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This forms an N-acylthiosemicarbazide intermediate.
-
Cyclodehydration: Under acidic conditions, the sulfur atom's lone pair attacks the carbonyl carbon of the newly formed amide moiety. This intramolecular cyclization is followed by the elimination of a water molecule to yield the aromatic 1,3,4-thiadiazole ring.[7]
Strong acids like sulfuric acid (H₂SO₄) or dehydrating agents such as phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are essential to drive the reaction towards the cyclized product.[1][11][12] More recently, milder reagents like polyphosphate ester (PPE) have been developed to avoid the harsh conditions associated with traditional acids.[9]
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using H₂SO₄
This protocol describes a conventional synthesis using concentrated sulfuric acid as the catalyst and dehydrating agent.[11][13]
-
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Ammonia solution (aqueous)
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, Buchner funnel.
-
-
Procedure:
-
In a clean, dry round-bottom flask, add benzoic acid (0.05 mol) and thiosemicarbazide (0.05 mol).
-
Carefully, and with cooling in an ice bath, add concentrated sulfuric acid (10-15 mL) dropwise to the mixture with constant stirring. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it gently in a water bath at 80-90°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature and pour the viscous reaction mixture slowly into a beaker containing 200 mL of crushed ice with vigorous stirring.
-
A precipitate will form. Neutralize the acidic solution by slowly adding an aqueous ammonia solution until the pH is approximately 7-8.
-
Filter the crude solid product using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Dry the product in a vacuum oven. Characterize using IR, NMR, and melting point determination.
-
2.2. Route B: Oxidative Cyclization of Thiosemicarbazones
This method is particularly useful for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles where the substituent is derived from an aldehyde. The process involves two key steps: first, the formation of a thiosemicarbazone intermediate, followed by an oxidative cyclization.
Causality and Mechanism:
-
Thiosemicarbazone Formation: Thiosemicarbazide readily condenses with an aldehyde to form the corresponding thiosemicarbazone. This is a standard imine formation reaction.
-
Oxidative Cyclization: The thiosemicarbazone is then treated with an oxidizing agent. A common and effective reagent for this transformation is ferric chloride (FeCl₃).[7][11] The oxidant facilitates the removal of two hydrogen atoms, promoting the formation of the C-S bond and subsequent aromatization to the stable thiadiazole ring. Iodine (I₂) in the presence of a base is another effective system for this oxidative C-S bond formation.[7][14]
Protocol 2: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole via Oxidative Cyclization
This protocol details the two-step synthesis using an aromatic aldehyde and ferric chloride as the oxidant.[11][15]
-
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ferric Chloride (FeCl₃)
-
Deionized water
-
Standard laboratory glassware for reflux and filtration.
-
-
Procedure:
-
Step 1: Synthesis of the Thiosemicarbazone
-
Dissolve the aromatic aldehyde (0.01 mol) in 30 mL of ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (0.01 mol) in 20 mL of warm water.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux the mixture for 2-3 hours. The thiosemicarbazone product will often precipitate out upon cooling.
-
Cool the reaction mixture, filter the solid product, wash with a small amount of cold ethanol, and dry.
-
-
Step 2: Oxidative Cyclization
-
Suspend the dried thiosemicarbazone (0.005 mol) in 20 mL of ethanol.
-
Prepare a 10% solution of ferric chloride in ethanol.
-
Add the ferric chloride solution dropwise to the thiosemicarbazone suspension with constant stirring at room temperature. A color change is typically observed.
-
After the addition is complete, gently reflux the mixture for 1 hour to ensure the completion of the reaction.
-
Cool the mixture and pour it into 100 mL of cold water.
-
If a precipitate forms, filter it, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol-water mixture. If the product is soluble, extraction with an organic solvent may be necessary.
-
-
2.3. Route C: Cyclization with Carbon Disulfide
This method is employed for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiol derivatives. It involves the reaction of a thiosemicarbazide with carbon disulfide (CS₂) in a basic medium.
Causality and Mechanism: The reaction begins with the nucleophilic attack of the hydrazine nitrogen of the thiosemicarbazide on the electrophilic carbon of CS₂. This is followed by an intramolecular cyclization and elimination of H₂S, facilitated by the basic conditions (e.g., KOH or Na₂CO₃ in ethanol), to form the thiadiazole-2-thiol ring.[16][17]
Protocol 3: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
This protocol describes the synthesis starting from unsubstituted thiosemicarbazide.[16]
-
Materials:
-
Thiosemicarbazide
-
Carbon Disulfide (CS₂)
-
Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Standard reflux and filtration apparatus.
-
-
Procedure:
-
Suspend thiosemicarbazide (0.02 mol) and anhydrous sodium carbonate (0.02 mol) in 15 mL of absolute ethanol in a round-bottom flask.
-
Add carbon disulfide (3 mL) to the suspension.
-
Heat the mixture under reflux with stirring for 4-5 hours.
-
After reflux, remove most of the solvent under reduced pressure.
-
Dissolve the residue in a small amount of ice-cold water.
-
Acidify the solution carefully with concentrated HCl until precipitation is complete.
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
-
Recrystallize from an appropriate solvent if necessary.
-
Comparative Overview of Synthetic Methodologies
To aid researchers in selecting the most appropriate method for their specific target molecule, the following table summarizes the key aspects of the discussed synthetic routes.
| Synthetic Route | Starting Materials | Key Reagents / Conditions | Reaction Time | Yields (%) | Key Advantages | Key Disadvantages |
| A: Carboxylic Acid | Thiosemicarbazide, Carboxylic Acid | POCl₃, H₂SO₄, or PPA; Heat/Microwave | 2-10 hours | 60-95% | Readily available starting materials, straightforward procedure.[1] | Often requires harsh reagents and high temperatures; may have limited substrate scope.[1][9] |
| B: Aldehyde (Oxidative) | Thiosemicarbazide, Aldehyde | FeCl₃ or I₂; Reflux | 3-6 hours | 75-85% | Good yields, applicable to a wide range of aldehydes.[7] | Two-step process, requires an oxidizing agent. |
| C: Carbon Disulfide | Thiosemicarbazide | CS₂, Base (KOH, Na₂CO₃); Reflux | 4-6 hours | ~60% | Direct route to valuable thiol derivatives.[7][16] | Use of volatile and toxic CS₂, requires basic conditions. |
Conclusion and Future Perspectives
The synthesis of 1,3,4-thiadiazoles from thiosemicarbazides remains a robust and highly utilized strategy in synthetic and medicinal chemistry. The methods outlined in this guide—cyclization with carboxylic acids, oxidative cyclization of thiosemicarbazones, and reaction with carbon disulfide—provide reliable and versatile pathways to a wide array of thiadiazole derivatives. While traditional methods often rely on harsh acidic conditions, ongoing research focuses on developing greener and milder alternatives, such as the use of PPE or microwave-assisted synthesis, to improve efficiency and reduce environmental impact.[9][18] The continued exploration of these synthetic routes will undoubtedly lead to the discovery of new 1,3,4-thiadiazole-based therapeutic agents.
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Determining the Potency of Novel Anticancer Agents: An Application Note and Protocol for In Vitro Cytotoxicity Assessment of Thiosemicarbazone Derivatives
Introduction: The Therapeutic Promise and Biological Complexity of Thiosemicarbazones
Thiosemicarbazones are a versatile class of organic compounds characterized by the -C(=S)NNC- functional group, which have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] Notably, their potent anticancer properties are a subject of intensive research.[1][3] The cytotoxic effects of thiosemicarbazone derivatives are often attributed to their ability to chelate metal ions, particularly iron, thereby disrupting essential cellular processes.[4][5][6][7] This iron chelation can lead to the generation of reactive oxygen species (ROS), inhibition of ribonucleotide reductase, and ultimately, the induction of apoptosis or other forms of programmed cell death.[7][8][9]
Given the therapeutic potential of this class of compounds, it is imperative for researchers in drug discovery and development to have robust and reliable methods to assess their cytotoxic activity. This application note provides a comprehensive guide and detailed protocols for conducting in vitro cytotoxicity assays specifically tailored for the evaluation of thiosemicarbazone derivatives against various cancer cell lines. We will delve into the rationale behind the selection of specific assays, provide step-by-step methodologies, and discuss the interpretation of results to ensure scientific integrity and reproducibility.
Choosing the Right Cytotoxicity Assay: A Comparative Overview
The selection of an appropriate cytotoxicity assay is critical and depends on the specific research question, the cell line being used, and the potential mechanism of action of the compound. For thiosemicarbazone derivatives, it is often beneficial to employ more than one type of assay to obtain a comprehensive understanding of their cytotoxic effects. Here, we focus on two widely used and complementary colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[10][11][12] | Reflects cellular metabolic activity, widely used and well-established.[12] | Can be affected by compounds that alter mitochondrial function without causing cell death. The insoluble formazan requires a solubilization step.[11] |
| SRB Assay | Binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14][15] | Independent of metabolic activity, less prone to interference from colored compounds, and highly reproducible.[14][16] | Provides a measure of total cell mass, which may not always directly correlate with cell number if the compounds induce changes in cell size. |
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the in vitro cytotoxicity of thiosemicarbazone derivatives involves several key stages, from initial compound preparation to data analysis and interpretation.
Caption: A generalized workflow for in vitro cytotoxicity testing of thiosemicarbazone derivatives.
Detailed Protocols
PART 1: General Preparations
1.1. Cell Line Selection and Culture
The choice of cancer cell lines should be guided by the research objectives. A panel of cell lines from different tissue origins is often used for initial screening.[3][17] For example, HeLa (cervical cancer), K562 (chronic myelogenous leukemia), A549 (lung cancer), and various breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are commonly employed.[3][17][18]
-
Action: Culture the selected cell lines in their recommended complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Rationale: Maintaining cells in their exponential growth phase is crucial for consistent and reproducible assay results.[1]
1.2. Preparation of Thiosemicarbazone Stock Solutions and Dilutions
The solubility of thiosemicarbazone derivatives can vary. It is essential to determine the appropriate solvent for each compound. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.
-
Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the thiosemicarbazone derivative in sterile DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Rationale: A high-concentration stock allows for the preparation of a wide range of treatment concentrations with minimal final DMSO concentration in the cell culture medium. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Action: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
PART 2: MTT Cytotoxicity Assay Protocol
This protocol is adapted for adherent cells in a 96-well plate format.
2.1. Materials
-
Selected cancer cell line
-
Complete cell culture medium
-
Thiosemicarbazone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10][12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
2.2. Procedure
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for a negative control (cells with medium only) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and resume exponential growth.
-
Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the thiosemicarbazone derivatives. Also, add fresh medium with the corresponding DMSO concentration to the negative control wells.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization of Formazan: Carefully aspirate the medium containing the MTT solution without disturbing the formazan crystals. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well.[11]
-
Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
PART 3: Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is also designed for adherent cells in a 96-well plate format.
3.1. Materials
-
Selected cancer cell line
-
Complete cell culture medium
-
Thiosemicarbazone derivatives
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
3.2. Procedure
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate the plate at 4°C for 1 hour.[13][16]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and medium.[13][16] After the final wash, allow the plate to air-dry completely at room temperature.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[14][16]
-
Air Drying: Allow the plates to air-dry completely at room temperature.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13][14]
-
Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the dye. Measure the optical density (OD) at 510 nm using a microplate reader.[14]
Data Analysis and Interpretation
The primary outcome of a cytotoxicity assay is the determination of the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth or viability by 50%.[1]
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100
-
-
Generate Dose-Response Curves: Plot the percentage viability against the logarithm of the compound concentration.
-
Determine IC₅₀ Values: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ values from the dose-response curves.
Delving Deeper: Mechanistic Insights
To complement the primary cytotoxicity data, further assays can be conducted to elucidate the mechanism of action of the thiosemicarbazone derivatives.
Caption: Secondary assays to explore the mechanism of cytotoxicity.
Protocol: Caspase-3/7 Activity Assay (Apoptosis)
A key feature of apoptosis is the activation of caspases, a family of cysteine proteases.[19][20][21] Caspase-3 and -7 are key executioner caspases.[20][22]
-
Principle: This assay utilizes a substrate that is specifically cleaved by activated caspase-3/7, releasing a fluorescent or colorimetric signal.
-
Procedure:
-
Seed and treat cells with the thiosemicarbazone derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Lyse the cells to release the cellular contents.
-
Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection) to the cell lysates.[20]
-
Incubate to allow for the enzymatic reaction.
-
Measure the absorbance (for pNA) or fluorescence (for AMC) using a plate reader. An increase in signal compared to untreated cells indicates caspase-3/7 activation and apoptosis induction.[20]
-
Protocol: Intracellular Reactive Oxygen Species (ROS) Detection
The generation of ROS is a proposed mechanism of action for many thiosemicarbazones.[7][9]
-
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS.[23][24] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24]
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
After cell attachment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[25]
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with the thiosemicarbazone derivative at various concentrations.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the in vitro cytotoxicity assessment of thiosemicarbazone derivatives. By employing a combination of primary cytotoxicity assays like MTT and SRB, and further exploring the underlying mechanisms through apoptosis and ROS detection assays, researchers can gain a comprehensive understanding of the anticancer potential of these promising compounds. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is essential for the advancement of novel thiosemicarbazone-based cancer therapeutics.
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Application Note & Protocol: Comprehensive Characterization of Thiosemicarbazide Purity
Introduction
Thiosemicarbazide (TSC), with the chemical formula NH₂CSNHNH₂, is a critical starting material and intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its derivatives, thiosemicarbazones, have demonstrated significant biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of thiosemicarbazide is paramount to the safety and efficacy of the final drug product.
This application note provides a comprehensive guide to the analytical techniques for characterizing the purity of thiosemicarbazide. It is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of this vital chemical intermediate. The protocols outlined herein are designed to be robust and self-validating, adhering to the principles of scientific integrity and aligning with international regulatory expectations, such as those described in the ICH Q2(R2) guideline on the validation of analytical procedures.[6][7][8]
Understanding Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities. Thiosemicarbazide is typically synthesized through the reaction of a hydrazine salt with an alkali metal thiocyanate.[5][9] Potential impurities may include:
-
Starting materials: Unreacted hydrazine and thiocyanate salts.
-
By-products: Compounds formed through side reactions, such as the formation of dithiobicarbamates.[10]
-
Intermediates: Incomplete reaction may lead to the presence of intermediate species.
-
Degradation products: Thiosemicarbazide can degrade under harsh conditions of heat, light, or incompatible pH, leading to the formation of various degradation products.[11]
Orthogonal Analytical Approach
No single analytical technique can provide a complete purity profile. Therefore, an orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential for a comprehensive characterization of thiosemicarbazide purity. The following sections detail the recommended analytical workflows.
Figure 1: Orthogonal approach for comprehensive thiosemicarbazide purity analysis.
Chromatographic Techniques
Chromatographic methods are the cornerstone of purity assessment, offering high-resolution separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Photodiode Array (PDA) detection is the primary technique for quantifying the purity of thiosemicarbazide and its non-volatile impurities. A well-developed and validated HPLC method can provide information on assay, specific and unspecified impurities, and degradation products.[11][12]
Protocol 4.1.1: Reversed-Phase HPLC for Thiosemicarbazide Purity
-
Rationale: Reversed-phase chromatography is well-suited for separating polar compounds like thiosemicarbazide and its potential impurities. The use of a C18 column provides a good balance of retention and resolution.[13][14]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatography data system (CDS) for data acquisition and processing.
-
-
Materials:
-
Thiosemicarbazide reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
Parameter Value Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH 3.0 (adjusted with orthophosphoric acid) Mobile Phase B Acetonitrile Gradient 0-5 min: 5% B; 5-20 min: 5-40% B; 20-25 min: 40% B; 25-26 min: 40-5% B; 26-30 min: 5% B Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 234 nm (or PDA scan 200-400 nm) | Injection Volume | 10 µL |
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of thiosemicarbazide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase A.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the thiosemicarbazide sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase A.
-
-
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6][15][16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. However, the thermal lability of thiosemicarbazide and its derivatives must be considered, as decomposition can occur in the GC inlet.[17][18][19]
Protocol 4.2.1: Headspace GC-MS for Residual Solvents and Volatile Impurities
-
Rationale: Headspace sampling avoids the introduction of the non-volatile thiosemicarbazide matrix into the GC system, preventing decomposition and column contamination.
-
Instrumentation:
-
GC-MS system with a headspace autosampler.
-
Capillary GC column suitable for polar analytes (e.g., DB-WAX or equivalent).
-
-
Materials:
-
Dimethyl sulfoxide (DMSO), headspace grade.
-
Reference standards for expected residual solvents.
-
-
GC-MS Conditions:
Parameter Value Column 60 m x 0.32 mm, 0.5 µm film thickness Carrier Gas Helium, constant flow at 1.5 mL/min Oven Program 40 °C (5 min), then 10 °C/min to 220 °C (5 min) Inlet Temperature 250 °C Transfer Line Temp 250 °C Ion Source Temp 230 °C | MS Scan Range | 35-350 amu |
-
Sample Preparation:
-
Accurately weigh about 100 mg of the thiosemicarbazide sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Seal the vial and vortex to dissolve.
-
-
Headspace Conditions:
Parameter Value Oven Temperature 80 °C Loop Temperature 90 °C Transfer Line Temp 100 °C | Equilibration Time | 15 min |
Spectroscopic Techniques
Spectroscopic methods are essential for confirming the identity of thiosemicarbazide and providing information about its structural integrity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint and is excellent for confirming the presence of key functional groups.[20][21][22]
Protocol 5.1.1: FTIR Analysis
-
Instrumentation: FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum.
-
Place a small amount of the thiosemicarbazide sample on the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Absorptions:
Wavenumber (cm⁻¹) Assignment 3300-3400 N-H stretching (NH₂ groups) ~1600 N-H bending ~1540 C=S stretching | ~1100 | C-N stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful for structural elucidation and can be used to identify and quantify impurities with different chemical structures.[23][24]
Protocol 5.2.1: ¹H and ¹³C NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve an accurately weighed amount of the sample in DMSO-d₆.
-
Acquire ¹H and ¹³C spectra.
-
-
Expected Chemical Shifts (δ, ppm in DMSO-d₆):
-
¹H NMR: Signals corresponding to the NH and NH₂ protons. The exact chemical shifts can be concentration and temperature-dependent.
-
¹³C NMR: A signal for the C=S carbon around 180-190 ppm.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique for confirming the identity of thiosemicarbazide and for quantitative analysis in solution.[20][23][24]
Protocol 5.3.1: UV-Vis Spectral Analysis
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: Methanol or water.
-
Procedure:
-
Prepare a dilute solution of thiosemicarbazide.
-
Scan the absorbance from 200 to 400 nm.
-
-
Expected Absorption: A characteristic absorption maximum (λ_max) around 234 nm.
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability, melting point, and the presence of solvates or hydrates.[3][4][20]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess the purity of crystalline substances.[20]
Protocol 6.1.1: DSC Analysis
-
Instrumentation: DSC instrument.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Expected Result: A sharp endothermic peak corresponding to the melting point of thiosemicarbazide (approximately 180-183 °C).[25] A broad peak or a shoulder may indicate the presence of impurities.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents or water and assessing thermal stability.[3][4][26]
Protocol 6.2.1: TGA Analysis
-
Instrumentation: TGA instrument.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Expected Result: The TGA curve should show minimal weight loss before the decomposition temperature, indicating the absence of significant amounts of volatile impurities or water.
Figure 2: Recommended analytical workflow for thiosemicarbazide purity characterization.
Data Interpretation and Purity Calculation
The final purity of the thiosemicarbazide sample should be calculated based on the results from the orthogonal techniques. The purity by HPLC is typically determined by area normalization, assuming all impurities have a similar response factor to the main peak. For a more accurate assessment, relative response factors for known impurities should be determined using reference standards.
Purity Calculation:
-
Assay (HPLC): (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
-
Purity (HPLC Area %): (Area_Thiosemicarbazide / Total_Area_of_all_peaks) * 100
-
Water Content (TGA or Karl Fischer): Determined by weight loss in the relevant temperature range or by Karl Fischer titration.
-
Residual Solvents (GC-MS): Quantified against certified reference standards.
-
Inorganic Impurities: Can be determined by techniques such as Inductively Coupled Plasma (ICP) analysis if required.
The final purity is often reported as a mass balance, taking into account the assay value and the content of all identified impurities (organic, inorganic, water, and residual solvents).
Conclusion
The comprehensive characterization of thiosemicarbazide purity requires a multi-faceted, orthogonal analytical approach. The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a robust and reliable assessment of the material's quality. The protocols outlined in this application note serve as a starting point for developing and validating in-house methods that are fit for their intended purpose and comply with regulatory expectations. Adherence to good scientific practice and thorough method validation are essential for ensuring the integrity of the analytical data and, ultimately, the quality of the final products derived from thiosemicarbazide.
References
- ResearchGate. (n.d.). HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents.
- Springer. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives.
- SpringerLink. (2023, March 6). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives.
- Oxford Academic. (n.d.). Inorganic Trace Analysis Combining Thin Layer and Gas Chromatography: Indirect Determination of Ruthenium as its Thiosemicarbazide Chelate. Journal of Chromatographic Science.
- ResearchGate. (n.d.). Investigation on the Stability of New Biologically Active Thiosemicarbazone-Derived Compounds by a Validated HPLC-PDA Method.
- International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2018). Spectral, Optical, Semiconducting and Thermal Characteristics of thiosemicarbazone of Benzaldehyde and Acetaldehyde.
- Scirp.org. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
- SCIRP. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
- National Center for Biotechnology Information. (n.d.). Lipophilicity Studies on Thiosemicarbazide Derivatives.
- MDPI. (n.d.). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations.
- National Center for Biotechnology Information. (n.d.). An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives.
- ACS Publications. (2020, November 10). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega.
- ResearchGate. (n.d.). IR spectra of thiosemicarbazide.
- National Center for Biotechnology Information. (n.d.). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Taylor & Francis. (n.d.). Thiosemicarbazide – Knowledge and References.
- ResearchGate. (n.d.). Thermogravimetric analysis data for the Ni (II) complex.
- DergiPark. (2021). Synthesis and analytical applications of thiosemicarbazide derivative.
- ResearchGate. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
- National Center for Biotechnology Information. (n.d.). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- JournalAgent. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- ResearchGate. (n.d.). UV-visible and 1H–15N NMR spectroscopic studies of colorimetric thiosemicarbazide anion sensors.
- Semantic Scholar. (n.d.). Analytical applications of thiosemicarbazones and semicarbazones: A review.
- National Center for Biotechnology Information. (2024, May 24). Synthesis and spectral characterization of the phenothiazine-thiosemicarbazide probe for the optical solid-state detection of Hg2+ and Cu2+.
- ScienceDirect. (n.d.). A review on development of bio-active thiosemicarbazide derivatives: Recent advances.
- Wikipedia. (n.d.). Thiosemicarbazide.
- NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).
- Scribd. (n.d.). Thiosemicarbazide Chemistry Review.
- USP-NF. (n.d.). MONOGRAPHS (USP).
- PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
- Loba Chemie. (n.d.). 79-19-6 CAS | THIOSEMICARBAZIDE.
- USP-NF. (2006, February 1). PF Vol. 32.
- TR Dizin. (n.d.). Synthesis and analytical applications of thiosemicarbazide derivative.
- Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes.
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Troubleshooting & Optimization
How to improve yield in thiosemicarbazide synthesis reactions
Technical Support Center: Thiosemicarbazide Synthesis
Welcome to the technical support center for thiosemicarbazide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thiosemicarbazide synthesis, with a focus on maximizing yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: A Mechanistic Approach
This section addresses common issues encountered during thiosemicarbazide synthesis in a question-and-answer format, focusing on the causality behind the problems and solutions.
Q1: My reaction yield is consistently low (under 50%). What are the primary factors I should investigate?
Low yields in thiosemicarbazide synthesis are a frequent challenge, often stemming from a few critical parameters that govern the reaction equilibrium and kinetics.
Possible Causes & Solutions:
-
Incomplete Reaction: The primary synthesis routes, such as the reaction of a hydrazine salt with a thiocyanate, often involve a reversible rearrangement of an intermediate hydrazinium thiocyanate.[1] Insufficient reaction time or temperature can lead to an incomplete conversion.
-
Expert Insight: The conversion of the intermediate salt to the final product is the rate-determining step. It's crucial to maintain the recommended reaction temperature, often at reflux, for a sufficient duration to drive the equilibrium towards the product.[2]
-
Actionable Advice: Increase the reflux time in increments of 30-60 minutes and monitor the reaction progress (see FAQ on monitoring). For the common synthesis from ammonium thiocyanate and hydrazine hydrate, refluxing for at least three hours is recommended.[2]
-
-
Purity of Reactants: Hydrazine hydrate is susceptible to degradation (oxidation by atmospheric oxygen). Similarly, ammonium thiocyanate can contain impurities.
-
Expert Insight: Impurities can introduce side reactions, consuming your starting materials and complicating purification. For instance, oxidized hydrazine will not participate in the desired reaction.
-
Actionable Advice: Use freshly opened or properly stored hydrazine hydrate. Ensure your thiocyanate source is of high purity (analytical grade is recommended). If purity is suspect, consider recrystallizing the thiocyanate salt before use.
-
-
Sub-optimal pH: The reaction requires free hydrazine (H₂N-NH₂) to act as a nucleophile. If you start with a hydrazine salt (e.g., hydrazine sulfate), the pH must be adjusted to liberate the free base.
-
Expert Insight: While a slightly acidic condition can catalyze the initial condensation in some derivative syntheses, the core reaction requires the nucleophilic hydrazine. A pH that is too low will keep the hydrazine protonated (H₂N-NH₃⁺), rendering it non-nucleophilic.
-
Actionable Advice: When using hydrazine sulfate, carefully neutralize the solution to a pH of around 6-7 before initiating the main heating phase.[3] This ensures a sufficient concentration of the free hydrazine base.
-
-
Improper Work-up and Isolation: Thiosemicarbazide has moderate solubility in water, especially when hot. Premature or inefficient cooling can leave a significant amount of product in the mother liquor.
-
Expert Insight: The yield is highly dependent on effective crystallization. The product needs to be "shocked" out of the solution by rapid cooling after the reaction is complete.
-
Actionable Advice: After the reflux period, cool the reaction mixture in an ice bath to 20°C or lower to maximize the precipitation of thiosemicarbazide crystals.[1] The filtrate can often be concentrated to recover additional product fractions.[2]
-
Q2: I'm observing the formation of a yellow precipitate and a foul smell. What are these byproducts and how can I prevent them?
The yellow precipitate is likely elemental sulfur, and the foul smell is hydrogen sulfide (H₂S). These indicate decomposition or side reactions are occurring.
Possible Causes & Solutions:
-
Thermal Decomposition: Excessive heating (significantly above 110-115°C) or prolonged reaction times can cause the decomposition of thiocyanate or the thiosemicarbazide product itself, leading to the formation of sulfur and H₂S.
-
Expert Insight: The C=S bond in thiosemicarbazide and its precursors is susceptible to hydrolysis and thermal breakdown, especially under harsh conditions.
-
Actionable Advice: Maintain a controlled reflux temperature. Do not use excessive heating. If sulfur formation is a persistent issue, filter the hot reaction mixture to remove the elemental sulfur before cooling to crystallize the product.[1][2] Conducting the reaction under an inert nitrogen atmosphere can also minimize oxidative side reactions.[2]
-
-
Side Reactions with Impurities: As mentioned, impurities in the starting materials can lead to undesired parallel reactions.
-
Expert Insight: The reaction environment is rich in nucleophiles and electrophiles. Any contaminant can potentially trigger a cascade of unintended reactions.
-
Actionable Advice: Re-verify the purity of your starting materials. This is a critical first step in troubleshooting byproduct formation.
-
Q3: My final product appears contaminated and is difficult to purify. What is the most effective purification protocol?
The most common impurities are unreacted starting materials (especially inorganic salts) and sulfur. Recrystallization is the most effective method for purification.
Protocol for Recrystallization:
-
Solvent Selection: A mixture of ethanol and water (typically 1:1) is highly effective for recrystallizing thiosemicarbazide.[2] This solvent system provides good solubility at high temperatures and poor solubility at low temperatures, which is ideal for recrystallization.
-
Procedure:
-
Dissolve the crude thiosemicarbazide in a minimum amount of the hot 50% ethanol solution.
-
If the solution is colored or contains particulate matter (like sulfur), perform a hot filtration to remove these impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then transfer it to an ice bath to complete the crystallization process.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold 50% ethanol, followed by a wash with cold diethyl ether to aid in drying.
-
Dry the crystals under vacuum. The expected melting point of pure thiosemicarbazide is around 180-182°C.[2]
-
Visualizing the Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common issues in thiosemicarbazide synthesis.
Caption: A decision tree for troubleshooting thiosemicarbazide synthesis.
Key Synthesis Pathways
Several methods exist for synthesizing thiosemicarbazides. The choice of method often depends on the availability of starting materials and the desired scale. The three most common routes are summarized below.
-
From Thiocyanates: This is arguably the most common laboratory and industrial method. It involves reacting hydrazine (or a salt) with an alkali metal or ammonium thiocyanate.[2][3]
-
From Isothiocyanates: This method is versatile for creating N-substituted thiosemicarbazides. It involves the direct addition of hydrazine or a substituted hydrazine to an isothiocyanate. The reaction is often high-yielding and clean.[4][5]
-
From Dithiocarbamates: This route involves the hydrazinolysis of dithiocarbamate salts, which are formed from an amine and carbon disulfide. This method is also useful for producing substituted thiosemicarbazides.[6][7]
Caption: Common synthetic routes to thiosemicarbazide.
Optimized Protocol: Synthesis from Ammonium Thiocyanate
This protocol is a robust and widely cited method for the gram-scale synthesis of thiosemicarbazide.
Materials:
-
Ammonium thiocyanate (NH₄SCN)
-
Hydrazine hydrate (H₂N-NH₂ · H₂O, 85% solution)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 200 g of ammonium thiocyanate in a solution containing 59 ml of 85% hydrazine hydrate and 25 ml of water.[2]
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere. Maintain a steady reflux for three hours.[2] The solution will likely turn yellow.
-
Sulfur Removal (if necessary): After three hours, allow the mixture to cool slightly. If any solid sulfur has coagulated, filter the hot solution to remove it.[2]
-
Crystallization: Allow the clear filtrate to stand overnight at room temperature, followed by cooling in an ice bath to maximize crystallization.[2]
-
Isolation: Collect the white crystalline product by suction filtration.
-
Second Crop: Transfer the filtrate back to the flask and concentrate it by evaporation to obtain an additional crop of crystals.[2]
-
Purification: Combine all crude product fractions and recrystallize from a 1:1 mixture of water and ethanol as described in the troubleshooting section. The typical yield after recrystallization is 50-60%.[2]
Quantitative Data: Impact of Reaction Parameters
Optimizing reaction conditions is key to maximizing yield. The following table summarizes general trends observed in thiosemicarbazide synthesis.
| Parameter | Condition | Expected Impact on Yield | Rationale & Citation |
| Temperature | Too Low (<90°C) | Decrease | Incomplete conversion of the hydrazinium thiocyanate intermediate.[2] |
| Optimal (100-110°C) | Optimal Yield | Provides sufficient energy to overcome the activation barrier for rearrangement without causing significant decomposition. | |
| Too High (>115°C) | Decrease | Promotes decomposition of reactants and products, leading to sulfur byproduct formation.[1] | |
| Reaction Time | Too Short (<2 hours) | Decrease | The reaction may not reach equilibrium, leaving unreacted starting materials.[8] |
| Optimal (3+ hours) | Optimal Yield | Allows the reaction to proceed to completion.[2] | |
| Too Long (>6 hours) | Slight Decrease | Can increase the likelihood of thermal decomposition and side reactions.[8] | |
| pH | Acidic (pH < 5) | Significant Decrease | Hydrazine is protonated (NH₂NH₃⁺) and is no longer an effective nucleophile. |
| Near Neutral (pH 6-7) | Optimal Yield | Ensures a high concentration of the reactive free hydrazine base.[3] | |
| Solvent | Aqueous/Ethanol | Good | Standard solvent system that provides good solubility for reactants and allows for effective product crystallization upon cooling.[2] |
Frequently Asked Questions (FAQs)
-
Q: How can I monitor the progress of the reaction?
-
A: Thin Layer Chromatography (TLC) is an effective way to monitor the consumption of starting materials and the formation of the product.[8] A simple visual cue is the precipitation of the product upon cooling a small aliquot of the reaction mixture. The reaction is generally considered complete when no further product precipitates from cooled aliquots.
-
-
Q: What are the primary safety concerns when synthesizing thiosemicarbazide?
-
A: Extreme caution is required. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Thiosemicarbazide itself is also highly toxic.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Hydrogen sulfide gas, which is toxic and flammable, may be produced as a byproduct.[9]
-
-
Q: Can I use hydrazine sulfate instead of hydrazine hydrate?
References
- Preparation of thiosemicarbazide. (n.d.). PrepChem.com.
- Thiosemicarbazide Chemistry Review. (n.d.). Scribd.
- Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). Molecules, 26(16), 4894. MDPI.
- Facile and efficient synthesis of thiosemicarbazone derivatives with functionalized pendant amines. (2015). University of Louisville ThinkIR.
- Synthesis, Characterization and Optimum Reaction Conditions of Oligo-N, N′-bis (2-hydroxy-1-naphthalidene) Thiosemicarbazone. (2004). Journal of Polymer Research, 11(3), 175-180. Ovid.
- Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. (n.d.). ResearchGate.
- Thiosemicarbazide – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 991-1002. PMC - NIH.
- Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). Molecules, 26(16), 4894. PMC - NIH.
- Process for producing thiosemicarbazides. (2002). Google Patents.
- Preparation of thiosemicarbazides. (1953). Google Patents.
- Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2018). Molecules, 23(11), 2756. MDPI.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022). Chemical Methodologies, 6(1), 1-14.
- Thiosemicarbazides: Synthesis and reactions. (2012). Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 490-518. ResearchGate.
- Preparation of thiosemicarbazide and methyl-thiosemicarbazide. (1996). Google Patents.
- Thiosemicarbazide Synthesis. (2009). Sciencemadness.org.
- Process for preparing thiosemicarbazide. (1957). Google Patents.
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Technical Support Center: Troubleshooting Low Solubility of Thiosemicarbazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazide derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this class of compounds: low solubility. By understanding the underlying physicochemical principles and employing systematic troubleshooting strategies, you can ensure reliable and reproducible experimental outcomes.
Introduction: The Solubility Challenge
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] Their mechanism of action often involves the chelation of metal ions or inhibition of enzymes crucial for cellular processes.[1] However, the therapeutic potential of these compounds is frequently hampered by their poor aqueous solubility. This low solubility stems from a combination of factors, including their often planar and rigid structures, intermolecular hydrogen bonding in the solid state, and the presence of lipophilic substituents which are often introduced to enhance biological activity.[2][3]
Poor solubility can lead to a cascade of experimental issues, including:
-
Underestimation of biological activity: If the compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower than intended.
-
Poor reproducibility: Inconsistent dissolution between experiments can lead to variable results.
-
Challenges in formulation development: Developing bioavailable oral or injectable formulations for preclinical and clinical studies becomes a significant hurdle.[4][5]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My thiosemicarbazide derivative won't dissolve in my aqueous assay buffer. What is the first step?
Answer: The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffers is often not feasible for these lipophilic compounds.[1]
Core Concept: "Like Dissolves Like"
The principle of "like dissolves like" is fundamental here. Thiosemicarbazide derivatives are often organic molecules with significant nonpolar character. Therefore, they will dissolve more readily in organic solvents that have similar polarity.
Recommended Solvents for Stock Solutions:
The most commonly used and effective solvent for creating stock solutions of thiosemicarbazide derivatives is Dimethyl Sulfoxide (DMSO) .[1][6][7] Other potential solvents include Dimethylformamide (DMF)[6] and ethanol.[1]
Step-by-Step Protocol for Preparing a DMSO Stock Solution:
-
Equilibrate: Allow the vial containing your powdered thiosemicarbazide derivative to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh: Accurately weigh a precise amount of the compound (e.g., 2 mg).
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). For instance, to make a 10 mM stock solution from 2 mg of a compound with a molecular weight of 200 g/mol , you would dissolve it in 1 mL of DMSO.
-
Aid Dissolution: Vortex the solution thoroughly. If the compound is still not fully dissolved, gentle warming in a water bath (37°C) or brief sonication can be employed. Visually inspect the solution against a light source to ensure there are no suspended particles.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate. Store at -20°C or -80°C, protected from light.
Question 2: I've prepared a DMSO stock solution, but my compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
Answer: This is a common issue that arises when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit, or when the percentage of the organic co-solvent (DMSO) is too low to maintain solubility. Here is a systematic troubleshooting workflow:
Troubleshooting Workflow for Precipitation Upon Dilution
Caption: Advanced strategies for persistent solubility issues.
Summary and Key Takeaways
Troubleshooting the low solubility of thiosemicarbazide derivatives requires a logical, stepwise approach.
-
Always start with a high-concentration stock solution in DMSO.
-
Be mindful of the final organic solvent concentration in your aqueous medium and always use a vehicle control.
-
Systematically explore changes to your assay buffer, including the use of co-solvents, pH adjustments, and the addition of surfactants.
-
For persistent issues, consider advanced formulation strategies, particularly if the compound is a promising candidate for further development.
By applying these principles and protocols, you can overcome the solubility challenges associated with thiosemicarbazide derivatives and obtain reliable, high-quality data in your research.
References
- BenchChem. (n.d.). Overcoming poor reproducibility in biological assays with 4-(2-Ethylphenyl)-3-thiosemicarbazide.
- Paneth, A., et al. (2018). Lipophilicity Studies on Thiosemicarbazide Derivatives. Molecules, 23(10), 2469.
- Tahir, A., et al. (2017). Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Journal of Saudi Chemical Society, 21(Supplement 1), S399-S407.
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aqueous solubility and pH. In Aquasol database of aqueous solubility. CRC press.
- Nembri, S., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. American Journal of Chemical Research, 3(1), 1-10.
- Solubility of Things. (n.d.). Thiosemicarbazide.
- Olar, R., et al. (2020). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 25(18), 4296.
- ResearchGate. (n.d.). Synthesis, Crystal Structure and Non-covalent Interactions Analysis of Novel N-substituted Thiosemicarbazone.
- ResearchGate. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum.
- ResearchGate. (n.d.). Scheme 1. Synthesis of thiosemicarbazide derivatives.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
- Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs. Asian Journal of Pharmaceutics, 10(2), S72.
- BenchChem. (n.d.). Minimizing side reactions in the synthesis of thiosemicarbazide derivatives.
- Paneth, A., et al. (2015). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Letters in Drug Design & Discovery, 12(1), 1-10.
- Wikipedia. (n.d.). Thiosemicarbazide.
- Al-Ostoot, F. H., et al. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Scientific Reports, 14(1), 13936.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Google Patents. (n.d.). Process for the preparation of thiosemicarbazide.
- Heffeter, P., et al. (2019). Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. International Journal of Molecular Sciences, 20(21), 5486.
- ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
- Plech, T., et al. (2020). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 25(23), 5666.
- ResearchGate. (n.d.). New series of water-soluble thiosemicarbazones and their copper(II) complexes as potentially promising anticancer compounds.
- ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
- Heffeter, P., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
- Linden, L., et al. (2021).
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Technical Support Center: Optimizing Reflux Conditions for Thiosemicarbazone Formation
Welcome to the technical support center for thiosemicarbazone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile class of compounds. Thiosemicarbazones are formed by the condensation of a thiosemicarbazide with an aldehyde or ketone, a reaction that appears straightforward but is governed by subtle equilibria and kinetics.[1][2][3] This resource provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered when optimizing this reaction under reflux conditions.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental principles and common queries related to optimizing the synthesis of thiosemicarbazones.
Q1: What is the fundamental reaction mechanism for thiosemicarbazone formation, and why is reflux often necessary?
The formation of a thiosemicarbazone is a reversible condensation reaction, specifically the formation of a Schiff base.[1][4] The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The terminal primary amine (-NH₂) of the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a neutral tetrahedral intermediate known as a carbinolamine. This step is generally fast and reversible.
-
Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the final, stable C=N double bond (imine) of the thiosemicarbazone. This dehydration step is often the rate-limiting step of the reaction and is typically catalyzed by an acid or, less commonly, a base.[5]
Refluxing—heating the reaction mixture to the boiling point of the solvent—is employed to overcome the activation energy of this rate-limiting dehydration step. The elevated temperature increases reaction kinetics, pushing the equilibrium towards the product by facilitating the removal of water, thus driving the reaction to completion in a reasonable timeframe.[6]
Q2: How do I select the optimal solvent for my reaction?
Solvent selection is critical. The ideal solvent must completely dissolve the thiosemicarbazide and the carbonyl compound at an elevated temperature while being inert to the reactants. Polar protic solvents are most commonly used.
| Solvent | Boiling Point (°C) | Key Considerations & Rationale |
| Ethanol | 78.4 | Workhorse Solvent: Excellent choice for most syntheses. It readily dissolves a wide range of reactants and the resulting product often has lower solubility upon cooling, facilitating crystallization.[7][8][9] |
| Methanol | 64.7 | Good Alternative: Similar properties to ethanol. Its lower boiling point may require longer reflux times but can be beneficial for thermally sensitive substrates.[10][11] |
| 1-Butanol | 117.7 | For Difficult Reactions: Useful for less reactive ketones or sterically hindered substrates that require higher temperatures to react efficiently.[12] |
| Isopropanol | 82.6 | Often used and can be a good compromise between ethanol and butanol in terms of boiling point.[13][14] |
Expert Tip: Start with absolute ethanol for most applications. If the reaction is sluggish (monitored by TLC), consider switching to a higher boiling solvent like 1-butanol. Ensure your reactants are fully dissolved before initiating reflux to avoid heterogeneous mixtures and inconsistent results.
Q3: What is the role of a catalyst, and which one should I use?
While some reactions can proceed without a catalyst, particularly with highly reactive aldehydes, catalysis is almost always recommended to ensure efficient and complete conversion.[13] The catalyst's primary role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial nucleophilic attack. More importantly, it facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (H₂O).[5]
| Catalyst | Type | Typical Amount | When to Use & Why |
| Glacial Acetic Acid | Weak Acid | 2-5 drops to 0.1 eq. | Standard Choice: Provides sufficient acidity to catalyze the reaction without causing degradation of sensitive functional groups. It's effective for most aldehyde and many ketone substrates.[7][11][12] |
| Sulfuric Acid (conc.) | Strong Acid | 1-2 drops | High-Activity Catalyst: Use with caution for unreactive ketones or sterically hindered substrates. Its high acidity can cause charring or side reactions if substrates are sensitive.[15] |
| Anilinium Chloride | General Acid | Catalytic | Provides general acid-base catalysis which can be highly effective and may allow reactions to proceed at lower temperatures.[16] |
Trustworthiness Check: Always add the catalyst after the reactants have been dissolved in the solvent. Adding strong acid directly to solid reactants can cause localized degradation. Acid catalysis is generally found to be more effective than base catalysis for this transformation.[16]
Part 2: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.
Q4: My reaction has a very low yield. What are the likely causes?
A low yield is a common issue. Systematically investigate the following possibilities using the workflow in Figure 2:
-
Incomplete Reaction: Check the reaction progress using Thin Layer Chromatography (TLC). If significant amounts of starting aldehyde/ketone or thiosemicarbazide remain, the reaction is incomplete.
-
Decomposition: If your starting materials have disappeared from the TLC plate but there is little product and perhaps streaking or baseline spots, your compounds may be degrading under the reaction conditions.
-
Purity of Reactants: Impurities in the starting aldehyde, ketone, or thiosemicarbazide can inhibit the reaction or lead to side products.
-
Solution: Verify the purity of your starting materials by melting point or spectroscopy before starting the reaction.
-
Q5: My product precipitated from the reaction, but it is difficult to purify and won't crystallize properly. What should I do?
This is a common purification challenge. The crude product that crashes out of the reaction mixture is often contaminated with residual starting materials or side products.
-
Initial Wash: After filtering the crude product, wash it thoroughly with a small amount of cold solvent (the same one used for the reaction) to remove soluble impurities.
-
Recrystallization: This is the most powerful purification technique for thiosemicarbazones.[11][12][17]
-
Solvent Choice: Ethanol is an excellent first choice. The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.
-
Procedure: Dissolve the crude solid in a minimum amount of boiling solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Trituration: If recrystallization fails and the product is an oil or amorphous solid, try trituration. Stir or grind the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes). This will often wash away impurities and can sometimes induce crystallization.
Part 3: Experimental Protocols & Characterization
This section provides a standardized protocol and guidance on confirming the structure of your final product.
Standard Protocol: Synthesis of a Thiosemicarbazone via Reflux
This general protocol can be adapted for a wide range of aldehyde and ketone substrates.[7][11]
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aldehyde or ketone (1.0 eq.) and the thiosemicarbazide (1.0 eq.) in a suitable solvent (e.g., absolute ethanol, approx. 10-20 mL per mmol of limiting reagent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reflux: Heat the mixture to reflux. Monitor the reaction progress by TLC (a typical eluent system is 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-8 hours.[8][12]
-
Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate or crystallize. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration (e.g., using a Büchner funnel). Wash the filter cake with a small volume of cold ethanol to remove residual soluble impurities.
-
Purification: Dry the crude product. For higher purity, recrystallize from a suitable solvent like ethanol.[11][12]
Q6: I've synthesized my product. What are the key spectroscopic signals I should look for to confirm its structure?
Confirming the structure is essential. Use a combination of IR, NMR, and Mass Spectrometry.[12][18][19]
| Technique | Key Feature | Typical Chemical Shift / Frequency | Rationale |
| FT-IR | ν(N-H) | 3150-3450 cm⁻¹ | Stretching vibrations from the -NH and -NH₂ groups. Often appear as sharp to broad peaks.[20] |
| ν(C=N) | 1580-1620 cm⁻¹ | Imine stretch, confirming the condensation reaction occurred.[4][21] | |
| ν(C=S) | 800-850 cm⁻¹ & 1200-1250 cm⁻¹ | Thione stretch. The absence of a strong S-H band (~2500 cm⁻¹) confirms the thione tautomer is dominant in the solid state.[4][21] | |
| ¹H NMR | -N=CH- (from aldehyde) | δ 8.0 - 8.5 ppm (singlet) | The azomethine proton is deshielded and is a key diagnostic signal. |
| -NH- (hydrazinic) | δ 11.0 - 12.0 ppm (singlet) | This proton is often broad and highly deshielded due to hydrogen bonding and its acidic nature.[17][22] | |
| -NH₂ (thioamide) | δ 7.9 - 8.5 ppm (broad singlet) | These two protons often appear as a single broad resonance.[17] | |
| ¹³C NMR | C=S | δ 175 - 185 ppm | The thione carbon is highly deshielded and is a definitive signal for thiosemicarbazones.[4] |
| C=N | δ 140 - 155 ppm | The imine carbon. Its chemical shift will vary based on the substituents.[4] | |
| Mass Spec | [M+H]⁺ or [M]⁺˙ | Calculated Mass | Confirms the molecular weight of the synthesized compound. |
Expert Tip: The ¹H NMR spectrum is particularly informative. The disappearance of the aldehyde proton signal (δ 9-10 ppm) and the appearance of the characteristic downfield singlets for the azomethine (-N=CH-) and hydrazinic (-NH-) protons are strong evidence of successful product formation.
References
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- Fischer, B., et al. (2022).
- Hossain, M. S., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches. Heliyon, 9(5), e16223. [Link]
- Kumar, S., & Narasimhan, B. (2012). Recent Advances in Thiosemicarbazones as Anticancer Agents. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 370-379. [Link]
- Abdel-Rahman, L. H., et al. (2019). Study, preparation and characterization of thiosemicarbazone ligands and their compounds.
- Kostas, I. D. (2022). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions.
- Kapanda, C. N., et al. (2011). Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4’-phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry, 5(11), 352-360. [Link]
- Al-Amiery, A. A., et al. (2024). Synthesis of New Structural Thiosemicarbazones and Investigation of Their Antibacterial Activities Against E. Coli.
- Sayer, J. M., & Jencks, W. P. (1967). General base catalysis of thiosemicarbazone formation. Journal of the American Chemical Society, 89(2), 422-423. [Link]
- Pelosi, G. (2020). Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review. Iconic Research and Engineering Journals, 3(11), 342-346. [Link]
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- Patel, K., et al. (2022). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities.
- Sayer, J. M., & Jencks, W. P. (1967). General base catalysis of thiosemicarbazone formation. Journal of the American Chemical Society, 89(2), 422-423. [Link]
- Conroy, T. F., et al. (2015). Thiosemicarbazone organocatalysis: tetrahydropyranylation and 2-deoxygalactosylation reactions and kinetics-based mechanistic investigation. Chemical Science, 6(3), 1999-2007. [Link]
- Diallo, W., et al. (2025). Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. International Journal of Advanced Research, 13(4), 1228-1233. [Link]
- Nowak, M., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(13), 3097. [Link]
- Asadi, A., et al. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 20(3), 282-291. [Link]
- Gomaa, M. A. M. (2012). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules, 17(10), 11506-11516. [Link]
- Kashar, T. I., & Emran, K. M. (2017). Preparation and Characterization of Thiosemicarbazones Corrosion Inhibition Effect and the Antimicrobial and Anticancer Effect on their Metal Complexes. European Scientific Journal, 13(3). [Link]
- El-Shafai, N. M., & El-Sayed, W. M. (2012). Thiosemicarbazides: Synthesis and reactions.
- Tarafder, M. T. H., et al. (2002). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace. [Link]
- Hussin, H., et al. (2021). Synthesis, characterisation and effect of temperature on corrosion inhibition by thiosemicarbazone derivatives and its tin(IV) complexes. Malaysian Journal of Chemistry, 23(1), 1-11. [Link]
- Hussin, H., et al. (2021). Synthesis, characterisation and effect of temperature on corrosion inhibition by thiosemicarbazone derivatives and its TIN(IV) complexes.
- Jayaseelan, P., et al. (2012). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques.
- Pap, Z., et al. (2022).
- Podjaski, F., et al. (2025). Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. Chemical Science. [Link]
- Audrieth, L. F., et al. (1957). Process for preparing thiosemicarbazide. U.S.
- Chen, Q., et al. (2007). Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors. Journal of Agricultural and Food Chemistry, 55(26), 10739-10745. [Link]
- Gökçe, B., et al. (2024). Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. Journal of Molecular Structure, 1308, 138137. [Link]
- Gingras, B. A., et al. (1963). The Preparation of Some Thiosemicarbazones and Their Copper Complexes. Canadian Journal of Chemistry, 41(12), 3050-3056. [Link]
- Altıntop, M. D., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(23), 5707. [Link]
- Ahmad, A., et al. (2020). Synthesis, Crystal Structures and in Vitro Anticancer Studies of New Thiosemicarbazone Derivatives.
- ResearchGate. (n.d.). 6 questions with answers in THIOSEMICARBAZONES.
- Al-Warhi, T., et al. (2021). Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors. Molecules, 26(11), 3169. [Link]
- Al-Khafaji, Z. K. J., & Abbas, A. S. (2024).
- da Silva, G. N., et al. (2018). Synthesis of New Thiosemicarbazones and Semicarbazones Containing the 1,2,3-1H-triazole-isatin Scaffold: Trypanocidal, Cytotoxicity, Electrochemical Assays, and Molecular Docking. Molecules, 23(10), 2535. [Link]
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Technical Support Center: Stability of Thiosemicarbazide Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazide compounds. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of stability testing for this versatile class of molecules. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these experimental choices, ensuring your protocols are robust and your results are reliable.
Frequently Asked Questions: Fundamental Stability Concerns
This section addresses the most common initial questions regarding the stability of thiosemicarbazide and its derivatives in solution.
Q1: What are the primary degradation pathways for thiosemicarbazide compounds in solution?
A: Thiosemicarbazides possess a polyfunctional nature, making them susceptible to several degradation pathways. Understanding these is the first step in designing a stability study. The three primary routes of degradation are:
-
Oxidation: The sulfur atom in the thiocarbonyl group (C=S) is readily oxidized. This can be initiated by atmospheric oxygen, peroxides, or even trace metal ions acting as catalysts.[1][2] Oxidation can lead to the formation of various products, including disulfides or the conversion of the thiosemicarbazone into a 1,3,4-oxadiazole derivative through a desulfurization process.[3][4] The presence of oxidizing agents like chloramine-T has been shown to proceed through an N-chloro intermediate.[1]
-
Hydrolysis: The imine bond (-N=CH-) present in thiosemicarbazones (a major subclass of thiosemicarbazides) is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. This reaction is essentially a reversal of the synthesis reaction, breaking the compound down into the parent aldehyde or ketone and thiosemicarbazide.[5][6] The rate of hydrolysis is often highly dependent on the pH of the solution.
-
Photodegradation: Many thiosemicarbazones and related compounds can absorb UV or visible light, leading to photoisomerization or degradation.[7] Exposure to light, especially UV light, can provide the energy needed to break chemical bonds and initiate degradation cascades, producing a variety of photoproducts.[8][9] Therefore, photostability testing according to guidelines like ICH Q1B is crucial.[10][11]
Q2: What are the most critical factors influencing the stability of my thiosemicarbazide compound in solution?
A: The stability of a thiosemicarbazide derivative in solution is not an intrinsic constant but is heavily influenced by its environment. Key factors you must control and consider are:
-
pH: This is arguably the most critical factor. As mentioned, pH extremes can catalyze hydrolysis. The stability profile across a range of pH values (e.g., pH 2, 7, 9) should always be determined. The rate of oxidation can also be pH-dependent.[1]
-
Solvent Selection: The choice of solvent can dramatically impact stability. Protic solvents (like water or ethanol) can participate in hydrolysis, while certain aprotic solvents (like DMSO) can promote oxidation under specific conditions. Theoretical studies have shown that solubility and stability can vary significantly between solvents like DMSO and cyclohexane, affecting the compound's energy gap.[12][13][14]
-
Presence of Metal Ions: Thiosemicarbazides are potent metal chelators due to their N,S donor atoms.[15][16][17] Trace metal ions in buffers or from glassware can form coordination complexes. This chelation can either stabilize the compound or, more commonly, catalyze its degradation, particularly oxidative pathways.[2][18]
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. Arrhenius kinetics often apply, meaning that for every 10°C increase, the reaction rate can double or triple. Thermal degradation studies are essential to determine storage conditions.[19][20]
-
Light Exposure: As discussed, exposure to UV and/or visible light can lead to significant degradation. It is standard practice to handle stock solutions and samples in amber vials or under low-light conditions until photostability is confirmed.[10][21]
-
Dissolved Oxygen: For compounds susceptible to oxidation, the presence of dissolved oxygen in the solvent can be a significant factor. For highly sensitive compounds, using degassed solvents might be necessary.
Experimental Design & Protocols
A well-designed experiment is a self-validating system. The goal of a stability study is not merely to see if a compound degrades, but to understand how, why, and how fast, which in turn informs handling, formulation, and storage.[9][19]
How do I design a forced degradation (stress testing) study?
Forced degradation studies are the cornerstone of stability testing. They are designed to intentionally degrade the sample to identify likely degradation products and to establish a stability-indicating analytical method.[8][22]
The workflow involves exposing the compound in solution to stress conditions more severe than accelerated stability conditions.
Caption: Workflow for a forced degradation study.
Protocol: A General-Purpose Forced Degradation Study
This protocol outlines a typical starting point for a novel thiosemicarbazide derivative.
Objective: To identify potential degradation products and develop a stability-indicating HPLC-PDA method.
Materials:
-
Thiosemicarbazide compound
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, amber vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound at ~1 mg/mL in ACN or MeOH.
-
Sample Preparation for Stressing: For each condition, dilute the stock solution with the appropriate stressor solution to a final concentration of ~100 µg/mL. Include a control sample diluted with only the solvent (e.g., 50:50 ACN:Water) kept under ambient, dark conditions.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the diluted sample (final HCl concentration 0.1 M). Heat at 60-80°C. Pull time points at 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the diluted sample (final NaOH concentration 0.1 M). Keep at room temperature. Pull time points at 1, 4, and 8 hours (base degradation is often faster).
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the diluted sample (final H₂O₂ concentration 3%). Keep at room temperature, protected from light. Pull time points at 2, 6, 12, and 24 hours.
-
Thermal Degradation: Dilute the stock with a neutral solvent (e.g., 50:50 ACN:Water). Heat at 60-80°C, protected from light. Pull time points at 24, 48, and 72 hours.
-
Photodegradation: Expose the neutrally-diluted sample to a calibrated light source according to ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/square meter UV).[23] Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
-
Sample Quenching & Analysis:
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify peaks corresponding to degradation products.
-
Assess peak purity of the parent compound peak to ensure no co-eluting degradants.
-
Calculate the mass balance to ensure all degradation products are accounted for. The total response (parent + degradants) should ideally be between 95-105% of the initial control response.
-
| Stress Condition | Typical Reagent | Temperature | Duration | Causality & Common Observations |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 h | Cleavage of the imine bond in thiosemicarbazones. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 40 °C | 1 - 8 h | Often faster than acid hydrolysis; can also promote oxidation. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 2 - 24 h | Targets the sulfur atom; formation of oxadiazoles or other oxidized species.[4] |
| Thermal | Neutral Solvent | 60 - 80 °C | 24 - 72 h | Assesses the intrinsic thermal stability of the molecule. |
| Photolytic | Neutral Solvent | Ambient | ICH Q1B Standard | Assesses light sensitivity; requires specific equipment.[21] |
Table 1: Summary of Typical Forced Degradation Conditions.
Troubleshooting Common Issues
Q3: My compound degrades almost instantly upon dissolution in DMSO. What are my options?
A: This is a common and critical issue. While DMSO is an excellent solvent, it is not always inert.
-
Causality: Trace impurities (peroxides) or the inherent nature of DMSO can promote the oxidation of sensitive functional groups like the thiocarbonyl. Some studies on gold(I) thiosemicarbazone complexes have noted the formation of different species over time in DMSO.[24]
-
Immediate Actions:
-
Use High-Purity Solvent: Ensure you are using anhydrous, high-purity (≥99.9%) DMSO.
-
Prepare Fresh: Prepare solutions immediately before use. Do not store stock solutions in DMSO for extended periods unless stability has been confirmed.
-
Work Quickly & Cool: Dissolve the compound at room temperature or on ice to minimize thermal input that could accelerate degradation.
-
-
Alternative Solvents: If degradation persists, you must find an alternative solvent.
-
Acetonitrile (ACN): Often a good first alternative. It is aprotic but generally more inert than DMSO.
-
Ethanol/Methanol: Good for many compounds, but be mindful that as protic solvents, they can participate in solvolysis/hydrolysis over time.[25]
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent, but like DMSO, it can have stability issues.
-
Co-solvents: A mixture, such as ACN/water or ethanol/water, can provide the necessary solubility while mitigating the reactivity of a single solvent.
-
Q4: My chromatogram shows multiple degradation peaks. How do I begin to identify them?
A: A complex degradation profile requires a systematic approach.
-
Causality: Multiple peaks indicate that several degradation pathways are occurring simultaneously or that a primary degradation product is itself unstable and breaking down further.
-
Identification Strategy:
-
HPLC-MS is Key: The most powerful tool is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This will provide the molecular weight of each degradation product.
-
Analyze the Mass Shifts: Compare the mass of each degradant to the parent compound.
-
A loss of a specific fragment can point to cleavage (e.g., hydrolysis).
-
A gain of 16 amu (+O) suggests oxidation.
-
A gain of 18 amu (+H₂O) suggests hydration.
-
-
High-Resolution MS (HRMS): To get the exact mass and predict the elemental formula of the degradants, use techniques like TOF (Time-of-Flight) or Orbitrap MS.
-
Forced Degradation Insights: Use the data from your specific stress tests. The products appearing under oxidative stress are likely oxidation products. Those appearing only in acid/base conditions are likely hydrolysis products.[9][19]
-
NMR Spectroscopy: If a major degradant can be isolated (e.g., by preparative HPLC), its structure can be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Q5: I suspect my compound is chelating with metal ions from my phosphate buffer. How can I confirm and prevent this?
A: This is a highly probable scenario given the strong chelating ability of thiosemicarbazides.[26][27]
-
Causality: Phosphate buffers can contain trace metal impurities. The N and S atoms of the thiosemicarbazide moiety form stable five-membered chelate rings with many transition metals.[15] This complexation can alter the compound's UV spectrum, retention time, and reactivity.
-
Troubleshooting Steps:
-
Use a Metal-Free Buffer: Switch to a high-purity organic buffer system, such as TRIS (tris(hydroxymethyl)aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), prepared with metal-free water and reagents.
-
Run an EDTA Control: Perform a parallel experiment where you add a small amount of a strong chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your original phosphate buffer. If the suspected degradation or chromatographic anomaly disappears in the presence of EDTA, it strongly implicates metal ion involvement.
-
Analyze by ICP-MS: If the problem is critical, analyze your buffer solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify trace metal contamination.
-
Check Your Glassware: Ensure you are using high-quality, properly cleaned glassware. In some sensitive applications, plasticware may be preferable to avoid leaching from glass.
-
Caption: Common degradation pathways for thiosemicarbazide derivatives.
References
- Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium. RSC Publishing.
- Metal-catalysed oxidation processes in thiosemicarbazones: new complexes with the ligand N-{2-([4-N-ethylthiosemicarbazone]methyl)phenyl}-p-toluenesulfonamide. PubMed.
- Iodine as an oxidimetric reagent for the determination of thiosemicarbazide and its derivatives. Analyst (RSC Publishing).
- Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. PMC - PubMed Central.
- Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. Chemical Science (RSC Publishing).
- Novel thiosemicarbazone derivatives and their metal complexes: Recent development. Taylor & Francis Online.
- The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central.
- Compounds related to thiosemicarbazide. Part VIII. The oxidation of thiosemicarbazones. Journal of the Chemical Society (Resumed) (RSC Publishing).
- Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. ResearchGate.
- Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. Ingenta Connect.
- The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes. PMC - PubMed Central.
- Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results.
- Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. PMC - NIH.
- Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. Bentham Science Publishers.
- Investigation on the stability of new biologically active thiosemicarbazone-derived compounds by a validated HPLC-PDA method. IRIS.
- Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. MDPI.
- Thiosemicarbazides: Synthesis and reactions. ResearchGate.
- Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Publishing Group.
- 5-Nitrofuryl-Containing Thiosemicarbazone Gold(I) Compounds: Synthesis, Stability Studies, and Anticancer Activity. PubMed.
- Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. OUCI.
- Thiosemicarbazide Chemistry Review. Scribd.
- Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. ResearchGate.
- Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum (2023). SciSpace.
- Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. JournalAgent.
- Photostability. IAGIM.
- Determination of stability constants and thermodynamic parameters for interaction of thiosemicarbazones with divalent metal ions. ResearchGate.
- Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark.
- Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. MDPI.
- Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. ResearchGate.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Hindawi.
- Thiosemicarbazide | CH5N3S. PubChem - NIH.
- Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. ACS Publications.
- Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI.
- Photostability. SGS.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA.
- minimizing side reactions in the synthesis of thiosemicarbazide derivatives. Benchchem.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH.
- Lipophilicity Studies on Thiosemicarbazide Derivatives. PMC - NIH.
- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ScienceDirect.
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- 2. Metal-catalysed oxidation processes in thiosemicarbazones: new complexes with the ligand N-{2-([4-N-ethylthiosemicarbazone]methyl)phenyl}-p-toluenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. pnrjournal.com [pnrjournal.com]
Technical Support Center: Cyclization of Thiosemicarbazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazide derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes. This guide is structured to address the most pressing challenges in the cyclization of these versatile building blocks into valuable heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic systems I can synthesize from thiosemicarbazide derivatives, and what is the most critical factor influencing the outcome?
A1: Thiosemicarbazide and its derivatives are exceptionally valuable precursors for a variety of nitrogen and sulfur-containing heterocycles.[1] The most common and sought-after products are 1,3,4-thiadiazoles and 1,2,4-triazoles .[2][3]
The single most critical factor dictating which of these two systems you will form is the pH of the reaction medium .[4]
-
Acidic conditions (e.g., concentrated H₂SO₄, HCl, polyphosphate ester) almost exclusively favor the formation of 1,3,4-thiadiazole derivatives.[2][3][5]
-
Alkaline conditions (e.g., NaOH, KOH) are the standard for producing 1,2,4-triazole derivatives (specifically, their thione tautomers).[2][3][6]
This regioselectivity arises from the different mechanistic pathways available under acidic versus basic catalysis.
Q2: Besides thiadiazoles and triazoles, what other heterocycles can be formed?
A2: While thiadiazoles and triazoles are the most common, other important heterocycles can be synthesized. A prominent example is the formation of thiazole rings. This is typically achieved through the Hantzsch thiazole synthesis, which involves the reaction of a thiosemicarbazide (or a simpler thioamide like thiourea) with an α-halocarbonyl compound, such as an α-bromoketone.[7][8][9] This reaction proceeds through a distinct mechanism involving S-alkylation followed by intramolecular condensation.[8][10]
Q3: My starting acylthiosemicarbazide is not cyclizing. What is the likely cause?
A3: A lack of reactivity often points to insufficient activation. Cyclization is fundamentally a dehydration or condensation reaction, which requires energy to overcome the activation barrier. Consider increasing the reaction temperature or switching to a more powerful dehydrating agent.[11][12] Agents like polyphosphate ester (PPE) or phosphorus oxychloride (POCl₃) are very effective for promoting cyclodehydration where simple heating in acid is insufficient.[13][14]
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both the probable cause and a validated solution.
Issue 1: The "Wrong" Heterocycle Formed
Q: I was trying to synthesize a 1,3,4-thiadiazole, but my spectral analysis (NMR, MS) indicates I've made the isomeric 1,2,4-triazole. What happened?
A: This is a classic regioselectivity problem and almost always traces back to incorrect pH control.
-
Causality: You likely used basic or even neutral conditions. The mechanism for 1,2,4-triazole formation is favored in the presence of a base, which facilitates the deprotonation of the amide nitrogen, promoting its nucleophilic attack to form the triazole ring.[6][15]
-
Solution: To ensure the formation of the 1,3,4-thiadiazole, you must employ strongly acidic and dehydrating conditions.[2][5] The acidic environment protonates the carbonyl oxygen of the acylthiosemicarbazide intermediate, making the carbon more electrophilic. The sulfur atom, a soft nucleophile, then attacks this carbon, initiating the cyclization cascade that leads exclusively to the thiadiazole ring.[16]
Decision Workflow for Product Selection
The following diagram illustrates the critical choice of reaction conditions to achieve the desired heterocyclic core.
Caption: Condition-dependent cyclization pathway.
Issue 2: Low Yield and Formation of Tars
Q: My reaction turned dark, and I isolated very little product, mostly a sticky, intractable tar. How can I prevent this?
A: Tar formation is indicative of decomposition, often caused by overly harsh reaction conditions.
-
Causality & Solution 1 (Temperature): Thiosemicarbazide and its derivatives can be thermally unstable.[12] Refluxing for extended periods at high temperatures, especially with strong acids or bases, can lead to polymerization and decomposition.[4]
-
Actionable Advice: Monitor the reaction closely by TLC. Once the starting material is consumed, stop the reaction. If decomposition is still an issue, try running the reaction at a lower temperature for a longer duration.
-
-
Causality & Solution 2 (Reagent Choice): While strong reagents are effective, they can be indiscriminate.
-
Actionable Advice: If using concentrated sulfuric acid leads to charring, consider a milder dehydrating agent like polyphosphate ester (PPE), which often promotes clean cyclization at lower temperatures.[13] For base-catalyzed reactions, using 2N NaOH is often sufficient; stronger bases can promote side reactions.[6]
-
Issue 3: Unexpected Side Product - The Oxadiazole
Q: I was attempting an oxidative cyclization to a thiadiazole, but I've isolated a significant amount of the corresponding 1,3,4-oxadiazole. Why did this happen?
A: This points to an unintended desulfurization reaction.
-
Causality: The sulfur atom in the thiosemicarbazide backbone has been extruded and replaced by an oxygen atom. This is a known side reaction when using certain strong oxidizing agents under harsh conditions.[4][17] The reaction essentially forces the cyclization to proceed through an oxygen-containing intermediate rather than the desired sulfur-containing one.
-
Solution:
-
Re-evaluate Your Oxidant: If using a very powerful oxidant, switch to a milder one. For example, iron(III) chloride (FeCl₃) is a common and effective agent for oxidative cyclization that is less prone to causing desulfurization compared to harsher alternatives.[18]
-
Control the Stoichiometry: Use the minimum effective amount of the oxidizing agent. Excess oxidant increases the likelihood of side reactions.
-
Lower the Temperature: Perform the oxidation at room temperature or even 0 °C to reduce the energy available for the undesired desulfurization pathway.
-
Data Summary: Guiding Your Experimental Design
The table below summarizes the general conditions for synthesizing the three major heterocyclic classes from thiosemicarbazide precursors.
| Target Heterocycle | Typical Conditions (pH/Catalyst) | Common Co-Reactant | Key Considerations & Potential Byproducts |
| 1,3,4-Thiadiazole | Acidic: Conc. H₂SO₄, HCl, PPE, POCl₃[2][13][14] | Carboxylic Acid / Acyl Chloride | Overheating can cause charring. Ensure anhydrous conditions for dehydrating agents. Byproduct: 1,2,4-Triazole if pH is not acidic enough.[12] |
| 1,2,4-Triazole | Basic: 2-4N NaOH, KOH[6][15] | Acylthiosemicarbazide Intermediate | Vigorous reflux in strong base can lead to tars or hydrolysis of other functional groups. Byproduct: 1,3,4-Thiadiazole if conditions become acidic during workup.[4] |
| Thiazole | Neutral/Slightly Acidic: Often in Ethanol[8][19] | α-Haloketone / α-Haloester | This is the Hantzsch synthesis.[9] The reaction is typically clean but ensure the purity of the α-haloketone, as impurities can lead to side reactions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of a 5-Aryl-2-amino-1,3,4-thiadiazole (Acid-Catalyzed)
This protocol is based on the well-established method of cyclizing an acylthiosemicarbazide using a strong acid.
-
Acylation (If necessary): If starting from a carboxylic acid, first form the acylthiosemicarbazide intermediate. A common method is to react the carboxylic acid with thiosemicarbazide in the presence of a coupling agent like PPE.[13]
-
Cyclization:
-
To the acylthiosemicarbazide (10 mmol), add concentrated sulfuric acid (10 mL) slowly and carefully in an ice bath.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours (monitor by TLC).[2]
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7.
-
The product will precipitate out of the solution.
-
-
Purification:
-
Filter the solid precipitate and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, typically ethanol or an ethanol/water mixture.[6]
-
General Experimental Workflow
Caption: Standard workflow for acid-catalyzed cyclization.
Protocol 2: Synthesis of a 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (Base-Catalyzed)
This protocol outlines the cyclization of a 1-acyl-4-aryl-thiosemicarbazide.
-
Preparation: Dissolve the acylthiosemicarbazide derivative (5 mmol) in an aqueous solution of 2N sodium hydroxide (25 mL).[6]
-
Cyclization:
-
Heat the mixture under reflux for 4-6 hours. The solution should become clear as the reaction progresses.
-
Monitor the reaction by TLC until the starting material spot has disappeared.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with 2N hydrochloric acid until it is just acidic (pH ~5-6).
-
The triazole-3-thione product will precipitate.
-
-
Purification:
-
Filter the solid product, wash with copious amounts of distilled water until the filtrate is neutral, and dry.[6]
-
Recrystallize from ethanol to obtain the pure compound.
-
References
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. UNESP. [Link]
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica. [Link]
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Baghdad Science Journal. [Link]
- Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health (NIH). [Link]
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv
- Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Deriv
- Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4.
- Synthesis and Caracterizations of New Thiosemicarbazone and Thiazole Derivatives From Polycyclic Chiral 1,5‐Diketones. Semantic Scholar. [Link]
- A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles.
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). [Link]
- Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Dove Medical Press. [Link]
- Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives.
- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]
- Synthesis of the thiosemicarbazone derivative 3 and the thiazole...
- Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
- Thiosemicarbazides: Synthesis and reactions.
- Reaction scope of cyclization of the thiosemicarbazide.
- SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES.
- Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. National Institutes of Health (NIH). [Link]
- Einhorn-Brunner Reaction. Merck Index. [Link]
- Hantzsch Thiazole Synthesis. SynArchive. [Link]
- Einhorn-Brunner Reaction. Merck Index. [Link]
- Thiosemicarbazide Chemistry Review. Scribd. [Link]
- Scheme 1. Synthesis of thiosemicarbazide derivatives.
- Mechanism of Hantzsch Thiazole Synthesis.
- Einhorn–Brunner reaction. Wikipedia. [Link]
- Thiazole synthesis. Organic Chemistry Portal. [Link]
- Possible cyclisation products for thiosemicarbazones L1-L6.
- Thiosemicarbazides: synthesis and reactions. Taylor & Francis Online. [Link]
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Avoiding side product formation in thiosemicarbazide synthesis
Technical Support Center: Thiosemicarbazide Synthesis
Welcome to the technical support guide for thiosemicarbazide synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this critical building block. Thiosemicarbazides are invaluable precursors for a vast array of heterocyclic compounds, including pyrazoles, triazoles, and thiadiazoles, which are prominent scaffolds in pharmacologically active molecules[1][2][3].
The primary synthetic routes, while seemingly straightforward, are often plagued by competing side reactions that can significantly reduce yield and complicate purification. This guide provides in-depth, mechanism-driven troubleshooting advice to help you optimize your reaction conditions and achieve high purity and yield.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low Yield of Thiosemicarbazide
Question: My synthesis of thiosemicarbazide from hydrazine and ammonium thiocyanate is resulting in a very low yield (<50%). What are the most likely causes and how can I improve it?
Answer: Low yields are a frequent issue stemming from suboptimal reaction conditions that either lead to incomplete conversion or favor side reactions. The key factors to investigate are pH, temperature, and reaction time.
-
Plausible Causes & Scientific Rationale:
-
Incorrect pH: The reaction involves the formation of hydrazinium thiocyanate, which then thermally rearranges to thiosemicarbazide. This rearrangement is most efficient in a slightly acidic medium (pH 3-4)[4]. A neutral or basic pH can disfavor the formation of the necessary reactive intermediates, while a strongly acidic environment can promote the degradation of the product into N,N'-bis-(thiocarbamyl)-hydrazine (bithiourea)[5].
-
Suboptimal Temperature and Time: The conversion of hydrazinium thiocyanate to thiosemicarbazide is a thermal rearrangement[6]. Insufficient temperature or reaction time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to the formation of byproducts and decomposition, often indicated by the formation of elemental sulfur and hydrogen sulfide gas[7][8].
-
Premature Precipitation: If using hydrazine sulfate and a thiocyanate salt, incomplete removal of the byproduct salt (e.g., ammonium sulfate) can contaminate the final product and affect yield calculations[7].
-
-
Troubleshooting & Optimization Strategies:
-
pH Control: When using hydrazine sulfate, carefully adjust the initial pH of the solution to 3-4 using a base like sodium hydroxide before adding the thiocyanate source. This converts hydrazine sulfate to the more soluble hydrazinium hydrogen sulfate, facilitating the reaction[4][7].
-
Temperature Management: Maintain a controlled reflux temperature, typically between 95-110°C for aqueous solutions[4]. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.
-
Staged Workup: If inorganic salts are precipitating, ensure they are thoroughly removed by filtration before the main reflux step or final crystallization[7]. Washing the precipitate with a suitable solvent like methanol can improve separation.
-
Optimized Protocol for Thiosemicarbazide Synthesis
This protocol is adapted from established methods to maximize yield and purity[4][7].
-
Preparation of Hydrazinium Solution: In a well-ventilated fume hood, add 72 g of hydrazine sulfate to 80 mL of water in a flask with stirring.
-
pH Adjustment: Slowly add a solution of sodium hydroxide to adjust the pH to between 3 and 4. The hydrazine sulfate will dissolve as it converts to hydrazinium hydrogen sulfate.
-
Addition of Thiocyanate: At a temperature of approximately 40°C, add 120 g of ammonium thiocyanate. Stir the mixture for 10-15 minutes.
-
Salt Precipitation (Optional but Recommended): Add 210 mL of methanol and stir for 30 minutes to precipitate the bulk of the ammonium sulfate.
-
Filtration: Filter off the precipitated ammonium sulfate and wash the solid with a small amount of methanol.
-
Reaction: Combine the filtrate and washes in a round-bottomed flask. Add a catalytic amount of acetone (~3-6 mL)[4]. Attach a reflux condenser and heat the mixture to a gentle reflux (95-110°C) for 8-18 hours. The solution may turn yellow, and hydrogen sulfide gas may be evolved[7].
-
Crystallization & Isolation: After the reflux period, cool the reaction mixture slowly to room temperature, then in an ice bath to 5-8°C. The thiosemicarbazide will crystallize.
-
Purification: Collect the crystals by filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a 1:1 water-ethanol mixture[8].
Issue 2: Formation of an Insoluble White Precipitate (Bithiourea)
Question: During my synthesis, I'm observing a significant amount of a white solid that is poorly soluble in my crystallization solvent. I suspect it is N,N'-bis-(thiocarbamyl)-hydrazine (bithiourea). Why does this form and how can I prevent it?
Answer: The formation of N,N'-bis-(thiocarbamyl)-hydrazine, also known as bithiourea, is a common and troublesome side reaction. It arises from the reaction of the desired thiosemicarbazide product with a thiocyanate source.
-
Plausible Causes & Scientific Rationale:
-
Mechanism: Thiosemicarbazide, once formed, can act as a nucleophile. Its terminal nitrogen can attack another molecule of thiocyanic acid (or a thiocyanate ion under acidic conditions), leading to the formation of the symmetrical bithiourea[5]. This side reaction is essentially a "dimerization" process.
-
Reaction Conditions: This side product is particularly favored under strongly acidic conditions and when there is an excess of the thiocyanate salt relative to hydrazine[5]. The acidic environment protonates the thiocyanate, making it more electrophilic and susceptible to attack by the thiosemicarbazide.
-
-
Troubleshooting & Optimization Strategies:
-
Control Stoichiometry: Use a slight molar excess of the hydrazine component relative to the thiocyanate salt. This ensures the thiocyanate is the limiting reagent, minimizing its availability to react with the product. A common molar ratio is 2 moles of hydrazine hydrate to 1 mole of sulfuric acid and 2 moles of ammonium thiocyanate[9].
-
Strict pH Control: Avoid highly acidic conditions. While a pH of 3-4 is optimal for the initial rearrangement, dropping the pH further with strong acids can accelerate bithiourea formation[4][5].
-
Temperature and Reaction Time: Do not prolong the reaction unnecessarily. Once the formation of thiosemicarbazide is complete (as determined by TLC), proceed with the workup to prevent the product from reacting further.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway to thiosemicarbazide and the competing side reaction that leads to the formation of bithiourea.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Sciencemadness Discussion Board. (2009). Thiosemicarbazide Synthesis. [Link]
- PrepChem. (n.d.). Preparation of thiosemicarbazide.
- Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry. [Link]
- Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions.
- Saeed, A., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Chemical Methodologies. [Link]
- Taylor & Francis. (n.d.). Thiosemicarbazide – Knowledge and References. [Link]
- Muller, E. (1961). Process for the preparation of thiosemicarbazide. U.S.
- ResearchGate. (n.d.). Synthesis of thiosemicarbazides. [Link]
- Zhang, Z. Y. (1995). Preparation of thiosemicarbazide and methyl-thiosemicarbazide.
- Twitchett, P. J., et al. (1990). Process for the production of thiocarbohydrazide. U.S.
- Song, J. (1962). Production of N,N'-bis-(thiocarbamyl)-hydrazine from thiosemicarbazide. U.S.
- Mishra, R. K., et al. (2000). Synthesis of New Heterocycles by Using Thiocarbohydrazide and Thiosemicarbazides. Journal of the Indian Chemical Society. [Link]
- Metwally, M. A. (2012). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]
- Scott, J. D. (1957). Process for preparing thiosemicarbazide. U.S.
- Papanastassiou, Z. B. (1953). Preparation of thiosemicarbazides. U.S.
- Audrieth, L. F. (1955). Preparation of thiocarbohydrazide. U.S.
- ResearchGate. (n.d.). Scheme 1 Synthesis of bis(thiosemicarbazides), 1,2,4-triazoles, and 1,3,4-thiadiazoles. [Link]
- Adams, C. J. (2004). Process for producing thiosemicarbazides.
- El-Gazzar, M. G., et al. (2022). Efficient Synthesis of Various Substituted (Thio)Ureas, Semicarbazides, Thiosemicarbazides, Thiazolidones, and Oxadiazole Derived from [2.2]Paracyclophane. ACS Omega. [Link]
- Taylor & Francis Online. (2011). Thiosemicarbazides: synthesis and reactions. [Link]
- ResearchGate. (2024).
- Ionescu, M., et al. (2020).
- Barbuceanu, S., et al. (2008). Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives.
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- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. US3009955A - Process for the preparation of thiosemicarbazide - Google Patents [patents.google.com]
- 5. US3033901A - Production of n, n'-bis-(thiocarbamyl)-hydrazine from thiosemicarbazide - Google Patents [patents.google.com]
- 6. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
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- 9. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Thiosemicarbazide
Welcome to the technical support guide for the purification of crude thiosemicarbazide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you overcome challenges in your research. This guide is structured to address common issues directly and provide a deep understanding of the purification process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification of thiosemicarbazide in a direct question-and-answer format.
Q1: My crude thiosemicarbazide product is off-white or yellow. What causes this discoloration and how can I remove it?
A1: Discoloration in crude thiosemicarbazide is typically due to the presence of elemental sulfur or other chromophoric side-products formed during synthesis.[1][2] The synthesis of thiosemicarbazide often involves heating thiocyanate salts, which can lead to minor decomposition and sulfur formation.[2]
Causality: Sulfur is insoluble in many common recrystallization solvents, while other organic impurities may have varying solubilities. The purification strategy must therefore address both suspended and dissolved impurities.
Solution Workflow:
-
Primary Purification - Recrystallization: The most effective method is recrystallization, often from a 50% ethanol-water mixture.[1] This solvent system is ideal because thiosemicarbazide's solubility is significantly higher in the hot solvent than in the cold, allowing for good recovery, while many impurities remain either insoluble in the hot solvent or soluble in the cold solvent.
-
Removing Suspended Impurities (e.g., Sulfur): If you observe insoluble particles in the hot dissolution step, a hot filtration is necessary. This step physically removes suspended impurities like elemental sulfur before the solution is cooled for crystallization.[2]
-
Removing Dissolved Colored Impurities: If the solution remains colored after dissolving the crude product, this indicates the presence of dissolved organic impurities. Before hot filtration (or before cooling if no hot filtration is needed), add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. You can then remove the charcoal during the hot filtration step. Caution: Use minimal charcoal, as it can also adsorb some of your desired product, reducing the overall yield.
Q2: My final yield after recrystallization is significantly lower than expected. What are the likely causes and how can I improve it?
A2: A low yield is a common and frustrating issue. The cause usually lies in the recrystallization technique. The theoretical yield of recrystallized material can vary from 40% to 56%, depending on the efficiency of the initial synthesis and purification.[1]
Potential Causes & Optimization Strategies:
-
Excessive Solvent: Using too much solvent is the most frequent cause of low recovery. The goal is to create a saturated solution at the solvent's boiling point. If the solution is not saturated, a large amount of the product will remain dissolved even after cooling.
-
Solution: Add the hot solvent portion-wise to the crude solid until it just dissolves. This ensures you are using the minimum amount necessary.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product will crystallize on the filter paper or in the funnel, leading to significant loss.
-
Solution: Use a pre-heated filter funnel (stemless or short-stemmed is best) and collect the filtrate in a pre-warmed flask. Perform the filtration as quickly as possible.
-
-
Rapid Cooling: Cooling the filtrate too rapidly (e.g., by placing it directly in an ice bath) leads to the formation of small, often impure crystals and can trap impurities.
-
Solution: Allow the flask to cool slowly to room temperature first. This promotes the growth of larger, purer crystals. Once the solution has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize precipitation.
-
-
Incomplete Precipitation: Not allowing sufficient time for crystallization will result in product loss.
-
Solution: After slow cooling to room temperature, let the flask stand undisturbed for a period (e.g., overnight) to allow for complete crystallization before moving to an ice bath.[1]
-
Q3: Instead of crystals, my product "oiled out" or formed an amorphous precipitate. How can I induce proper crystallization?
A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or when the solution is supersaturated. The resulting oil is an impure liquid form of your compound.
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure thiosemicarbazide, add it to the cooled, supersaturated solution. This "seed" crystal provides a template for other molecules to crystallize upon.
-
Reduce Temperature: Ensure the solution is thoroughly cooled. An ice-salt bath can achieve temperatures below 0 °C, which may be necessary to induce crystallization if the compound is very soluble.
-
Solvent Adjustment: If the product is too soluble, you can try adding a small amount of a "poor" solvent (a solvent in which your compound is insoluble, but which is miscible with your recrystallization solvent) dropwise until the solution becomes turbid. For an ethanol/water system, if the compound is too soluble, carefully adding more water could serve this purpose.
Q4: The melting point of my purified thiosemicarbazide is broad (e.g., 178-182 °C) and lower than the literature value. Is it pure?
A4: No, a broad and depressed melting point is a classic indication of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The literature melting point for thiosemicarbazide is consistently reported in the range of 180-183 °C.[3][4]
The Science (Melting Point Depression): Impurities disrupt the crystal lattice of a solid. This disruption requires less energy to overcome the intermolecular forces holding the molecules together, resulting in a lower melting point. The melting also occurs over a wider range as different parts of the mixture melt at different temperatures.
Solution: The product requires further purification. A second recrystallization is often sufficient to remove the remaining impurities. If the melting point does not improve after a second recrystallization, it may indicate the presence of an impurity with very similar solubility properties to thiosemicarbazide, and an alternative purification technique like column chromatography might be considered.
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for the purification of crude thiosemicarbazide.
Sources
Technical Support Center: Overcoming Resistance to Thiosemicarbazone-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazone-based therapeutic agents. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the emergence of resistance to this promising class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter, providing a logical workflow from observation to mechanistic understanding.
Issue 1: A gradual increase in the IC50 value of my thiosemicarbazone compound is observed in my cancer cell line population over successive passages.
This is a classic presentation of acquired resistance, where a sub-population of cells with a survival advantage under drug pressure becomes dominant over time.[1][2][3]
Initial Confirmation & Characterization
Question: How can I confirm that I have a stable resistant cell line and not just experimental variability?
Answer: The first step is to rigorously confirm the resistance phenotype. This involves more than a simple IC50 shift.
-
Causality: Experimental variability can arise from inconsistent cell passage numbers, reagent batches, or incubation times. A stable resistant line will consistently show a rightward shift in the dose-response curve across multiple experiments.
-
Protocol 1: Dose-Response Curve Analysis for Resistance Confirmation
-
Cell Seeding: Seed both the suspected resistant and the parental (sensitive) cell lines in parallel into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare a 2-fold serial dilution of your thiosemicarbazone compound. Treat the cells for a period equivalent to 2-3 cell cycles (typically 48-72 hours). Include a vehicle-only control (e.g., DMSO).
-
Viability Assay: Use a robust viability assay such as MTT or PrestoBlue™. Add the reagent and incubate as per the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence. Normalize the data to the vehicle control and plot cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value for each cell line.
-
Confirmation Criteria: A stable resistant line should exhibit a reproducible IC50 value that is at least 3-fold higher than the parental line.[4]
-
Investigating the Mechanism
Once resistance is confirmed, the next logical step is to investigate the underlying mechanism. Thiosemicarbazones have a multi-faceted mechanism of action, primarily involving metal chelation (especially iron and copper), inhibition of ribonucleotide reductase (RR), and generation of reactive oxygen species (ROS).[5][6][7][8] Resistance mechanisms often counteract these effects.
Question: My cells are resistant. Could they be pumping the drug out?
Answer: Yes, increased drug efflux is a very common mechanism of multidrug resistance (MDR).[2][9][10] ATP-binding cassette (ABC) transporters are membrane proteins that actively pump xenobiotics out of the cell.[11][12][13]
-
Causality: Overexpression of transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or ABCG2 (BCRP) reduces the intracellular concentration of the thiosemicarbazone, preventing it from reaching its targets.[9][12] Some thiosemicarbazone-metal complexes can be substrates for these pumps.[14]
-
Experimental Workflow: Investigating Drug Efflux
Caption: Workflow to determine the role of drug efflux in resistance.
-
Protocol 2: Western Blot for ABC Transporter Expression
-
Cell Lysis: Prepare whole-cell lysates from both parental and resistant cells.
-
Protein Quantification: Use a BCA or Bradford assay to equalize protein concentrations.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for P-gp, MRP1, and ABCG2. Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. An increased band intensity in the resistant line compared to the parental line indicates overexpression.
-
Question: What if transporter expression isn't changed? Could the drug's target be altered?
Answer: Absolutely. Alterations in the primary target of thiosemicarbazones, ribonucleotide reductase (RR), is a plausible mechanism.[6][15][16]
-
Causality: Thiosemicarbazones inhibit RR by chelating the iron essential for its catalytic activity, destabilizing the tyrosyl free radical required for the reduction of ribonucleotides.[15][17][18] Resistance can arise from overexpression of the RR subunits (RRM1 or RRM2) or mutations that prevent effective drug binding or inactivation.[19]
-
Experimental Workflow: Investigating Target Alteration
-
Protocol 3: Ribonucleotide Reductase Activity Assay
-
Cell Lysate Preparation: Prepare cytosolic extracts from parental and resistant cells under non-denaturing conditions.
-
Assay Principle: The assay measures the conversion of a radiolabeled substrate (e.g., [³H]CDP) to its deoxy form (dCDP).
-
Reaction: Incubate the cell lysates with the reaction mixture containing [³H]CDP, ATP (as an allosteric effector), and a reducing agent (e.g., dithiothreitol).
-
Separation: Separate the product (dCDP) from the substrate (CDP) using HPLC or thin-layer chromatography.
-
Quantification: Quantify the amount of radiolabeled dCDP formed using liquid scintillation counting. Higher activity in the resistant cell lysates suggests a target-related resistance mechanism.
-
Issue 2: My thiosemicarbazone compound shows high initial efficacy, but cells recover quickly after the drug is removed.
This scenario suggests that the drug may not be inducing a terminal event like apoptosis or that cells have robust defense mechanisms against the drug's effects, such as oxidative stress.
Question: How can I determine if my compound is cytotoxic or just cytostatic, and how might resistance affect this?
Answer: This is a critical distinction. A cytostatic agent merely arrests cell growth, while a cytotoxic agent induces cell death. Resistant cells may have up-regulated survival pathways that counteract the cytotoxic insults of thiosemicarbazones, which include the generation of ROS through redox cycling of their metal complexes. [5][7]
-
Causality: Thiosemicarbazone-iron or -copper complexes can participate in Fenton-like reactions, producing highly damaging hydroxyl radicals. [5]Resistant cells may enhance their antioxidant capacity, for instance, by increasing the levels of glutathione (GSH) and the activity of glutathione S-transferases (GSTs), which detoxify the drug or its byproducts. [20][21][22]
-
Experimental Workflow: Assessing Cytotoxicity and Oxidative Stress Response
Caption: Workflow for investigating antioxidant defense mechanisms.
-
Protocol 4: Measurement of Intracellular ROS
-
Cell Treatment: Treat parental and resistant cells with the thiosemicarbazone compound for a relevant time period (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂) and an untreated control.
-
Probe Loading: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). This non-fluorescent probe is deacetylated by intracellular esterases and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
-
Interpretation: A blunted ROS response in resistant cells compared to parental cells after drug treatment suggests an enhanced antioxidant capacity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of thiosemicarbazones? A1: The mechanism is multifaceted. [7][23]The primary and most studied target is ribonucleotide reductase (RR), an essential enzyme for DNA synthesis. [6][15][16][19]Thiosemicarbazones inhibit RR by chelating iron from its active site. [15][17]They also interfere with cellular iron and copper homeostasis, leading to oxidative stress through the generation of reactive oxygen species (ROS). [7][24][25]Some have also been shown to inhibit topoisomerase IIα. [15] Q2: My compound is a potent iron chelator. Does this mean it will be effective? A2: Not necessarily. While iron chelation is central to the activity of many thiosemicarbazones, it's a delicate balance. [6][24]The most effective compounds are not just iron scavengers; they form redox-active metal complexes within the cell. [6][7]This redox activity generates ROS, contributing significantly to cytotoxicity. Simply depleting iron may only lead to cell cycle arrest (a cytostatic effect), whereas forming redox-active complexes leads to cell death (a cytotoxic effect). [7][11] Q3: Can changes in iron metabolism within the cancer cell confer resistance? A3: Yes. Since thiosemicarbazones target iron-dependent processes, alterations in iron metabolism can be a key resistance mechanism. [24]For example, cancer cells might upregulate iron import proteins (like transferrin receptor 1) or downregulate iron export proteins (like ferroportin) to try and compensate for the iron chelation effect of the drug. Investigating the expression of key iron metabolism proteins can provide insights into this resistance pathway.
Q4: Are thiosemicarbazones susceptible to detoxification pathways? A4: Yes. The glutathione system is a major pathway for detoxification. [20][21]Glutathione (GSH) can directly interact with thiosemicarbazone-metal complexes. [26][27]Furthermore, some thiosemicarbazone-copper-glutathione ternary complexes have been shown to be substrates for the ABCC1 (MRP1) efflux pump, directly linking the glutathione system to drug resistance. [14]Therefore, elevated levels of GSH or increased activity of glutathione S-transferases (GSTs) can confer resistance. [20][22] Q5: How do I start developing a resistant cell line in my lab? A5: Developing a resistant cell line requires continuous, long-term culture under drug pressure. [4][28]1. Determine Initial IC50: First, accurately determine the IC50 of your compound in the parental cell line. 2. Initial Low-Dose Exposure: Begin by culturing the cells in a medium containing the drug at a low concentration, typically around the IC10-IC20. [29]3. Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration. This process can take several months. [28][29]4. Monitor and Validate: Periodically check the IC50 of the cell population to monitor the development of resistance. 5. Clonal Selection: Once a significantly resistant population is established, you can perform single-cell cloning to isolate a homogenous, stably resistant cell line. [4]
Part 3: Data & Protocols Summary
Table 1: Summary of Potential Resistance Mechanisms & Verification Methods
| Resistance Mechanism | Key Cellular Change | Primary Verification Method | Secondary Verification |
| Increased Drug Efflux | Overexpression of ABC transporters (P-gp, MRP1, ABCG2) | Western Blot / qPCR for transporters | Functional efflux assay (e.g., Rhodamine 123) |
| Target Alteration | Overexpression or mutation of Ribonucleotide Reductase (RRM1/RRM2) | Western Blot for RRM1/RRM2 | RR enzymatic activity assay; Gene sequencing |
| Enhanced Antioxidant Defense | Increased levels of Glutathione (GSH) and/or GST activity | Intracellular ROS measurement (DCFDA) | GSH/GSSG ratio assay; GST activity assay |
| Altered Iron Homeostasis | Changes in expression of iron transport proteins (TfR1, Ferroportin) | Western Blot for iron-related proteins | Cellular iron quantification (e.g., ICP-MS) |
| Drug Detoxification | Formation of drug-GSH conjugates and subsequent efflux | Measure intracellular GSH levels | Test for reversal with GST inhibitors |
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- 29. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Technical Support Center: Method Refinement for Consistent Results in Biological Assays
Welcome to the Technical Support Center, your resource for troubleshooting and refining biological assays. This guide is designed for researchers, scientists, and drug development professionals who seek to achieve consistent and reliable results in their experiments. Here, we move beyond simple protocol steps to explain the underlying principles and provide actionable solutions to common challenges. Our goal is to empower you with the expertise to develop self-validating and robust assay systems.
Section 1: Foundational Principles of Assay Fidelity
Achieving reproducible data begins long before the first sample is added to a plate. This section addresses the core concepts that underpin robust assay design and execution.
Q1: My assay results are highly variable between replicates. What are the most common culprits?
High variability between replicate wells is a frequent issue that can often be traced back to procedural inconsistencies. Key factors include inaccurate pipetting, insufficient mixing of reagents, and uneven temperature across the plate during incubation.[1] "Edge effects," where wells on the perimeter of the plate show different results due to evaporation, can also significantly contribute to variability.[1][2][3]
Causality Explained: Even minor differences in reagent volume or concentration can amplify throughout an assay, leading to significant deviations in the final signal. Temperature gradients can alter enzyme kinetics or cell health, while evaporation concentrates salts and other media components, inducing cellular stress and impacting results.[2][3]
Troubleshooting Flowchart: High Well-to-Well Variability
Caption: A logical workflow for troubleshooting high replicate variability.
Q2: What constitutes a "self-validating" assay protocol?
A self-validating protocol is one that has integrated controls and checkpoints to confirm that each step of the assay has performed as expected. This goes beyond simple positive and negative controls.
Key Components of a Self-Validating System:
-
Internal Controls: These are used to normalize data within a single well or sample, such as a housekeeping gene in qPCR or a co-transfected reporter plasmid in a luciferase assay.[4]
-
Bridging Controls: A single lot of a control sample or reagent that is included in every assay plate. This allows for the monitoring of assay performance over time and between experiments.
-
Acceptance Criteria: Pre-defined statistical limits for key assay parameters (e.g., Z'-factor, signal-to-background ratio, standard curve slope) that must be met for the results to be considered valid.[5][6]
Section 2: Troubleshooting Common Assay Platforms
This section provides specific guidance for some of the most widely used assay formats.
Enzyme-Linked Immunosorbent Assays (ELISA)
Q: I'm getting high background across my entire ELISA plate. What should I do?
High background in an ELISA reduces the assay's sensitivity and can mask the true signal.[7] This is often caused by insufficient washing, inadequate blocking, or cross-reactivity of the detection antibody.[8][9]
Troubleshooting High Background in ELISA
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Washing | Residual unbound antibody-enzyme conjugate remains in the wells, leading to non-specific signal generation. | Increase the number of wash steps (from 3 to 5) and the soaking time during washes. Ensure complete aspiration of wash buffer between steps.[7] |
| Inadequate Blocking | The blocking buffer has not sufficiently saturated all non-specific binding sites on the plate surface. | Increase the blocking incubation time (e.g., from 1 hour to 2 hours) or test a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocker).[9] |
| High Antibody Concentration | Excess detection antibody can lead to non-specific binding. | Titrate the detection antibody to find the optimal concentration that provides a strong signal with low background.[8] |
| Cross-Reactivity | The detection antibody may be binding to other proteins in the sample or to the capture antibody itself. | Run a control with only the detection antibody (no sample or standard) to check for non-specific binding. If this is high, consider a different antibody pair.[8] |
Protocol: Optimizing an ELISA Washing Step
-
Aspiration: After incubation, invert the plate and forcefully tap it on a stack of clean paper towels to remove as much liquid as possible.
-
Buffer Addition: Immediately fill all wells with at least 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Soaking: Allow the wash buffer to soak in the wells for at least 30 seconds. This allows for more effective removal of non-specifically bound material.
-
Repeat: Repeat steps 1-3 for a total of 5 wash cycles.
-
Final Tap: After the final wash, ensure the plate is thoroughly tapped dry before adding the next reagent.
Cell-Based Assays
Q: My cell-based assay results are inconsistent from day to day. How can I improve reproducibility?
Variability in cell-based assays is a significant challenge and can be introduced at multiple stages.[1] Key sources include inconsistencies in cell culture conditions such as cell density, passage number, and media composition.[10][11]
Expert Insight: Cells are living organisms, and their physiological state can be influenced by subtle environmental changes. Maintaining strict consistency in your cell culture practice is paramount for reproducible assay results.[12]
Q: What is the "edge effect" and how can I prevent it?
The edge effect is a phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation during incubation.[2][3][13] This can lead to variations in media concentration and temperature, affecting cell viability and assay performance.[3][14]
Workflow for Mitigating Edge Effects
Caption: A workflow combining preventative measures and data analysis strategies to manage the edge effect.
Best Practices for Consistent Cell Culture for Assays:
-
Consistent Cell Stock: Use cells from the same frozen stock for the duration of a study to minimize variability from genetic drift.[12]
-
Control Passage Number: Do not use cells that have been passaged for extended periods. High passage numbers can lead to phenotypic changes.[10]
-
Standardize Seeding Density: Optimize and strictly adhere to a consistent cell seeding density for all experiments.[10][15]
-
Monitor Cell Health: Regularly check for changes in morphology and ensure high viability before plating for an assay.[10]
Luciferase Reporter Assays
Q: I have a low signal-to-noise ratio in my luciferase assay. How can I improve it?
A low signal-to-noise ratio can result from either a weak signal or high background luminescence.[16] To troubleshoot, it's important to determine which factor is the primary issue.[16]
Troubleshooting Low Signal-to-Noise in Luciferase Assays
| Problem Area | Potential Cause | Recommended Solution |
| Weak Signal | Low Transfection Efficiency: Not enough reporter plasmid is getting into the cells. | Optimize transfection conditions (DNA:reagent ratio, cell confluency). Use a positive control vector to assess efficiency.[16] |
| Suboptimal Incubation Time: The assay is performed before or after the peak of reporter gene expression. | Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal time point.[4] | |
| Inactive Reagents: The luciferase substrate has degraded. | Check the expiration date and storage conditions of the luciferase assay reagent. Prepare fresh substrate for each experiment.[16] | |
| High Background | Autoluminescence from Media: Components in the cell culture media are producing a background signal. | Measure the luminescence of media alone. If high, consider using a different type of media for the assay. |
| Cross-talk Between Wells: Light from a bright well is being detected in an adjacent well. | Use opaque, white-walled plates for luminescence assays to minimize cross-talk.[4] | |
| Signal Saturation: The signal is too strong and exceeds the linear range of the luminometer. | Dilute the cell lysate before adding the substrate or reduce the amount of reporter plasmid used for transfection.[4][17] |
Section 3: Reagent Quality Control and Data Integrity
The reliability of your results is directly tied to the quality of your reagents and the statistical rigor of your data analysis.
Q1: We are seeing lot-to-lot variability with our critical reagents. How can we manage this?
Lot-to-lot variance in critical reagents like antibodies and cytokines is a major source of irreproducibility in biological assays.[18][19] This variability can stem from differences in raw materials and manufacturing processes.[18][19]
Strategies for Managing Reagent Variability:
-
Purchase in Bulk: Whenever possible, purchase a large single lot of critical reagents to last for the entire duration of a study.
-
Qualify New Lots: Before a new lot of a reagent is put into use, it must be qualified against the current lot. This typically involves running both lots in parallel in your assay and ensuring the results are comparable within pre-defined acceptance criteria.
-
Maintain Detailed Records: Keep a meticulous record of the lot numbers of all reagents used in each experiment. This is crucial for troubleshooting if an issue arises.[10]
Q2: What are the key statistical models for analyzing dose-response curves?
The choice of statistical model is critical for accurately determining parameters like EC50 or IC50 from dose-response data.[20][21] The most common model for the sigmoidal curves typical of biological assays is the four-parameter logistic (4PL) model.[20]
Common Dose-Response Curve Models
| Model | Description | When to Use |
| Linear | Fits a straight line to a narrow, linear portion of the dose-response curve. | When the range of concentrations tested is very narrow and falls within the linear portion of the response.[20] |
| Four-Parameter Logistic (4PL) | Describes a symmetrical sigmoidal curve with four parameters: top asymptote, bottom asymptote, slope (Hill coefficient), and the concentration at 50% response (EC50/IC50). | This is the most widely used and recommended model for full dose-response curves in biological assays.[20] |
| Five-Parameter Logistic (5PL) | An extension of the 4PL model that includes an additional parameter to account for asymmetry in the sigmoidal curve. | Use when the dose-response curve is clearly asymmetrical.[20] |
Expert Insight: Always visually inspect the curve fit. A low R² value or a visual mismatch between the data points and the fitted curve may indicate that an inappropriate model was chosen or that there are issues with the data quality.[20] It is also important to use a logarithmic scale for the concentration axis, as dose-response relationships in biology typically span several orders of magnitude.[20]
References
- Preventing edge effect in micropl
- ELISA Troubleshooting Guide: Common Questions, Tips & Tricks. R&D Systems.
- ELISA Troubleshooting Guide. Sigma-Aldrich.
- Most common interferences in immunoassays. SciSpace.
- Reducing the edge effect. (2016). Thermo Fisher Scientific.
- Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare.
- ELISA Troubleshooting Guide. Bio-Techne.
- ELISA Troubleshooting Guide. Ethos Biosciences.
- Troubleshooting tips for working with ELISA. Abcam.
- Three Ways To Reduce Microplate Edge Effect. (2014).
- Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays. Benchchem.
- Defining a Statistical Analysis for Bioassay: Response Modelling. (2025).
- How to prevent the "edge effect" in 96-well microplates? (2025).
- Avoiding the Edge Effect – How to increase reproducibility of in vitro micropl
- 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks.
- STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. Thai Pharmacopoeia.
- 5.3. statistical analysis of results of biological assays and tests. uspbpep.com.
- Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections.
- Immunoassay Methods. (2012). NCBI Bookshelf.
- resolving inconsistencies in biological assay results for 8-Chloroquinazolin-4-OL. Benchchem.
- Lot-to-Lot Variance in Immunoassays. (2023). Encyclopedia.pub.
- Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. (2023). PMC - NIH.
- How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. (2025). Addgene blog.
- Luciferase Reporter Gene Assay, high sensitivity. Sigma-Aldrich.
- improving the signal-to-noise ratio in IL-13 reporter assays. Benchchem.
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- 2. youtube.com [youtube.com]
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- 5. STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 6. uspbpep.com [uspbpep.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
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- 11. promegaconnections.com [promegaconnections.com]
- 12. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 13. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
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- 20. quantics.co.uk [quantics.co.uk]
- 21. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Thiosemicarbazone Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazones. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of these compounds under common experimental and storage stress conditions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to study the degradation of my thiosemicarbazone candidate?
A: Understanding the stability of a thiosemicarbazone, a class of compounds with significant therapeutic potential, is fundamental to drug development.[1][2][3] Forced degradation studies, which intentionally expose the compound to stress conditions like acid, base, heat, light, and oxidation, are essential.[4][5][6] These studies help to:
-
Elucidate Degradation Pathways: Identify the likely degradation products and the chemical reactions that cause them.[7]
-
Develop Stability-Indicating Methods: Create and validate analytical methods, such as HPLC, that can accurately measure the active compound in the presence of its degradants.[7][8]
-
Inform Formulation and Storage: Provide critical data for developing a stable formulation, defining appropriate storage conditions (e.g., protection from light, inert atmosphere), and establishing a shelf-life.[4][6]
-
Ensure Safety and Efficacy: Degradation products can be inactive or, in some cases, toxic. Identifying them is a key safety and efficacy requirement.[4][5]
Troubleshooting Guide: Degradation Pathways
This section addresses specific degradation issues you may encounter during your research.
Issue 1: Hydrolytic Instability
"My thiosemicarbazone shows significant degradation in aqueous buffers, especially at low pH. What is the likely cause and how can I confirm it?"
Root Cause Analysis: Thiosemicarbazones are susceptible to acid-catalyzed hydrolysis.[9] The primary point of cleavage is the imine bond (C=N), which breaks down to yield the parent aldehyde or ketone and thiosemicarbazide. The reaction is often hydrogen ion catalyzed, meaning the rate of degradation increases as the pH decreases.[9]
Troubleshooting Steps:
-
pH Profiling: Conduct a systematic study by dissolving your compound in a series of buffers with varying pH values (e.g., from pH 2 to pH 10). Monitor the disappearance of the parent compound over time using a stability-indicating HPLC method. This will reveal the pH range of maximum stability.
-
Product Identification: The primary degradation products will be the starting carbonyl compound (aldehyde/ketone) and thiosemicarbazide. Use LC-MS to identify peaks in your chromatogram that correspond to the molecular weights of these expected products.
-
Mechanism Confirmation: The degradation kinetics will often be pseudo-first-order under constant pH conditions. Plotting the natural log of the remaining drug concentration versus time should yield a straight line, confirming this reaction order.
Mitigation Strategies:
-
Formulation Adjustment: If possible, formulate your compound in a buffer system at a pH where it exhibits maximum stability.
-
Minimize Water Content: For solid-state formulations, control the humidity and use excipients with low water content.
-
Prodrug Approach: In some cases, chemical modification to increase the steric hindrance around the imine bond can slow hydrolysis, though this may also impact biological activity.
Issue 2: Oxidative Degradation
"I've noticed new, unidentified peaks in my chromatogram after sample preparation in ambient conditions or upon adding hydrogen peroxide for a stress test. Is this oxidation?"
Root Cause Analysis: The thiosemicarbazone moiety contains a sulfur atom that is susceptible to oxidation. Depending on the oxidant and conditions, this can lead to various products. Oxidation by agents like acid bromate has been shown to convert the sulfur moiety to sulphate. Furthermore, metal complexes of thiosemicarbazones, particularly with copper and iron, are known to be redox-active and can generate reactive oxygen species (ROS) like hydroxyl radicals via Fenton-like reactions, potentially leading to complex degradation pathways or oxidative stress in biological systems.[1][10]
Troubleshooting Steps:
-
Controlled Oxidation Study: Perform a forced degradation study using a common oxidizing agent like hydrogen peroxide (H₂O₂). A typical starting point is 3% H₂O₂ at room temperature.[7] Monitor the reaction by HPLC.
-
Inert Atmosphere Comparison: Prepare and analyze a sample under an inert atmosphere (e.g., nitrogen or argon) and compare it to a sample prepared in ambient air. A significant reduction in degradation for the inerted sample points to oxidation.
-
Structural Elucidation: Use high-resolution mass spectrometry (LC-MS/MS) to analyze the degradation products. Look for mass shifts corresponding to the addition of oxygen atoms (e.g., M+16 for a sulfoxide, M+32 for a sulfone).
-
Metal Chelation Test: If you suspect metal-catalyzed oxidation, add a strong chelating agent like EDTA to your formulation and see if it inhibits degradation.
Mitigation Strategies:
-
Antioxidants: Include antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) in the formulation.
-
Inert Packaging: Package the final product under an inert gas.
-
Purge Solvents: Purge all solvents and solutions with nitrogen or argon prior to use in sample preparation or formulation.
Issue 3: Photodegradation
"My solid compound or solution changes color and purity after being left on the lab bench. How do I troubleshoot photodegradation?"
Root Cause Analysis: Many organic molecules with conjugated π-systems, like thiosemicarbazones, can absorb UV or visible light. This absorption can excite the molecule to a higher energy state, leading to chemical reactions such as isomerization or degradation.[11][12] Studies on compounds like Dp44mT have shown they undergo photoconversion, forming various degradation products. This process can sometimes involve the formation of radical species. Interestingly, complexation with metal ions like zinc or copper can sometimes increase photostability.[13]
Troubleshooting Steps:
-
Confirmatory Photostability Test: Following ICH Q1B guidelines, expose your compound (both in solid state and in solution) to a controlled light source that emits both UV and visible light (e.g., a photostability chamber).[14] A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.[14]
-
Dark Control: Simultaneously, run a parallel experiment where an identical sample is wrapped in aluminum foil to protect it from light. This dark control is crucial to distinguish between photodegradation and thermal degradation occurring at the same temperature.
-
Wavelength Dependence: If possible, use cutoff filters to determine which wavelengths (UVA, UVB, visible) are causing the degradation.
-
Analytical Monitoring: Use HPLC-PDA to monitor the degradation. The photodiode array detector can reveal changes in the UV-Vis spectrum of the parent compound and the appearance of new chromophores in the degradation products.
Mitigation Strategies:
-
Amber Vials/Light-Resistant Packaging: Always store and handle the compound in amber or opaque containers to protect it from light.
-
UV-Absorbing Excipients: For liquid formulations, consider adding excipients that absorb UV light without reacting with the drug.
Visualizing the Pathways
To better understand the relationships between stress factors and degradation outcomes, the following diagram outlines the primary pathways.
Caption: Primary degradation pathways for thiosemicarbazones under stress.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a standard approach for stress testing a novel thiosemicarbazone, aiming for 5-20% degradation.[7]
1. Preparation:
-
Prepare a stock solution of your thiosemicarbazone in a suitable solvent (e.g., Methanol, Acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (Run in parallel):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~100 µg/mL. Keep at room temperature or heat gently (e.g., 40°C), monitoring frequently as base hydrolysis can be rapid.
-
Oxidation: Dilute the stock solution with a water/solvent mixture and add 3% H₂O₂. Keep at room temperature for up to 24 hours.
-
Thermal Degradation: Store the stock solution (liquid) and a sample of the pure solid compound in an oven at a high temperature (e.g., 80-100°C) for 24-48 hours.
-
Photodegradation: Expose the solid compound and a solution (~100 µg/mL) to a calibrated light source as per ICH Q1B guidelines. Ensure a parallel dark control sample is maintained under the same temperature conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before injection to prevent damage to the HPLC column.
-
Dilute all samples to the target concentration for your analytical method.
-
Analyze by a validated stability-indicating HPLC-UV/PDA method.
4. Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the percentage of each degradation product relative to the total area.
-
Assess the mass balance: (Assay of parent drug + % of all degradation products) should ideally be between 95-105%.
Workflow for Degradation Investigation
Caption: A systematic workflow for troubleshooting thiosemicarbazone degradation.
Data Summary Tables
Table 1: Recommended Conditions for Forced Degradation Studies (ICH Guidelines)
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ | Varies (hours to days), often with heat (e.g., 60-80°C) | To test for acid-labile functional groups, primarily the imine bond.[14] |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH | Varies (minutes to hours), often at room temp or gentle heat | To test for base-labile groups.[14] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Varies (hours to days) at room temperature | To mimic oxidative stress and identify oxidation-prone sites like sulfur.[6] |
| Thermal | Dry Heat (e.g., 80-100°C) | 24 - 72 hours | To assess the intrinsic thermal stability of the solid drug and in solution.[5] |
| Photochemical | ICH Q1B specified light source | 1.2 million lux-hours (visible) & 200 W-hours/m² (UV) | To identify photosensitivity and potential for light-induced degradation.[14] |
References
- THE KINETICS AND MECHANISMS OF THE ACIDIC HYDROLYSIS AND FORMATION OF THIOSEMICARBAZONES IN THE PRESENCE OF MICELLES. ProQuest.
- Kinetics and mechanism of oxidation of thiosemicarbazones by acid brom
- Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method.
- Photochemical activity of the thiosemicarbazone Dp44mT and its complexes with copper(ii) and zinc(ii) ions. New Journal of Chemistry (RSC Publishing).
- Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Valid
- Investigation on the stability of new biologically active thiosemicarbazone-derived compounds by a valid
- The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central.
- Forced Degrad
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. PMC - NIH. [Link]
- Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. NIH. [Link]
- Oxidative stress induced by a copper-thiosemicarbazone complex. PubMed - NIH. [Link]
- Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. Chemical Science (RSC Publishing). [Link]
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
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- 13. Photochemical activity of the thiosemicarbazone Dp44mT and its complexes with copper(ii) and zinc(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
Comparative study of thiosemicarbazide vs. semicarbazide anticancer activity
A Comparative Guide to the Anticancer Activities of Thiosemicarbazide and Semicarbazide Derivatives for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, thiosemicarbazide and semicarbazide derivatives have emerged as promising scaffolds due to their broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of their anticancer properties, delving into their mechanisms of action, structure-activity relationships, and relevant experimental data to inform future research and development.
Structural and Chemical Fundamentals
At their core, thiosemicarbazides and semicarbazides are structurally similar, differing by a single atom in their backbone: a sulfur atom in thiosemicarbazides is replaced by an oxygen atom in semicarbazides.[2] This seemingly minor isosteric substitution significantly alters the physicochemical properties of the molecules, including their polarity, electron distribution, and size, which in turn profoundly impacts their biological activity and pharmacokinetic profiles.[2] Both classes of compounds are often derivatized, typically through condensation with aldehydes or ketones, to form thiosemicarbazones and semicarbazones, respectively. These derivatives are the primary focus of anticancer research.[3][4]
Comparative Anticancer Activity and Therapeutic Potential
While both thiosemicarbazide and semicarbazide derivatives exhibit anticancer properties, a key distinction lies in their potency and toxicity profiles.[1][5] A systematic review comparing their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles revealed that thiosemicarbazide derivatives generally exhibit higher metabolic activity, which is associated with increased toxicity.[1][5] Conversely, semicarbazide derivatives tend to have more favorable intestinal absorption, greater selectivity, and a lower risk of drug interactions, positioning them as potentially better candidates for further anticancer drug trials despite their often lower intrinsic biological activity.[1][5]
Thiosemicarbazide Derivatives: Potent but Potentially Toxic
Thiosemicarbazide derivatives, particularly thiosemicarbazones, have demonstrated significant antineoplastic activity across a wide range of cancer cell lines, including leukemia, pancreatic, breast, lung, cervical, prostate, and bladder cancers.[3] Their anticancer effects are often attributed to their ability to induce oxidative stress and DNA damage, which are established strategies in cancer treatment.[1][5] However, this potent activity comes with a higher likelihood of toxicity.[1]
Semicarbazide Derivatives: A Safer Pharmacokinetic Profile
Semicarbazide derivatives, while sometimes exhibiting lower biological activity than their thio-counterparts, present a more favorable pharmacokinetic and pharmacodynamic profile.[1][5] Their enhanced intestinal absorption and lower toxicity make them attractive candidates for drug development.[1] Research has shown that some semicarbazone derivatives are effective in inhibiting tumor growth and improving survival rates in various cancer models.[6]
Mechanistic Insights into Anticancer Action
The anticancer mechanisms of thiosemicarbazide and semicarbazide derivatives are multifaceted and distinct, largely stemming from their structural differences.
Thiosemicarbazide Derivatives: A Multi-pronged Attack
The primary mechanisms of action for thiosemicarbazide derivatives include:
-
Inhibition of Ribonucleotide Reductase (RNR): Thiosemicarbazones are potent inhibitors of RNR, a crucial enzyme for DNA synthesis and repair.[7][8] Triapine, a well-known thiosemicarbazone, has undergone clinical trials as an RNR inhibitor.[8][9] The N,N,S-tridentate donor set in these molecules is essential for this activity.[3]
-
Iron Chelation and Redox Cycling: These compounds can chelate intracellular iron, leading to the generation of reactive oxygen species (ROS) through redox cycling.[10] This induction of oxidative stress contributes to their cytotoxic effects.[10]
-
Topoisomerase II Inhibition: Some thiosemicarbazones can inhibit topoisomerase II, an enzyme involved in DNA replication and chromosome segregation, leading to apoptosis.[7][11]
-
Induction of Apoptosis: Ultimately, the various mechanistic insults converge to induce programmed cell death (apoptosis) in cancer cells.[12]
Semicarbazide Derivatives: Targeting Signaling Pathways
The anticancer mechanisms for semicarbazide derivatives are generally less focused on direct DNA interaction and more on cellular signaling:
-
Protein Kinase Inhibition: Some semicarbazone derivatives have been identified as inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation and survival.[4]
-
Induction of Apoptosis: Similar to thiosemicarbazones, semicarbazones can induce apoptosis, often through the intrinsic pathway, which involves the depolarization of the mitochondrial membrane.[4]
-
Cell Cycle Arrest: Certain semicarbazone derivatives can cause cell cycle arrest, for instance, in the G1 phase, preventing cancer cells from progressing through the cell division cycle.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of both classes of compounds is highly dependent on their chemical structure. For thiosemicarbazones, a conjugated N,N,S-tridentate donor set is often considered essential for their anticancer activity.[3] The nature of the aldehyde or ketone precursor and substitutions on the terminal amino group also significantly influence their efficacy.[7] For instance, heterocyclic thiosemicarbazones generally exhibit higher activity than their aromatic counterparts.[11]
For semicarbazones, the specific aryl or heteroaryl groups introduced through the condensation reaction play a crucial role in determining their cytotoxicity and selectivity against different cancer cell lines.[4]
Experimental Data Summary
The following table summarizes representative IC50 values for various thiosemicarbazide and semicarbazide derivatives against different cancer cell lines, as reported in the literature.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazide | 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | <10 µg/mL | [13] |
| 4-Nitrobenzaldehyde thiosemicarbazone | MCF-7 (Breast) | <10 µg/mL | [13] | |
| AB2 | LNCaP (Prostate) | 108.14 | [2] | |
| Semicarbazide | Compound 3c | HL-60 (Leukemia) | 13.08 | [4] |
| Compound 4a | HL-60 (Leukemia) | 11.38 | [4] | |
| Nitro-substituted semicarbazide 4c | U87 (Glioma) | 12.6 µg/mL | [14] | |
| Nitro-substituted semicarbazide 4d | U87 (Glioma) | 13.7 µg/mL | [14] |
Experimental Protocols for Anticancer Evaluation
A standardized workflow is crucial for the comparative evaluation of novel thiosemicarbazide and semicarbazide derivatives.
In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (thiosemicarbazide and semicarbazide derivatives) for a specified duration (e.g., 48 hours).
-
MTT Incubation: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining:
-
For Apoptosis: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
For Cell Cycle: Fix the cells in ethanol and stain with PI and RNase to analyze the DNA content and determine the cell cycle distribution (G0/G1, S, G2/M phases).
-
-
Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer.
Conclusion and Future Directions
Both thiosemicarbazide and semicarbazide derivatives hold significant promise as scaffolds for the development of novel anticancer agents. Thiosemicarbazides offer high potency, often through mechanisms involving RNR inhibition and oxidative stress, but may be accompanied by higher toxicity. Semicarbazides, on the other hand, present a more favorable pharmacokinetic profile and lower toxicity, making them attractive for further development, potentially as inhibitors of key cellular signaling pathways.
Future research should focus on the rational design of derivatives that optimize the therapeutic window—maximizing anticancer efficacy while minimizing off-target toxicity. A deeper understanding of their metabolic pathways and the development of targeted delivery systems could further enhance their clinical potential. Comparative studies employing a standardized set of assays will be crucial for a definitive evaluation of the therapeutic advantages of each class.
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- Walczak, Ł. J., & Herbet, M. (2025). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Expert opinion on drug metabolism & toxicology, 21(8), 1009–1021.
- Gabryel-Skrodzka, M., et al. (2018). The role of oxidative stress in activity of anticancer thiosemicarbazones. Postepy higieny i medycyny doswiadczalnej, 72, 143-154.
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- Szopa, A., et al. (2023). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. International Journal of Molecular Sciences, 24(13), 11075.
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- Arora, R., et al. (2014). Anticancer activities of thiosemicarbazides/thiosemicarbazones: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 34-41.
- Review of semicarbazide derivatives' chemistry and biology. (n.d.).
- Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical pharmacology, 59(8), 983–991.
- Heffeter, P., et al. (2018). Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. Antioxidants & redox signaling, 28(15), 1391-1410.
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- Gojo, I., et al. (2002). Phase I and pharmacokinetic study of the ribonucleotide reductase inhibitor, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, administered by 96-hour intravenous continuous infusion. Investigational new drugs, 20(2), 167–175.
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A Senior Application Scientist's Guide to Validating Analytical Methods for Thiosemicarbazide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of thiosemicarbazide is a critical step in various stages of research and development. Whether assessing its role as a precursor in synthesis, studying its biological activity, or ensuring its clearance in preclinical studies, a robust and validated analytical method is paramount. This guide provides an in-depth comparison of common analytical techniques for thiosemicarbazide quantification, grounded in the principles of scientific integrity and supported by experimental data. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure trustworthiness and reproducibility.
The Analytical Imperative: Why Method Validation Matters
Thiosemicarbazide and its derivatives are compounds of significant interest due to their diverse biological activities. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This process is not merely a regulatory formality but a cornerstone of reliable scientific data. Following internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), ensures that the developed methods are robust, reliable, and fit for purpose[1][2][3][4].
This guide will explore and compare three principal analytical techniques for thiosemicarbazide quantification:
-
High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive separation technique.
-
UV-Vis Spectrophotometry: A widely accessible and cost-effective method.
-
Electrochemical Methods: Offering high sensitivity and potential for miniaturization.
We will examine the validation of each method based on the core parameters outlined by the ICH: Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
High-Performance Liquid Chromatography (HPLC): The Gold Standard in Specificity
HPLC is often the method of choice for quantifying pharmaceutical compounds due to its high resolving power, which allows for the separation of the analyte from potential interferences. For thiosemicarbazide and its derivatives, Reversed-Phase HPLC (RP-HPLC) is a common approach[5][6][7].
The "Why" Behind the HPLC Protocol
The selection of a C18 column is based on its hydrophobicity, which provides good retention for polar compounds like thiosemicarbazide when used with an appropriate aqueous-organic mobile phase. The mobile phase composition, typically a mixture of a buffer and an organic modifier like methanol or acetonitrile, is optimized to achieve a good peak shape and retention time. UV detection is suitable as thiosemicarbazide possesses a chromophore that absorbs in the UV region.
Experimental Protocol: Validation of an RP-HPLC Method for Thiosemicarbazide
This protocol outlines the steps to validate an RP-HPLC method for the quantification of thiosemicarbazide.
1. Materials and Reagents:
-
Thiosemicarbazide reference standard
-
HPLC-grade methanol and water
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
0.45 µm membrane filters
2. Chromatographic Conditions (Typical):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Phosphate buffer (pH 3.5) : Methanol (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 241 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo solution (matrix without analyte), and a solution of thiosemicarbazide. The analyte peak should be well-resolved with no interference at its retention time.
-
Linearity: Prepare a series of at least five concentrations of thiosemicarbazide standard solutions (e.g., 10-65 µg/mL)[8]. Inject each concentration in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of thiosemicarbazide at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Caption: Workflow for HPLC method validation.
UV-Vis Spectrophotometry: A Simple and Accessible Approach
UV-Vis spectrophotometry is a widely available technique that can be used for the quantification of thiosemicarbazide, often after derivatization to enhance its molar absorptivity and shift the absorption maximum to a region with fewer interferences. Thiosemicarbazones, formed by reacting thiosemicarbazide with aldehydes or ketones, are often colored and can be readily quantified[9][10]. Direct measurement is also possible.
The "Why" Behind the Spectrophotometric Protocol
The choice of a derivatizing agent, such as an aldehyde, is to form a Schiff base (a thiosemicarbazone) which typically has a strong chromophore, leading to a more sensitive and selective assay. The reaction conditions, including pH and temperature, are optimized to ensure complete and reproducible derivatization.
Experimental Protocol: Validation of a Spectrophotometric Method for Thiosemicarbazide
This protocol describes the validation of a method based on the formation of a colored derivative.
1. Materials and Reagents:
-
Thiosemicarbazide reference standard
-
Derivatizing reagent (e.g., p-[N,N-bis(2-chloroethyl)amino]benzaldehyde)
-
Appropriate solvent (e.g., ethanol)
-
Buffer solution to control pH
2. Derivatization and Measurement:
-
React a known amount of thiosemicarbazide with an excess of the derivatizing reagent in a suitable buffer (e.g., pH 1-2) to form a colored complex.
-
Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank. For instance, the complex with p-[N,N-bis(2-chloroethyl)amino]benzaldehyde has a λmax at 395 nm[10].
3. Validation Procedure:
-
Specificity: Analyze a blank, a placebo, and a derivatized thiosemicarbazide solution. The absorbance spectrum of the derivatized analyte should be distinct with no significant overlap from potential interfering substances.
-
Linearity: Prepare a series of at least five concentrations of thiosemicarbazide and derivatize them. Measure the absorbance and plot it against the concentration. A linear range for a similar thiosemicarbazone has been reported up to 2.64 µg/cm³[10]. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of thiosemicarbazide at three levels. The mean recovery should be within acceptable limits (e.g., 98-102%).
-
Precision:
-
Repeatability: Analyze at least six replicates of a derivatized standard solution. The RSD should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day. The RSD between the two days' results should be ≤ 2%.
-
-
LOD and LOQ: Calculate from the standard deviation of the blank and the slope of the calibration curve. For a thiosemicarbazone derivative, a molar absorptivity of 4.05×10⁴ dm³ mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.0026 μg cm⁻² have been reported, indicating good sensitivity[10].
Caption: Workflow for Spectrophotometric method validation.
Electrochemical Methods: High Sensitivity and Portability
Electrochemical techniques, such as differential pulse voltammetry (DPV), offer a simple, inexpensive, and rapid means for the determination of thiosemicarbazide[11]. These methods are based on the oxidation or reduction of the analyte at an electrode surface.
The "Why" Behind the Electrochemical Protocol
The use of a modified glassy carbon electrode, for example with multi-walled carbon nanotubes (MWCNT/GCE), can enhance the sensitivity and lower the detection limit by increasing the electrode surface area and facilitating electron transfer[11]. DPV is often chosen for its ability to discriminate between the faradaic current (from the analyte) and the charging current, leading to improved sensitivity compared to other voltammetric techniques.
Experimental Protocol: Validation of a DPV Method for Thiosemicarbazide
This protocol outlines the validation of a DPV method for thiosemicarbazide quantification.
1. Materials and Reagents:
-
Thiosemicarbazide reference standard
-
Supporting electrolyte (e.g., phosphate buffer)
-
Glassy carbon electrode (GCE), potentially modified
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
2. Electrochemical Measurement:
-
Place the three-electrode system in an electrochemical cell containing the supporting electrolyte.
-
Add a known concentration of thiosemicarbazide.
-
Record the differential pulse voltammogram over a defined potential range. Thiosemicarbazide shows an irreversible oxidation peak at around +0.7 V on a MWCNT/GCE[11].
3. Validation Procedure:
-
Specificity: Record voltammograms of the blank supporting electrolyte and a solution containing potential interfering substances. The oxidation peak of thiosemicarbazide should be well-defined and free from interference.
-
Linearity: Prepare a series of standard solutions of thiosemicarbazide. Record the DPV for each and plot the peak current versus concentration. A linear range of 1 µM to 100 µM has been reported[11]. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Use the standard addition method. Add known amounts of thiosemicarbazide standard to a sample solution and measure the recovery.
-
Precision:
-
Repeatability: Perform multiple (e.g., six) measurements of a single standard solution. The RSD of the peak currents should be low.
-
Intermediate Precision: Repeat the measurements on a different day or with a different electrode preparation.
-
-
LOD and LOQ: Calculate based on the standard deviation of the blank signal and the slope of the calibration curve. A detection limit of 0.6 µM has been achieved with a MWCNT/GCE[11].
Caption: Workflow for Electrochemical method validation.
Comparative Analysis of Validated Methods
To facilitate an objective comparison, the performance characteristics of the three analytical techniques are summarized below. The data is compiled from published literature and represents typical performance. It's important to note that specific values can vary depending on the exact experimental conditions and instrumentation.
| Performance Characteristic | HPLC | UV-Vis Spectrophotometry | Electrochemical (DPV) |
| Specificity | High (excellent separation) | Moderate (potential for spectral overlap) | High (dependent on oxidation potential) |
| Linearity Range | Wide (e.g., 10-100 µg/mL for derivatives)[8][12] | Moderate (e.g., up to 2.64 µg/cm³)[10] | Wide (e.g., 1-100 µM)[11] |
| Accuracy (% Recovery) | High (typically 98-102%) | High (typically 98-102%) | High (with standard addition) |
| Precision (% RSD) | Excellent (typically < 2%) | Good (typically < 2%) | Good (can be slightly higher) |
| LOD | Low (e.g., 0.3 µM for a derivative)[12] | Moderate (dependent on molar absorptivity) | Very Low (e.g., 0.6 µM)[11] |
| LOQ | Low (e.g., 1 µM for a derivative)[12] | Moderate | Very Low |
| Cost | High | Low | Moderate |
| Throughput | Moderate | High | High |
| Portability | Low | Moderate | High |
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for thiosemicarbazide quantification depends on the specific requirements of the application.
-
HPLC is the preferred method when high specificity is crucial, such as in complex matrices or for stability-indicating assays where degradation products may be present. Its robustness and reproducibility make it ideal for routine quality control.
-
UV-Vis Spectrophotometry is a cost-effective and rapid alternative for simpler sample matrices where high specificity is not the primary concern. Its high throughput makes it suitable for screening large numbers of samples.
-
Electrochemical methods excel in applications requiring high sensitivity and low detection limits. Their potential for miniaturization and portability makes them attractive for in-field or point-of-care testing.
Ultimately, a thorough validation in accordance with ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data for your research and development endeavors.
References
- Ajudiya, J. H., & Shah, M. C. (2022). Thiosemicarbazones are Good Spectrophotometric Reagent for Transition Metal Determination: A Review. YMER Digital, 21(12), 152-175.
- AMSbiopharma. (2025, July 22).
- Basoglu, A., et al. (2023). Highly Efficient Spectrophotometric Determination of Cu2+ ion in Aqueous Medium Using a thiosemicarbazone-derivative Ligand. Journal of Fluorescence, 33(3), 1003-1015.
- Debebe, Z., et al. (2015). Development of a Sensitive HPLC Method to Measure In-Vitro Permeability of E- and Z-Isomeric Forms of Thiosemicarbazones in Caco-2 Monolayers.
- El-Asmy, A. A., et al. (2008). Spectral, thermal, electrochemical and analytical studies on Cd(II) and Hg(II) thiosemicarbazone complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 39-44.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- Gholivand, M. B., & Torkashvand, M. (2012). Electrochemical determination of thiosemicarbazide using the glassy carbon electrode modified with multi-walled carbon nanotubes. Journal of the Brazilian Chemical Society, 23(1), 123-130.
- Gumrukcuoglu, N., & Bekircan, O. (2021).
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Kozyra, K., et al. (2023).
- Le, N. T., et al. (2018). simultaneous spectrophotometric determination of Cu(II) and Co(II) using 5-bromosalicylaldehyde thiosemicarbazone. Rasayan Journal of Chemistry, 11(2), 850-856.
- Modawe, N. M., et al. (2013). H–Point Standard Addition Method for Simultaneous Spectrophotometric Determination of Cobalt(II) and Nickel(II). American Journal of Analytical Chemistry, 4(3), 113-119.
- Pachuta-Stec, A., et al. (2016).
- Reşat, M. S., et al. (2019). Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. Current Analytical Chemistry, 15(5), 534-546.
- Said, R., et al. (2023). Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone.
- Stariat, J., et al. (2012). HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents. Journal of Pharmaceutical and Biomedical Analysis, 66, 239-246.
- Taylor & Francis. (n.d.). Thiosemicarbazide – Knowledge and References.
- Torkashvand, M., & Gholivand, M. B. (2012). Electrochemical determination of thiosemicarbazide using the glassy carbon electrode modified with multi-walled carbon nanotubes. Journal of the Brazilian Chemical Society, 23(1), 123-130.
- Various Authors. (n.d.). Linearity of absorbance corresponding the concentration of the proposed method. Various Sources.
- Various Authors. (2024). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Expert Opinion on Drug Metabolism & Toxicology, 1-11.
- Various Authors. (n.d.). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs.
- Various Authors. (2025, January 24). Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity. Journal of Biomolecular Structure and Dynamics.
- Various Authors. (2025, August 10). (PDF) Analytical properties of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone: Spectrophotometric determination of palladium(II) in alloys, catalysts, and complexes.
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A Comparative Guide to the Cytotoxicity of Thiosemicarbazone Metal Complexes
Introduction
Thiosemicarbazones (TSCs) are a versatile class of Schiff base ligands that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including potent antitumor properties.[1][2][3] A key feature of these compounds is that their therapeutic efficacy is often dramatically enhanced upon coordination with metal ions.[2][4][5][6] The resulting metal complexes exhibit unique physicochemical properties that allow them to interact with cellular machinery in ways the free ligand cannot, leading to improved cytotoxicity against cancer cells.
This guide provides an in-depth comparison of the cytotoxic profiles of thiosemicarbazone complexes formed with four key transition metals: Copper (Cu), Iron (Fe), Gallium (Ga), and Zinc (Zn). We will delve into their structure-activity relationships, proposed mechanisms of action, and comparative performance against various cancer cell lines, supported by experimental data from peer-reviewed literature. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the design of next-generation metallodrugs.
The Chemistry of Action: General Structure and Cytotoxic Mechanisms
The fundamental structure of a thiosemicarbazone involves a sulfur and several nitrogen atoms which act as excellent donor sites for metal coordination.[1] Upon complexation, the ligand typically binds to the metal ion in a bidentate or tridentate fashion, forming a stable chelate ring. This complexation alters the electronic properties and lipophilicity of the ligand, which is crucial for cell membrane permeability and interaction with intracellular targets.[7][8]
While the precise mechanism of action can vary depending on the metal center and the specific ligand structure, several key pathways have been identified as central to their cytotoxic effects.
-
Inhibition of Ribonucleotide Reductase (RR): This iron-dependent enzyme is critical for the synthesis of DNA precursors. Many TSC complexes, particularly those of iron, are potent RR inhibitors, thereby halting the cell cycle and preventing proliferation.[4][9][10]
-
Generation of Reactive Oxygen Species (ROS): The redox activity of certain metal centers, especially copper, can catalyze the production of ROS within the cell.[11][12] This induces overwhelming oxidative stress, damages cellular components like DNA and proteins, and ultimately triggers programmed cell death (apoptosis).[13][14][15]
-
Mitochondrial Targeting: Some complexes can accumulate in the mitochondria, disrupting the mitochondrial membrane potential and interfering with the electron transport chain.[11] This cripples the cell's energy production and initiates the intrinsic apoptotic cascade.[11]
-
DNA Interaction: TSC complexes can directly interact with DNA through intercalation or binding, causing strand scission and damage that can lead to cell death.[7][10][15][16]
Comparative Cytotoxicity Analysis
The choice of the metal ion is a critical determinant of the complex's cytotoxic potency and mechanism. Here, we compare complexes of copper, iron, gallium, and zinc.
Copper (Cu) Complexes
Copper-thiosemicarbazone complexes are among the most potent anticancer agents in this class.[15] The redox potential of the Cu(II)/Cu(I) couple allows these complexes to readily participate in cellular redox cycling, leading to substantial ROS production.[15] Numerous studies have shown that copper complexes are significantly more cytotoxic than their corresponding free ligands and often surpass the activity of conventional drugs like cisplatin.[17][18] For instance, a series of six Cu(II) complexes demonstrated higher cytotoxicity against A549 and NCI-H460 lung cancer cells than cisplatin, with IC50 values ≤13.69 µM.[18] Their mechanism is often multifactorial, involving potent ROS generation, DNA cleavage, and inhibition of enzymes like topoisomerase.[15]
Iron (Fe) Complexes
Iron is essential for cell growth, and its metabolism is often dysregulated in cancer cells, making it an attractive therapeutic target. Iron-thiosemicarbazone complexes are highly effective chelators that can disrupt cellular iron homeostasis.[4] Their primary mechanism is believed to be the potent inhibition of the iron-dependent R2 subunit of ribonucleotide reductase.[4][9] Coordination with iron has been shown to clearly enhance the cytotoxic activity of the ligands against cell lines like the MCF-7 breast cancer line.[4] For example, an iron complex with triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a more powerful ribonucleotide reductase inhibitor than the ligand itself and has advanced to clinical trials.[2][4]
Gallium (Ga) Complexes
Gallium(III) shares chemical similarities with iron(III), allowing it to interfere with iron-dependent metabolic pathways. Ga(III) can substitute for Fe(III) in various biological systems but cannot undergo redox reactions, effectively acting as a "Trojan horse" to inhibit iron-requiring enzymes.[2][19] Coordination of TSCs to gallium has been shown to significantly increase cytotoxicity.[2] Gallium-TSC complexes have displayed impressive activity against colon cancer cell lines (HCT-116 and Caco-2) with IC50 values ranging from 4.7 to 44.1 µM.[16] More recent studies on Ga(III) complexes with a di(pyridin-2-yl)methylene-based TSC ligand showed remarkable cytotoxicity against lung (NCI-H82, A549) and esophageal (KYSE-510, Te-1) cancer cells, with IC50 values in the low micromolar to nanomolar range (0.102 – 2.616 µM).[19][20]
Zinc (Zn) Complexes
While zinc itself is redox-inert, its complexes with thiosemicarbazones have demonstrated potent and unique cytotoxic activity.[21][22] Research has revealed a fascinating mechanism where certain Zn(II)-TSC complexes localize within the acidic environment of cellular lysosomes.[21][22] Inside the lysosome, the zinc ion is displaced by the higher concentration of copper ions in a process called transmetalation. This in-situ formation of a highly redox-active copper complex induces lysosomal membrane permeabilization, releasing catalytic enzymes into the cytoplasm and triggering cell death.[21][22] This novel targeting strategy has proven effective, with some zinc complexes showing greater cytotoxicity than the ligands alone and exhibiting high potency against cell lines like A375 malignant melanoma (IC50 of 13 µM, more effective than cisplatin).[21][23]
Quantitative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative thiosemicarbazone metal complexes against various human cancer cell lines, providing a direct comparison of their cytotoxic potency. Lower IC50 values indicate higher potency.
| Metal | Complex/Ligand | Cell Line | IC50 (µM) | Reference(s) |
| Cu | [Cu-COTI-2] | SW480 | 0.04 ± 0.01 | [24] |
| [Cu(L)(2-benzpy)]ClO4 | A431 | ~15 (approx.) | [25] | |
| Dinuclear Cu(II) Complex 28 | A549 | 0.507 ± 0.021 | [18] | |
| Fe | [Fe(HL¹)Cl₂]·H₂O (from 2-formylpyridine TSC) | MCF-7 | 34.3 | [4] |
| [Fe-COTI-2] | SW480 | 9.32 ± 3.29 | [24] | |
| Ga | [Ga(L)₂]A (from N'-(di(pyridin-2-yl)methylene)-based TSC) | A549 | 0.102 - 2.616 | [19][20] |
| [Ga(L)₂]A (from N'-(di(pyridin-2-yl)methylene)-based TSC) | NCI-H82 | 0.102 - 2.616 | [19][20] | |
| Ga(III) complex with 9-anthraldehyde TSC | HCT-116 | 4.7 - 44.1 | [16] | |
| Zn | [Zn1b] (3-methoxy-salicylidene TSC) | A375 | 13 | [23] |
| [Zn(MoPhHCT)₂] | HuT-78 | ~4 | [13] | |
| [Zn(L)₂] (from 2-benzoylpyridine-N(4)-methyl-3-TSC) | A431 | ~20 (approx.) | [25] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and specific cell line passage number. This table is for comparative purposes.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method for assessing cell viability and is widely used to determine the cytotoxicity of chemical compounds.[26][27] The causality of this protocol rests on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow soluble salt into a purple, insoluble formazan precipitate.[27][28] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
Thiosemicarbazone metal complexes
-
Vehicle control (e.g., Dimethyl sulfoxide, DMSO)
-
MTT solution (5 mg/mL in sterile PBS or phenol red-free medium)[28]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for a "no cell" blank control. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[29]
-
Compound Preparation: Prepare a stock solution of each metal complex in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the old medium. Add 100 µL of the medium containing the various concentrations of the metal complexes to the appropriate wells. Include wells for untreated (vehicle control) cells.[29]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[28] Incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[28] Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 550-570 nm.[28]
3. Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[27][29]
Conclusion
The coordination of thiosemicarbazones to metal ions is a powerful strategy for enhancing their anticancer activity. The choice of the metal center is paramount, as it dictates the resulting complex's mechanism of action and cytotoxic potency.
-
Copper complexes are often the most potent, leveraging redox activity to induce high levels of oxidative stress.
-
Iron complexes effectively target the critical ribonucleotide reductase enzyme, halting DNA synthesis.
-
Gallium complexes act as iron mimetics, disrupting iron-dependent cellular processes.
-
Zinc complexes can employ a unique lysosome-targeting and transmetalation mechanism to trigger cell death.
By understanding these distinct properties, researchers can more rationally design and screen thiosemicarbazone-based metallodrugs. The continued exploration of structure-activity relationships, guided by robust and standardized cytotoxicity assays, will be essential in developing novel, highly effective therapies for a range of malignancies.
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- Chitemere, M., et al. (n.d.). Ternary Phenolate-Based Thiosemicarbazone Complexes of Copper(II): Magnetostructural Properties, Spectroscopic Features and Marked Selective Antiproliferative Activity against Cancer Cells. MDPI.
- Ali, A., et al. (n.d.). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. PMC - PubMed Central.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiosemicarbazide Analogs: From Scaffold to Selective Bioactivity
Introduction: The Versatile Thiosemicarbazide Scaffold
Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a class of compounds of significant interest in medicinal chemistry.[1] Possessing a flexible N-N-C-S backbone, these molecules exhibit a remarkable capacity for coordination with metal ions and interaction with biological targets.[2] This inherent chemical reactivity is the foundation for their diverse and potent pharmacological activities, which span anticancer, antimicrobial, and anticonvulsant applications.[1][3][4] The core structure, derived from the condensation of a thiosemicarbazide with an aldehyde or ketone, provides a modular template for synthetic modification.[5] Understanding the structure-activity relationships (SAR)—how subtle changes in the molecular architecture influence biological outcomes—is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity.
This guide provides a comparative analysis of SAR studies for thiosemicarbazide analogs across key therapeutic areas. We will dissect the core scaffold, explore the mechanistic underpinnings of their actions, and present experimental data and protocols to inform future drug discovery efforts.
The Core Scaffold: A Foundation for Activity
The biological activity of thiosemicarbazones is intrinsically linked to their ability to act as chelators, particularly through a conjugated N,N,S-tridentate donor set.[5] This chelating property is fundamental to many of their downstream effects. The scaffold offers three primary sites for chemical modification, each profoundly influencing the compound's physicochemical properties and biological activity.
-
The Aldehyde/Ketone Moiety (R1, R2): This portion, derived from the carbonyl precursor, largely dictates the steric and electronic properties of the molecule. Aromatic and heterocyclic rings are common, and their substitution patterns are a key area of SAR exploration.
-
The Terminal N4-Nitrogen: Substitution at this position (R3, R4) is crucial for modulating lipophilicity, hydrogen bonding capacity, and overall potency. Di-substitution at the N4 position has been shown to be critical for effective anti-cancer activity.[6]
-
The Thione (C=S) Group: The sulfur atom is a critical coordination site and is essential for the characteristic bioactivity of this class.
Caption: Core thiosemicarbazone scaffold highlighting key modification sites.
Part 1: Structure-Activity Relationships in Anticancer Applications
Thiosemicarbazones have demonstrated a broad spectrum of antitumor activity against various cancers, including leukemia, pancreatic, breast, and lung cancer.[5][7] Their mechanism is multifaceted, often involving the disruption of cellular iron homeostasis, which in turn leads to the inhibition of key enzymes and the generation of cytotoxic reactive oxygen species (ROS).[5][8]
Key Mechanisms of Anticancer Action
The anticancer efficacy of thiosemicarbazones is not attributed to a single pathway but rather an interplay of several mechanisms, primarily initiated by their strong metal-chelating properties.
Caption: Interconnected mechanisms of thiosemicarbazone anticancer activity.
Comparative Analysis of Structural Modifications
The potency of anticancer thiosemicarbazones can be finely tuned by altering specific structural features.
-
Aromatic/Heterocyclic Moiety: Attaching the thiosemicarbazone side chain at a position alpha (α) to a ring nitrogen atom in a heterocyclic system (like pyridine) results in significant antineoplastic activity.[5][8] Moving the side chain to a beta (β) or gamma (γ) position leads to inactive compounds.[8] Furthermore, substitutions on this ring system are critical. Electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups, on a benzoyl moiety have been shown to enhance cytotoxic activity.[9]
-
Terminal N4-Substituents: The nature of the substituents on the terminal N4 nitrogen atom profoundly impacts activity. Di-substitution is often crucial.[6] For instance, incorporating the N4 nitrogen into a piperidine or morpholine ring is a strategy present in several active analogs.[6][10] This modification can enhance lipophilicity, influencing cell membrane permeability and target engagement.
Data Summary: Anticancer Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50) of representative thiosemicarbazide/thiosemicarbazone analogs against various human cancer cell lines.
| Compound ID | Core Structure Modification | Cancer Cell Line | IC50 (µM) | Reference |
| L4 | Pyridinecarboxaldehyde derivative | A549 (Lung) | <10 | [11] |
| 5a | 4-Chlorobenzoyl derivative | B16F10 (Melanoma) | 0.7 µg/mL | [9] |
| 5e | 4-Bromobenzoyl derivative | B16F10 (Melanoma) | 0.9 µg/mL | [9] |
| C4 | 3-Methoxyphenyl derivative | HT-29 (Colon) | 6.7 | |
| 2d | Thiazole derivative | HL60 (Leukemia) | 43-76 | [12] |
| 2a | Steroidal (Androstane) derivative | K562 (Leukemia) | 11.3 | |
| 2b | Steroidal (Androstane) derivative | K562 (Leukemia) | 6.7 | [13] |
Note: Direct comparison of IC50 values should be done cautiously due to variations in experimental conditions across studies.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a standard method for assessing the cytotoxic effects of thiosemicarbazide analogs on cancer cell lines.[11][14][12]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium.[14][12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazide analogs in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period (typically 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[15]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Part 2: Structure-Activity Relationships in Antimicrobial Applications
Thiosemicarbazides exhibit promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[10][11][16] Their mechanism is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death.[11]
Comparative Analysis of Structural Modifications
-
Phenyl Ring Substituents: The position and nature of substituents on an N-phenyl ring significantly modulate antibacterial activity. A study on thiosemicarbazides with phenyl substituents found that a chlorine atom at position 2 of the phenyl ring demonstrated the highest activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) S. aureus strains.[16] In contrast, introducing a second chlorine atom resulted in a loss of activity against the MRSA strain.[16]
-
Lipophilicity and Molecular Descriptors: For antifungal activity, SAR studies have highlighted the importance of physicochemical properties. Molecular descriptors such as electrostatic potential surface, surface area, volume, and hydration energy are significantly related to antifungal potency.[10][17] This suggests that the ability of the molecule to cross the fungal cell membrane and interact with its target is a key determinant of its efficacy.
-
Piperidine Moiety: The incorporation of a piperidine moiety has been investigated as a strategy to enhance antimicrobial activity.[10]
Data Summary: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiosemicarbazide analogs against representative microbial strains.
| Compound ID | Core Structure Modification | Microbial Strain | MIC (µg/mL) | Reference |
| L1 | Pyridinecarboxaldehyde derivative | Bacillus cereus | 10 | [11] |
| SA1 | 2-Chlorophenyl derivative | S. aureus (MRSA) | 62.5 | [16] |
| SA11 | 3-Trifluoromethylphenyl derivative | M. luteus | 3.9 | [16] |
| SA12 | 4-Trifluoromethylphenyl derivative | M. luteus | 3.9 | [16] |
| Compound 3 | 1-(4-fluorobenzoyl)-N4-ethyl | E. coli | ~0.5 µM | [18][19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][20]
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) should be run in parallel.[20][21]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.
Part 3: Structure-Activity Relationships in Anticonvulsant Applications
Certain thiosemicarbazone analogs have been identified as potent anticonvulsants in preclinical screening models. The pharmacophore for anticonvulsant activity often includes an aryl binding site, a hydrogen-bonding domain, and a hydrophobic group.
Comparative Analysis of Structural Modifications
-
Aryl Moiety: The nature of the aryl group derived from the aldehyde/ketone is a key determinant of anticonvulsant activity. Halogen substitutions on this ring can significantly influence potency. For instance, 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide emerged as a highly active compound in the Maximal Electroshock (MES) model, more so than the prototype drug Phenytoin.[4]
-
Terminal Group: Modifications on the terminal nitrogen can also modulate activity. Studies have shown that isatinimino derivatives exhibit better activity compared to benzylidene or acetophenone derivatives in certain series.[22]
-
Biphenyl and Naphthyl Groups: The inclusion of larger aromatic systems like biphenyl or naphthyl groups has been shown to produce compounds highly active against MES-induced seizures.[23]
Data Summary: Anticonvulsant Activity
The following table summarizes the activity of selected compounds in standard preclinical models.
| Compound ID | Core Structure Modification | Seizure Model | Activity | Reference |
| PS6 | 3-Bromobenzylidene, N-4-chlorophenyl | MES | ED50 > 50 mg/kg | [4] |
| Compound 3 | 2-Naphthyl, N-3-chlorophenyl | MES | Highly active | [23] |
| Compound 12 | 2-Biphenyl, N-4-fluorophenyl | MES | Highly active | [23] |
| Compound 14 | 1-Biphenyl, N-4-methylphenyl | scPTZ | Most active in series | [23] |
| Compound 1a | 6-Nitro benzothiazolyl | MES | Promising activity | [22] |
MES: Maximal Electroshock; scPTZ: Subcutaneous Pentylenetetrazol.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][24]
-
Animal Model: Use male mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle.
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30 minutes or 4 hours) for the drug to be absorbed and distributed.[23]
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hind limb extension seizure. The ability of the compound to prevent this seizure is considered a positive result.
-
Neurotoxicity: Assess neurotoxicity in parallel using the rotarod test, where motor impairment is measured by the animal's ability to remain on a rotating rod.[22][23]
-
Data Analysis: The anticonvulsant activity is quantified by determining the median effective dose (ED50), the dose required to protect 50% of the animals from the seizure.
Synthesis and Characterization Workflow
The synthesis of thiosemicarbazide analogs is typically straightforward, primarily involving the condensation reaction between a thiosemicarbazide (or a derivative) and an appropriate aldehyde or ketone.[25][26]
Caption: General workflow for the synthesis and characterization of thiosemicarbazones.
General Synthetic Protocol
-
Dissolution: Dissolve the selected aldehyde or ketone (1 mmol) in a suitable solvent, such as methanol or ethanol.[25]
-
Addition: Add a solution of thiosemicarbazide or a substituted thiosemicarbazide (1 mmol) in the same solvent to the aldehyde/ketone solution.
-
Catalysis (Optional): A few drops of a catalytic acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[3]
-
Isolation: Upon completion, the resulting solid product is typically collected by filtration. If no solid precipitates, the solvent may be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure thiosemicarbazone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[26]
Conclusion and Future Perspectives
The thiosemicarbazide scaffold is a privileged structure in medicinal chemistry, offering a robust platform for developing potent therapeutic agents. SAR studies consistently demonstrate that targeted modifications to the terminal N4-position and the aldehyde/ketone-derived moiety are powerful strategies for tuning biological activity. For anticancer agents, enhancing iron chelation and redox cycling through heterocyclic systems and electron-withdrawing groups is a promising approach. For antimicrobial and anticonvulsant analogs, modulating lipophilicity and steric factors to optimize target engagement and bioavailability is key.
Future research should focus on multi-target drug design, leveraging the diverse mechanisms of these compounds. The development of thiosemicarbazone-based antibody-drug conjugates represents an exciting frontier for improving tumor-specific targeting and reducing off-target toxicity.[27] Continued exploration of the vast chemical space around this scaffold, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of novel and more effective clinical candidates.
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A Researcher's Guide to In Silico ADMET Profiling: A Comparative Analysis of Thiosemicarbazide Derivatives
Introduction: Navigating the Valley of Death in Drug Discovery
The journey from a promising chemical entity to a market-approved drug is notoriously challenging and expensive, with a staggering attrition rate where up to 40% of candidates fail due to toxicity and nearly 50% fail for lack of efficacy.[1] A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3] Addressing these ADMET liabilities early in the drug discovery pipeline—the "fail early, fail cheap" paradigm—is paramount to de-risking projects and optimizing resource allocation.[4][5] In silico, or computational, ADMET profiling has emerged as an indispensable tool, offering a rapid, cost-effective, and predictive alternative to extensive experimental testing in the initial phases.[4][6][7]
Thiosemicarbazide derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[8][9][10] Their therapeutic potential is often linked to their ability to chelate metal ions, a property conferred by the N-N-S donor set within their structure.[11] However, this same structural motif can also introduce ADMET challenges. This guide provides an in-depth comparison of the in silico ADMET profiles of representative thiosemicarbazide derivatives, offering field-proven insights into the methodologies, interpretation of data, and strategic application of these predictive models in drug development.
The In Silico ADMET Workflow: A Self-Validating System
The credibility of any in silico prediction hinges on a robust and logical workflow. The process is not merely about generating data points; it's about building a predictive model that is cross-validated and grounded in established chemoinformatic principles. The choice to use multiple predictive tools is a critical aspect of this self-validating system, as it helps to build confidence in the consensus results and flag discrepancies that may arise from the different algorithms and training datasets each tool employs.[12][13]
Experimental Protocol: Step-by-Step In Silico ADMET Analysis
-
Ligand Preparation:
-
Objective: To generate a standardized, machine-readable representation of the chemical structures.
-
Procedure:
-
Draw the 2D structures of the thiosemicarbazide derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the structures into a simplified molecular-input line-entry system (SMILES) format. This is the most common input format for web-based ADMET prediction tools.
-
-
Causality: A clean, accurate SMILES string is fundamental. Any error in the chemical structure will lead to entirely incorrect predictions.
-
-
Selection of Predictive Tools:
-
Objective: To leverage a suite of validated, open-access platforms to predict a comprehensive ADMET profile.
-
Recommended Tools:
-
SwissADME: Provides a broad overview of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Focuses on pharmacokinetic properties using graph-based signatures, offering predictions on absorption, distribution, metabolism, excretion, and toxicity.[13]
-
ADMETlab 2.0: A comprehensive platform for systematic ADMET evaluation.
-
-
Causality: No single tool is perfect.[12] By using multiple platforms, we triangulate the data, relying on the consensus prediction for key parameters. This approach mitigates the inherent biases of any single algorithm.
-
-
Execution of Predictions:
-
Objective: To generate raw predictive data for each ADMET parameter.
-
Procedure:
-
Navigate to each web server (SwissADME, pkCSM, etc.).
-
Input the SMILES string for each thiosemicarbazide derivative into the query field.
-
Initiate the prediction calculation.
-
Systematically collate the output data for each compound into a master spreadsheet for analysis.
-
-
-
Data Analysis and Interpretation:
-
Objective: To synthesize the raw data into actionable insights for lead optimization.
-
Procedure:
-
Compare the predicted values against established thresholds for desirable drug properties (e.g., Lipinski's Rule of Five for drug-likeness).
-
Analyze structure-ADMET relationships. For example, does the addition of a halogen atom improve membrane permeability but also introduce potential hERG toxicity?
-
Prioritize compounds that exhibit a balanced profile of high predicted efficacy and low predicted toxicity.
-
-
Comparative ADMET Profile: Thiosemicarbazide vs. Semicarbazide Scaffolds
To illustrate the practical application of this workflow, we will compare the general ADMET profile of a representative thiosemicarbazide scaffold against its corresponding semicarbazide analogue. This comparison is particularly insightful as the only structural difference is the substitution of a sulfur atom for an oxygen atom, yet this change can significantly impact the molecule's biological and pharmacokinetic properties.[14]
| ADMET Parameter | Property Assessed | Thiosemicarbazide Derivative | Semicarbazide Derivative | Interpretation of Results |
| Absorption | Lipophilicity (Consensus LogP) | Higher (e.g., 2.5 - 4.0) | Lower (e.g., 1.5 - 3.0) | The sulfur atom generally increases lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility. |
| Aqueous Solubility | Lower | Higher | Semicarbazides, being more polar, tend to have better solubility, which is favorable for oral absorption.[15][16] | |
| Intestinal Absorption | Moderate to High | High | Both classes generally show good intestinal absorption, but the better solubility of semicarbazides can be an advantage.[14] | |
| Distribution | Plasma Protein Binding (PPB) | High (>90%) | Moderate to High | Thiosemicarbazides often exhibit higher binding to plasma proteins, reducing the unbound fraction available to exert a therapeutic effect.[15][16] |
| BBB Permeability | Variable (often Yes) | Variable (often No) | Increased lipophilicity in some thiosemicarbazides may predict greater penetration of the blood-brain barrier, which is desirable for CNS targets but a liability for peripherally acting drugs. | |
| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | More likely to be an inhibitor | Less likely to be an inhibitor | The sulfur atom in thiosemicarbazides can be more readily oxidized and may interact more strongly with the heme iron of CYP enzymes, leading to a higher risk of drug-drug interactions.[14] |
| Toxicity | hERG Inhibition | Moderate Risk | Low to Moderate Risk | A potential liability for some thiosemicarbazide structures, requiring careful monitoring to avoid cardiotoxicity. |
| Hepatotoxicity | Higher Probability | Lower Probability | The metabolic activation of the thio-group can sometimes lead to reactive metabolites, increasing the predicted risk of liver toxicity.[14] | |
| Ames Mutagenicity | Low Risk | Low Risk | Both scaffolds are generally predicted to be non-mutagenic. | |
| Drug-Likeness | Lipinski's Rule of Five | Generally Compliant | Generally Compliant | Most small-molecule derivatives from both classes adhere to the rules for oral bioavailability. |
Note: The values in this table are representative and can vary significantly based on the specific substitutions on the core scaffold.
Analysis and Strategic Implications
The in silico data reveals a critical trade-off between the two scaffolds.[14]
-
Thiosemicarbazides: These derivatives are characterized by higher metabolic activity and, consequently, potentially increased toxicity.[15][16] Their higher lipophilicity and plasma protein binding could lead to a longer half-life.[14] While their biological activity may be potent, their development path requires careful navigation of potential off-target toxicities and drug-drug interactions. In the context of anticancer therapy, the ability of thiosemicarbazides to induce oxidative stress could be a therapeutic advantage, but this comes with a narrower therapeutic window.[14][15]
-
Semicarbazides: These analogues generally present a more favorable safety profile, with better solubility, lower metabolic liabilities, and reduced toxicity risks.[15][16] They may exhibit lower intrinsic potency compared to their sulfur-containing counterparts but are often considered better candidates for drug development due to their superior pharmacokinetic properties and wider therapeutic index.[14][15]
These computational insights are invaluable for guiding medicinal chemistry efforts. For a thiosemicarbazide project, chemists might focus on structural modifications that reduce lipophilicity or block sites of metabolism to mitigate toxicity risks. Conversely, for a semicarbazide series with a good safety profile but modest activity, efforts would be directed towards structural changes that enhance target engagement without compromising its favorable ADMET properties.
Conclusion
In silico ADMET profiling is an essential, data-driven strategy in modern drug discovery. It provides a multidimensional view of a compound's potential behavior in the body long before it enters costly and time-consuming experimental assays. As demonstrated by the comparative analysis of thiosemicarbazide and semicarbazide derivatives, these predictive models can effectively highlight potential liabilities and guide the design of molecules with a higher probability of success. While in silico predictions must always be confirmed through in vitro and in vivo experiments, their ability to filter and prioritize candidates makes them an indispensable tool for navigating the complexities of drug development and ultimately delivering safer, more effective medicines.
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Findings with Theoretical Calculations
Authored for Researchers, Scientists, and Drug Development Professionals
The core principle is synergy: computational methods predict how a molecule might behave, and sensitive biophysical experiments test whether it actually does.[3][4] Discrepancies are not failures; they are opportunities to refine the models and deepen our mechanistic understanding. This guide will detail the methodologies on both sides of this partnership, outline a workflow for their integration, and present a practical case study.
Pillar 1: Theoretical & Computational Prediction
Computational methods allow us to build and test hypotheses in silico, navigating the vast chemical space to identify and prioritize candidates for synthesis and further testing.[1][5] This predictive power is the starting point of our validation workflow.
Core Computational Methodologies
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[6][7][8] It's a high-throughput method ideal for initial virtual screening of large compound libraries to identify potential "hits."[5][9] The underlying principle can be a rigid "lock-and-key" model or a more sophisticated "induced-fit" model that allows for flexibility in the ligand and protein side chains.[6][7]
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a movie. By simulating the movements of every atom in a system over time, MD provides deep insights into the conformational changes, stability, and dynamic behavior of a protein-ligand complex.[10][11] This is crucial for understanding not just if a molecule binds, but how it binds and affects the protein's function.
-
Free Energy Perturbation (FEP): FEP is a rigorous computational method used to calculate the relative binding affinities between two ligands.[12][13][14] By simulating a non-physical, "alchemical" transformation of one molecule into another within the protein's binding site, FEP can yield predictions with remarkable accuracy, often within 1 kcal/mol of experimental data.[12] This makes it an invaluable tool for lead optimization, where precise ranking of analogs is critical.[12][14]
The relationship between these methods forms a funnel, moving from broad screening to precise, computationally intensive predictions.
Caption: Computational workflow for hit identification and lead optimization.
Pillar 2: Experimental Validation
Once a computational model generates a testable hypothesis—for example, "Molecule X binds to Target Y with high affinity"—it is time to move from in silico to in vitro. The goal is to obtain direct, quantitative evidence of the predicted biomolecular interaction.
Key Experimental Methodologies
-
Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for characterizing binding interactions, ITC directly measures the heat released or absorbed during a binding event.[15] It is a label-free technique performed in-solution that, in a single experiment, can determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[15][16] This provides a complete thermodynamic signature of the interaction.[15]
-
Surface Plasmon Resonance (SPR): SPR is another real-time, label-free optical technique that measures binding by detecting changes in the refractive index on a sensor surface.[17][18][19][20] One molecule (the ligand) is immobilized, and its binding partner (the analyte) is flowed over the surface.[17][19] SPR is highly sensitive and provides not only the equilibrium affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).[19]
-
Cellular Thermal Shift Assay (CETSA): A crucial technique for verifying target engagement within a physiological context, CETSA works on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[21][22] Cells are treated with a compound, heated, and the amount of soluble (non-denatured) target protein is quantified.[21] A shift in the protein's melting temperature indicates a direct interaction between the drug and its target inside the cell.[21][23]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This protocol outlines the essential steps for a typical ITC experiment to validate a predicted protein-ligand interaction.
Objective: To determine the binding affinity (KD) and thermodynamics of a computationally predicted small molecule inhibitor binding to its target kinase.
Methodology:
-
Sample Preparation (Critical Step):
-
Express and purify the target kinase to >95% purity.
-
Synthesize the small molecule inhibitor to >98% purity.
-
Prepare a sufficient quantity of dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO). Causality: Both the protein and the ligand must be in an identical, matched buffer to minimize heats of dilution, which can otherwise obscure the true binding signal.[24] Small differences in pH or buffer components will generate significant artifacts.[24]
-
Dialyze the purified protein against 2L of the buffer overnight at 4°C. Retain the final dialysis buffer for dissolving the ligand and for dilutions.
-
Accurately determine the concentrations of both protein and ligand using a reliable method (e.g., A280 for protein, quantitative NMR or a validated UV-Vis standard curve for the ligand). Trustworthiness: Accurate concentration determination is paramount for calculating correct stoichiometry.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument sample and reference cells with detergent and water.
-
Set the experimental temperature (e.g., 25°C).
-
Load the reference cell with degassed water or buffer.[16]
-
-
Running the Experiment:
-
Load the sample cell with the protein solution (e.g., 10 µM).
-
Load the injection syringe with the ligand solution (e.g., 100 µM). Expertise: The "c-value" (c = [Macromolecule] / KD) should ideally be between 10 and 100 for a well-defined binding isotherm.[24] Initial concentrations are chosen based on the predicted affinity to fall within this optimal window.
-
Perform a series of 19-20 injections (e.g., 2 µL each) at 150-second intervals to allow the signal to return to baseline.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of reaction.[16][25]
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the sample cell containing only the matched buffer.[16] This measures the heat of dilution, which must be subtracted from the main experimental data for accurate analysis.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change per injection.
-
Plot these values against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the KD, n, and ΔH. ΔS is then calculated automatically.
-
The Cross-Validation Workflow: An Iterative Cycle
The true power of this approach lies not in a single comparison, but in an iterative cycle of refinement.[26]
Caption: The iterative cycle of computational prediction and experimental validation.
This process ensures that computational resources are focused on biologically relevant questions and that experimental efforts are guided by rational, data-driven hypotheses.
Case Study: Validation of a Novel BTK Inhibitor
Objective: To validate a computationally designed inhibitor for Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.
-
Computational Prediction: A novel compound, Cmpd-101, was designed in silico. Molecular docking predicted a strong binding interaction in the ATP-binding pocket. Subsequent Free Energy Perturbation (FEP) calculations predicted a binding free energy (ΔG) of -9.5 kcal/mol, suggesting a potent inhibitor.[12][27]
-
Experimental Validation (ITC): Cmpd-101 was synthesized and its binding to recombinant BTK protein was measured via Isothermal Titration Calorimetry. The experiment yielded a direct measurement of the binding affinity.
-
Data Comparison & Analysis: The results from the computational and experimental arms were compared.
| Parameter | Theoretical Calculation (FEP) | Experimental Measurement (ITC) |
| Binding Affinity (ΔG) | -9.5 kcal/mol | -9.8 kcal/mol |
| Dissociation Constant (KD) | Predicted ~50 nM | Measured 35 nM |
| Binding Enthalpy (ΔH) | - | -6.2 kcal/mol |
| Binding Entropy (-TΔS) | - | -3.6 kcal/mol |
The strong agreement between the predicted and experimentally measured binding affinity provides high confidence in the computational model. The ITC data further reveals that the binding is driven by favorable enthalpy, likely due to strong hydrogen bonding interactions as predicted by the docking model.
-
Cellular Target Engagement (CETSA): To confirm that Cmpd-101 engages BTK in a cellular environment, a CETSA experiment was performed using a relevant B-cell lymphoma cell line. Treatment with Cmpd-101 resulted in a significant thermal stabilization of the BTK protein, confirming target engagement in live cells.[21][28]
References
- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- Cresset Group.
- deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?
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- LifeSensors. Surface Plasmon Resonance.
- BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.
- PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
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Benchmarking 4-(4-Methoxyphenyl)-3-thiosemicarbazide Against Known Inhibitors: A Comparative Guide
Introduction
In the dynamic landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. Thiosemicarbazides and their derivatives, such as 4-(4-Methoxyphenyl)-3-thiosemicarbazide, represent a class of compounds with a broad spectrum of biological activities, including potential inhibitory effects on various enzymes.[1][2] These compounds are recognized for their ability to chelate with metal ions, a property that can be crucial for their interaction with metalloenzymes.[3][4] This guide provides a comprehensive framework for benchmarking this compound against established inhibitors of two clinically and industrially relevant enzymes: tyrosinase and urease.
The selection of these enzymes is based on the known inhibitory potential of thiosemicarbazone derivatives against them.[5][6][7] Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, and its inhibition is a major focus in the cosmetic and medical fields for treating hyperpigmentation disorders.[8][9] Urease, a nickel-dependent enzyme, is a significant virulence factor in pathogenic bacteria and also contributes to nitrogen loss from urea-based fertilizers in agriculture.[10][11]
This document will detail the necessary experimental protocols, present a logical workflow for comparative analysis, and provide the scientific rationale behind the methodological choices. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to objectively assess the performance of this compound relative to well-characterized inhibitors.
Rationale for Comparative Benchmarking
Before embarking on extensive preclinical or clinical studies, it is crucial to position a novel compound within the existing landscape of inhibitors. Benchmarking provides a quantitative measure of a compound's potency and efficacy relative to established standards. This comparative approach offers several advantages:
-
Establishes Relative Potency: Directly comparing IC50 values allows for a clear understanding of whether the novel compound is more or less potent than existing inhibitors.
-
Provides Mechanistic Insights: Differences in inhibitory profiles against a panel of known inhibitors can offer clues about the mechanism of action.
-
Informs Go/No-Go Decisions: Strong performance against benchmarks can justify further investment in development, while weak performance may indicate the need for structural optimization or a shift in focus.
For this guide, we have selected the following well-known inhibitors for comparison:
-
For Tyrosinase: Kojic Acid, a widely used and well-characterized tyrosinase inhibitor, will serve as the primary benchmark.[8][12][13]
-
For Urease: Acetohydroxamic acid (AHA) and Thiourea are established urease inhibitors and will be used for comparative analysis.[14][15]
Experimental Design & Protocols
To ensure the scientific rigor and reproducibility of the benchmarking studies, standardized and validated assay protocols are essential. The following sections detail the step-by-step methodologies for in vitro tyrosinase and urease inhibition assays.
Part 1: Tyrosinase Inhibition Assay
The principle of this assay is to measure the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA, which absorbs light at approximately 475-510 nm.[16][17][18] The presence of an inhibitor will reduce the rate of dopachrome formation.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)[16]
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.[16]
-
Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use to prevent auto-oxidation.[16]
-
Prepare a stock solution of this compound and Kojic Acid in DMSO.
-
Create serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid impacting enzyme activity.[16]
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add the test compound dilution, phosphate buffer, and tyrosinase solution.
-
Positive Control Wells: Add the Kojic Acid dilution, phosphate buffer, and tyrosinase solution.
-
Enzyme Control Wells (100% activity): Add the vehicle (e.g., 1-2% DMSO in buffer), phosphate buffer, and tyrosinase solution.
-
Blank Wells: Add the test compound dilution and phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[19]
-
Reaction Initiation: Start the enzymatic reaction by adding the L-DOPA solution to all wells.[16]
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 510 nm in kinetic mode at 25°C for 30-60 minutes, taking readings every 1-2 minutes.[17][19]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Part 2: Urease Inhibition Assay
The urease inhibition assay commonly measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The Berthelot (or indophenol) method is a widely used colorimetric technique for this purpose.[11]
Materials and Reagents:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
This compound (Test Compound)
-
Acetohydroxamic Acid (AHA) (Positive Control)[15]
-
Thiourea (Positive Control)[15]
-
Phosphate Buffer (e.g., pH 6.8)
-
Phenol-Nitroprusside solution
-
Alkaline Hypochlorite solution
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro urease inhibition assay using the Berthelot method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of this compound, AHA, and Thiourea in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of the test compound and positive controls.
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add the test compound dilution, urease enzyme solution, and buffer.
-
Positive Control Wells: Add the AHA or Thiourea dilution, urease enzyme solution, and buffer.
-
Enzyme Control Wells (100% activity): Add the solvent vehicle, urease enzyme solution, and buffer.
-
Blank Wells: Add the solvent vehicle, buffer, and no enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.[15]
-
Reaction Initiation: Add the urea solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[20]
-
Color Development (Berthelot Method):
-
Data Acquisition: Measure the absorbance of the indophenol product at a wavelength between 625 and 670 nm.[11]
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Enzyme Control Well)] x 100[11]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate easy comparison.
Table 1: Comparative Inhibitory Activity against Mushroom Tyrosinase
| Compound | IC50 (µM) ± SD | Inhibition Type |
| This compound | Experimental Value | To be determined |
| Kojic Acid | Experimental Value | Mixed/Competitive |
Table 2: Comparative Inhibitory Activity against Jack Bean Urease
| Compound | IC50 (µM) ± SD |
| This compound | Experimental Value |
| Acetohydroxamic Acid (AHA) | Experimental Value |
| Thiourea | Experimental Value |
Note: IC50 values should be the mean of at least three independent experiments, with the standard deviation (SD) reported.
Interpreting the Results
The IC50 values will provide a direct measure of the inhibitory potency of this compound. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 of the test compound to those of Kojic Acid, AHA, and Thiourea, a clear assessment of its relative efficacy can be made.
Further kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). This information is crucial for understanding the mechanism of action and can be elucidated by analyzing Lineweaver-Burk or Dixon plots. For instance, many thiosemicarbazone derivatives have been reported to be competitive or mixed-type inhibitors of tyrosinase.[5]
Discussion and Future Directions
The results of this benchmarking study will provide a solid foundation for the further development of this compound. If the compound demonstrates potent inhibitory activity, subsequent studies could include:
-
Selectivity Profiling: Assessing the inhibitory activity against a broader panel of enzymes to determine its selectivity.
-
In-Cellulo and In-Vivo Efficacy: Evaluating the compound's activity in cellular models and relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.[21]
-
Toxicity and Safety Assessment: Conducting preliminary toxicology studies to evaluate the compound's safety profile.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against known inhibitors of tyrosinase and urease. By following the detailed experimental protocols and data analysis procedures, researchers can generate reliable and comparable data to accurately assess its potential as a valuable research tool or a lead compound for therapeutic development. The principles of expertise, trustworthiness, and authoritative grounding have been central to the design of this guide, ensuring a self-validating system for the evaluation of novel enzyme inhibitors.
References
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- Zolghadri, S., et al. (2019). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Molecules, 24(13), 2479.
- Inhibitors of various ureases, which might be considered as expanded analogs of urea. (n.d.). ResearchGate.
- Follmer, C. (2018). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 8(1), 1-13.
- Sudo, A., et al. (2018). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules, 23(7), 1735.
- Tuma, J., & Slominski, A. T. (2019). Thiosemicarbazones with tyrosinase inhibitory activity. Expert Opinion on Therapeutic Patents, 29(11), 859-869.
- Hadji, D., et al. (2023). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie, 68(10), 461-470.
- Thiosemicarbazone derivatives as potential inhibitors of acetylcholinesterase, butyrylcholinesterase and their molecular docking studies. (n.d.). ResearchGate.
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- Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. (n.d.). Bentham Science.
- Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. (2024). PubMed.
- An overview: metal-based inhibitors of urease. (n.d.). PubMed Central.
- Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (2025, May 7). PubMed Central.
- What is the best protocol for urease inhibition assay? (2017, November 24). ResearchGate.
- Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017, March 24). ResearchGate.
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- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022, October 17). MDPI.
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- Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. (n.d.). University of Oxford.
- New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024, March 29). PubMed Central.
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A Comparative Guide to Thiosemicarbazide and Dithiocarbazate Ligands: A Tale of Two Sulfur Donors in Coordination Chemistry
For researchers, scientists, and professionals in drug development and catalysis, the choice of a ligand is a critical decision that dictates the functionality and efficacy of the resulting metal complex. Among the plethora of options, thiosemicarbazide and dithiocarbazate derivatives have emerged as privileged scaffolds due to their versatile coordination behavior and wide-ranging applications. This guide provides an in-depth, objective comparison of the efficacy of these two ligand families, supported by experimental data, to empower informed decision-making in your research endeavors.
Introduction: The Fundamental Architecture
At their core, both thiosemicarbazide and dithiocarbazate ligands are characterized by a nitrogen-sulfur donor set, which imparts a strong affinity for a variety of metal ions.[1][2] However, their subtle structural distinctions lead to significant differences in their coordination chemistry, electronic properties, and, consequently, their performance in various applications.
Thiosemicarbazides are formed from the condensation of a thiosemicarbazide with an aldehyde or ketone, resulting in a thiosemicarbazone Schiff base.[3] These ligands typically coordinate to metal ions as bidentate or tridentate ligands, utilizing the thiolate sulfur and azomethine nitrogen atoms as primary donor sites.[1][4]
Dithiocarbazates , on the other hand, are derived from the reaction of carbon disulfide with hydrazine. The resulting dithiocarbazic acid can be further reacted with aldehydes or ketones to form Schiff bases.[5] Their coordination to metal ions also involves the thiolate sulfur and azomethine nitrogen, but the presence of a second sulfur atom in the dithiocarbazate backbone introduces unique electronic and steric properties.[5][6]
Coordination Chemistry: A Comparative Overview
The mode of coordination is a key determinant of the stability and reactivity of the resulting metal complex. Both ligand types exhibit versatility in their binding, but with distinct preferences.
Thiosemicarbazones often act as monoanionic bidentate (N,S) or dianionic tridentate (O,N,S or N,N,S) ligands, depending on the precursor aldehyde/ketone and the reaction conditions.[1][2] The deprotonation of the amide and thiol groups upon complexation is a common feature.[7]
Dithiocarbazate Schiff bases also typically coordinate in a monoanionic bidentate (N,S) or dianionic tridentate fashion.[5][6] The additional sulfur atom can influence the electron density on the primary donor atoms and affect the overall geometry of the complex.
Figure 1: Generalized coordination modes of thiosemicarbazone and dithiocarbazate ligands.
Efficacy in Biological Applications: A Focus on Anticancer and Antimicrobial Activity
The rich coordination chemistry of thiosemicarbazide and dithiocarbazate ligands has been extensively exploited in the design of metal-based therapeutic agents. The general consensus is that complexation to a metal ion often enhances the biological activity of the free ligand.[1][8][9]
Anticancer Efficacy
A direct comparative study on Ni(II) complexes with thiosemicarbazone and dithiocarbazate-based ligands revealed that the nature of the ligand and co-ligand significantly influences cytotoxicity.[6][7][10] For instance, a Ni(II) complex with a thiosemicarbazone ligand and a pyridine co-ligand exhibited superior cytotoxicity against MCF-7 (breast cancer) and A2780cis (cisplatin-resistant ovarian cancer) cell lines compared to its dithiocarbazate counterpart.[6][7]
| Compound/Complex | Ligand Type | Co-ligand | Cell Line | IC50 (µM) | Reference |
| H₂L¹ | Thiosemicarbazone | - | A2780cis | 42.78 | [6] |
| H₂L² | Dithiocarbazate | - | A2780cis | 78.93 | [6] |
| [Ni(L¹)(Py)] (2) | Thiosemicarbazone | Pyridine | MCF-7 | >200 | [6] |
| [Ni(L²)(Py)] (4) | Dithiocarbazate | Pyridine | MCF-7 | >200 | [6] |
| [Ni(L¹)(Py)] (2) | Thiosemicarbazone | Pyridine | A2780cis | 12.52 | [6] |
| [Ni(L²)(Py)] (4) | Dithiocarbazate | Pyridine | A2780cis | 25.18 | [6] |
| Cisplatin | - | - | MCF-7 | 15.34 | [6] |
| Cisplatin | - | - | A2780cis | 21.35 | [6] |
Table 1: Comparative cytotoxic activity (IC50 values in µM) of thiosemicarbazone and dithiocarbazate ligands and their Ni(II) complexes.[6]
The enhanced activity of the thiosemicarbazone complex in this case could be attributed to factors such as increased lipophilicity and the ability to inhibit key cellular targets like ribonucleotide reductase and topoisomerase II.[11][12]
Antimicrobial Efficacy
Both thiosemicarbazone and dithiocarbazate metal complexes have demonstrated significant antimicrobial properties.[13][14] Chelation to a metal ion is often cited as a key factor in enhancing their activity, potentially by facilitating the transport of the active agent across microbial cell membranes.[1] While direct comparative studies with identical metal centers and microbial strains are less common, the literature suggests that both ligand classes are potent scaffolds for the development of novel antimicrobial agents.
Catalytic Performance: Oxidation vs. Carbon-Carbon Coupling
The electronic and steric properties of thiosemicarbazide and dithiocarbazate ligands also make them attractive candidates for catalysis.
Oxidation Catalysis
Metal complexes of dithiocarbazate Schiff bases have shown considerable promise in the catalytic oxidation of hydrocarbons.[4][6][15] For instance, an iron complex of a Schiff base derived from 2,6-diacetyl pyridine and S-benzyldithiocarbazate was found to be a highly active catalyst for the oxidation of cyclohexane to cyclohexanol and cyclohexanone.[6]
A key comparative study involving oxidovanadium(IV) complexes with Schiff bases derived from 2,6-diformyl-4-methylphenol and either S-methyldithiocarbazate, S-benzyldithiocarbazate, or thiosemicarbazide demonstrated excellent catalytic activity for the oxidation of benzyl alcohol and ethylbenzene.[5] While all complexes were active, the dithiocarbazate-based complexes, particularly the S-methyldithiocarbazate derivative, showed remarkable efficiency and selectivity.[5] This suggests that the electronic modulation provided by the dithiocarbazate moiety can be advantageous in oxidation catalysis.
Carbon-Carbon Coupling Reactions
In contrast, thiosemicarbazone metal complexes have been more extensively studied and have shown significant efficacy as catalysts for C-C coupling reactions such as the Heck, Suzuki, and Sonogashira reactions.[1][2][7][16] Palladium complexes of benzaldehyde thiosemicarbazones, for example, have been reported as efficient catalysts for these transformations.[7] The ability of the thiosemicarbazone ligand to stabilize the metal center in different oxidation states is crucial for the catalytic cycle of these reactions.
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A Researcher's Guide to Statistical Analysis of Thiosemicarbazide Biological Activity
In the landscape of medicinal chemistry, the thiosemicarbazide scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a broad spectrum of biological activities. From anticancer and antimicrobial to anticonvulsant and enzyme inhibition, the versatility of this chemical moiety is well-documented.[1][2] However, raw biological activity data, while valuable, only tells part of the story. To truly unlock the potential of a thiosemicarbazide series and guide rational drug design, a robust statistical analysis is not just recommended—it is imperative.
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of statistical methodologies for analyzing the biological activity data of thiosemicarbazide derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Spectrum of Biological Activity: More Than Just Numbers
Thiosemicarbazide derivatives have been extensively studied for a variety of biological effects. Understanding the nature of this activity is the first step in selecting an appropriate analytical framework. Common activities include:
-
Anticancer Activity: Many thiosemicarbazones, a class of compounds derived from thiosemicarbazides, exhibit potent anti-cancer effects.[3][4] Their mechanism often involves the chelation of metal ions, leading to the generation of reactive oxygen species and subsequent apoptosis in cancer cells.[3] Activity is typically quantified by IC50 values (the concentration required to inhibit 50% of cell growth) against various cancer cell lines.[5]
-
Antimicrobial Activity: The thiosemicarbazide core is a key feature in many antimicrobial agents.[6][7][8] These compounds can inhibit the growth of bacteria (Gram-positive and Gram-negative) and fungi.[6][9] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.[7][10]
-
Anticonvulsant Activity: Researchers have synthesized and screened numerous thiosemicarbazone derivatives for their ability to prevent seizures in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[11][12][13]
-
Enzyme Inhibition: Specific thiosemicarbazide analogs have been identified as potent inhibitors of enzymes like tyrosinase and carbonic anhydrases.[7][14]
Comparing the Tools of the Trade: A Guide to Statistical Methodologies
The primary goal of statistical analysis in this context is to establish a Quantitative Structure-Activity Relationship (QSAR). QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By understanding which molecular properties (descriptors) influence activity, we can predict the potency of novel, unsynthesized molecules.
| Methodology | Principle | Application to Thiosemicarbazides | Advantages | Limitations |
| 2D-QSAR | Correlates biological activity with 2D molecular descriptors (e.g., molecular weight, logP, electronic properties).[15] | Useful for initial screening and understanding general trends within a thiosemicarbazide series. | Simple to implement, computationally inexpensive. | Does not consider the 3D conformation of the molecule, which is crucial for receptor binding. |
| 3D-QSAR | Extends QSAR by considering the 3D properties of molecules, such as shape and electrostatic fields.[16] | Provides a more detailed understanding of how the 3D structure of thiosemicarbazide derivatives influences their interaction with a biological target. | Offers a more realistic representation of ligand-receptor interactions, leading to more predictive models. | Requires accurate molecular alignment, which can be challenging. |
| CoMFA (Comparative Molecular Field Analysis) | A 3D-QSAR method that calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity.[14][16] | Widely used to analyze thiosemicarbazide derivatives to identify key steric and electrostatic features that enhance or diminish activity.[14] | Provides intuitive 3D contour maps that visualize favorable and unfavorable regions for substitution. | Sensitive to the alignment of molecules. |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[14][16] | Offers a more comprehensive analysis of the intermolecular interactions between thiosemicarbazide analogs and their target. | Often provides more robust and predictive models than CoMFA due to the inclusion of additional descriptor fields. | Also sensitive to molecular alignment. |
| Molecular Docking | A computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][17][18] | Used to visualize the binding mode of thiosemicarbazide derivatives within the active site of a target protein, providing insights that complement QSAR analyses.[14][19] | Provides a visual and energetic understanding of ligand-receptor interactions. | Accuracy depends on the quality of the protein structure and the docking algorithm. |
The causality behind the choice: For a novel thiosemicarbazide series, a tiered approach is often most effective. A preliminary 2D-QSAR can quickly identify key physicochemical properties. Subsequently, 3D-QSAR methods like CoMFA and CoMSIA can provide a more nuanced understanding of the structural requirements for optimal activity. Molecular docking can then be used to validate the QSAR models and provide a visual hypothesis of the binding mode.
Experimental Protocol: A Self-Validating QSAR Workflow
The following protocol outlines a robust and self-validating workflow for conducting a 3D-QSAR study on a series of thiosemicarbazide derivatives.
Step 1: Data Collection and Preparation
-
Compile a dataset of thiosemicarbazide analogs with their corresponding biological activity data (e.g., IC50 or MIC values).
-
Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a linear relationship with the descriptors.
-
Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate it.[15]
Step 2: Molecular Modeling and Alignment
-
Generate the 3D structures of all molecules in the dataset.
-
Perform energy minimization to obtain stable conformations.
-
Align the molecules based on a common scaffold. For thiosemicarbazides, the thiosemicarbazide core is a logical choice.
Step 3: 3D-QSAR Model Generation (CoMFA/CoMSIA)
-
Place the aligned molecules in a 3D grid.
-
Calculate the steric, electrostatic, and other relevant fields at each grid point.
-
Use Partial Least Squares (PLS) regression to correlate the calculated field values with the biological activity data of the training set.
Step 4: Model Validation
-
Internal Validation: Perform leave-one-out cross-validation on the training set to assess the model's robustness. A high cross-validated correlation coefficient (q²) is indicative of a reliable model.[16]
-
External Validation: Use the generated model to predict the biological activity of the compounds in the test set. A high predictive correlation coefficient (r²_pred) between the predicted and experimental activities demonstrates the model's predictive power.[15]
Step 5: Interpretation of Results
-
Generate CoMFA/CoMSIA contour maps to visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity.
Below is a visualization of this QSAR workflow.
Visualizing Biological Action: Thiosemicarbazones and Ribonucleotide Reductase
Many anticancer thiosemicarbazones exert their effect by inhibiting ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. The following diagram illustrates this simplified signaling pathway.
Performance Data at a Glance: A Survey of Thiosemicarbazide Activity
The following table summarizes experimental data from various studies, showcasing the diverse biological activities and potencies of different thiosemicarbazide derivatives.
| Compound Class | Biological Activity | Assay/Model | Result (IC50/MIC) | Reference |
| Quinolinone-based Thiosemicarbazones | Antituberculosis | Mycobacterium tuberculosis | Good to excellent activity, some more effective than isoniazid. | [15][17][18] |
| 4-Fluorophenoxyacetyl-thiosemicarbazides | Anticancer | LNCaP prostate cancer cells | IC50 = 108.14 µM for the most active compound. | [5] |
| Aromatic Thiosemicarbazone Analogues | Tyrosinase Inhibition | Mushroom Tyrosinase | Broad span of inhibitory activities. | |
| N-substituted phenyl(thio)semicarbazones | Anticonvulsant | Maximal Electroshock (MES) | Several compounds showed high activity. | [11] |
| Hydroxybenzoic acid hydrazide derived Thiosemicarbazides | Antibacterial | Gram-positive bacteria | Some compounds exhibited interesting activity. | |
| 3-trifluoromethylbenzoic acid hydrazide Thiosemicarbazides | Antibacterial | Staphylococcus spp. | MIC = 1.95 µg/mL for the most active compound. | [10] |
Conclusion
The statistical analysis of biological activity data is a cornerstone of modern drug discovery. For the versatile thiosemicarbazide series, a thoughtful application of QSAR and other computational methods can transform raw data into actionable insights, paving the way for the design of more potent and selective therapeutic agents. By following a structured and self-validating workflow, researchers can confidently navigate the complex structure-activity landscape and accelerate the journey from bench to bedside.
References
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- Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS One.
- Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules.
- QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Antibiotics.
- QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Antibiotics.
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- QSAR Studies of Copper Azamacrocycles and Thiosemicarbazones: MM3 Parameter Development and Prediction of Biological Properties. Journal of Computer-Aided Molecular Design.
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- Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole. Bioorganic & Medicinal Chemistry.
- A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(4-Methoxyphenyl)-3-thiosemicarbazide
This guide provides essential, field-proven procedures for the safe handling and disposal of 4-(4-Methoxyphenyl)-3-thiosemicarbazide (CAS No. 40207-03-2). As a compound frequently utilized in synthetic chemistry and drug development, its proper management is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond mere compliance, offering a framework for understanding the causality behind each procedural step, thereby fostering a culture of intrinsic safety within your research operations.
Critical Hazard Profile & Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not a benign substance; its primary hazard is significant acute oral toxicity.[1][2] Ingestion of even small quantities can be toxic or fatal.[3][4][5] Beyond this, the compound is an irritant to the skin and eyes, and inhalation of its dust can irritate the respiratory system.[4][6] Repeated or prolonged exposure carries the risk of systemic effects, potentially impacting the nervous system and bone marrow.[6]
The core directive derived from this profile is simple: prevent all routes of exposure —ingestion, inhalation, and skin contact—during both use and disposal. All waste generated from this compound must be considered and managed as hazardous waste.[6][7][8]
Table 1: Chemical and Hazard Identification Summary
| Property | Value | Source(s) |
| CAS Number | 40207-03-2 | [1] |
| Molecular Formula | C8H11N3OS | [1] |
| GHS Signal Word | Danger | [1][5] |
| GHS Hazard Statement | H301: Toxic if swallowed | [1][2] |
| Primary Health Hazards | Acute oral toxicity, skin/eye irritation | [1][4][6] |
| UN Number (Transport) | UN2811 | [8][9] |
| Transport Hazard Class | 6.1 (Toxic Solid) | [8][9] |
| Packing Group | II or III | [8][9] |
The Core Principle: Mandated Hazardous Waste Management
Due to its toxicity, this compound and any materials contaminated with it are classified as hazardous waste.[7][8] Disposal must not be improvised. Adherence to local, state, and federal regulations is mandatory.[7][9] The only acceptable disposal pathway is through a licensed professional waste management company, typically coordinated via your institution's Environmental Health & Safety (EH&S) department.[3][5][10]
Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain. [7][8] Such actions pose a significant risk to public health and the environment.
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely from the point of generation to its final disposition.
Step 3.1: Waste Segregation at the Source The first step in proper disposal is meticulous segregation. This prevents accidental mixing with incompatible waste streams and ensures accurate waste characterization.
-
Solid Waste: Collect unadulterated, expired, or excess this compound powder.
-
Contaminated Labware: This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the compound. These items are now considered hazardous waste.
-
Aqueous & Solvent Waste: Collect any solutions containing the compound. Do not mix with other waste streams unless explicitly permitted by your institution's chemical hygiene plan.
Step 3.2: Containerization & Labeling Proper containment is crucial to prevent leaks and exposure.
-
Select an Appropriate Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum) that will not degrade from contact with the waste. Ensure the container is in good condition with no cracks or leaks.
-
Transfer Waste Carefully: When transferring solid waste, do so in a ventilated enclosure (like a chemical fume hood) to minimize dust inhalation.[6] Use tools like a scoop or spatula; avoid generating airborne dust.[3]
-
Seal the Container: Tightly close the container lid to prevent any release of vapors or dust.[6]
-
Apply a Hazardous Waste Label: Immediately label the container. The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date of accumulation
-
Step 3.3: Temporary On-Site Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This area should be:
-
Secure and away from general laboratory traffic.
-
In a secondary containment bin to catch any potential leaks.
-
Away from incompatible materials, particularly strong oxidizing agents.[6]
Step 3.4: Arranging for Professional Disposal Contact your institution's EH&S office to schedule a pickup of the hazardous waste. They will manage the logistics of transferring the waste to a licensed disposal facility. These facilities use high-temperature incineration with scrubbers to destroy the compound safely and effectively.[10]
Emergency Procedures: Spill Management
A spill is a foreseeable emergency that requires a prepared response. The goal is to contain, clean, and decontaminate without exposing personnel.
-
Evacuate & Alert: Immediately clear the area of all personnel not involved in the cleanup.[6] Alert colleagues and your laboratory supervisor.
-
Don Personal Protective Equipment (PPE): Before re-entering the area, don appropriate PPE:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or disposable coveralls
-
-
Contain the Spill: Prevent the spread of the powder. If it's a small spill, you can cover it with a paper towel to minimize dust generation.
-
Clean Up the Spill:
-
Decontaminate the Area: Wipe the spill area with soap and water.[6]
-
Dispose of all materials as hazardous waste according to the protocol in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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Mastering the Safe Handling of 4-(4-Methoxyphenyl)-3-thiosemicarbazide: A Guide for Laboratory Professionals
For the diligent researcher in the fast-paced world of drug development, the novel compounds we synthesize are the keys to unlocking future therapies. Among these, 4-(4-Methoxyphenyl)-3-thiosemicarbazide and its analogues represent a promising scaffold in medicinal chemistry.[1][2] However, the potential for discovery carries with it an intrinsic responsibility to ensure the safety of those at the forefront of this research. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.
The thiosemicarbazide functional group, while valuable, is associated with significant acute toxicity. The parent compound, thiosemicarbazide, is classified as "Fatal if swallowed" or "Very toxic if swallowed".[3] While a specific, comprehensive Safety Data Sheet (SDS) for the 4-methoxy derivative is not widely available, the toxicological profile of closely related thiosemicarbazides necessitates a conservative and highly cautious approach. This guide is built on the principle of treating this compound with the highest degree of care due to its presumed high oral toxicity and potential for irritation.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any work begins, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, the primary risks associated with this compound are:
-
High Acute Oral Toxicity: This is the most significant hazard. Accidental ingestion of even a small amount could be fatal.[3]
-
Skin and Eye Irritation: Direct contact may cause irritation.[4]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[4]
-
Hazardous Decomposition Products: When heated to decomposition, it can release toxic fumes, including nitrogen oxides and sulfur oxides.[3]
It is also important to note that no occupational exposure limits (OELs) have been established for thiosemicarbazide or its derivatives, which underscores the need for stringent exposure controls.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required if container is intact |
| Weighing/Transfer (Solid) | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Lab coat over long-sleeved clothing | NIOSH-approved N95 or P100 respirator |
| In Solution/Reaction | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Lab coat | NIOSH-approved N95 or P100 respirator if handling solid waste |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient when handling the solid form due to the risk of dust particles. Chemical splash goggles that form a seal around the eyes are essential. A face shield should be worn over the goggles during weighing and transfer operations to protect the entire face.[3]
-
Hand Protection: Nitrile gloves are a suitable choice for protection against incidental splashes of many chemicals.[5][6][7][8] Given the high toxicity of thiosemicarbazides, double-gloving is a prudent measure to minimize the risk of exposure in case the outer glove is compromised. Always inspect gloves for any signs of degradation or punctures before use. After handling the compound, remove and dispose of the outer gloves immediately, following proper glove removal technique to avoid contaminating your skin.[3]
-
Respiratory Protection: Due to the fine, potentially airborne nature of the solid and its high toxicity, respiratory protection is crucial during any operation that could generate dust. A NIOSH-approved particulate respirator, such as an N95 or, for a higher level of protection, a P100, is required.[4] All respiratory protection requires a proper fit test and user training.
Operational and Disposal Plans: A Step-by-Step Guide
A clear, well-rehearsed plan for every stage of the chemical's lifecycle in the lab is essential for minimizing risk.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocols:
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area.
-
Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage location should be clearly labeled with the compound's identity and hazard warnings.
-
Store locked up, accessible only to authorized personnel.
Weighing and Transfer (to be performed in a certified chemical fume hood):
-
Don all required PPE, including double gloves and a respirator.
-
Place a plastic-backed absorbent liner on the balance to contain any spills.
-
Carefully open the container and use a dedicated spatula to transfer the desired amount of the solid to a tared container.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be treated as hazardous waste.
-
Close the primary container tightly.
-
Clean the spatula and any other contaminated equipment with a suitable solvent. The solvent rinse should be collected as hazardous waste.
Reaction and Work-up:
-
All reactions should be conducted in a certified chemical fume hood.
-
Ensure that all glassware is clean and free of contaminants.
-
Add reagents slowly and monitor the reaction for any signs of an uncontrolled exotherm.
-
At the end of the reaction, quench any unreacted reagents safely according to established laboratory procedures.
Disposal:
-
All solid waste, including contaminated gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[9]
-
Place solid waste in a clearly labeled, sealed container.
-
Liquid waste containing the compound should be collected in a designated, labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of acutely toxic waste. Do not pour any waste down the drain.[3]
Spill Response:
-
In the event of a small spill, evacuate the immediate area.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, collecting all materials for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's EHS office immediately.
Building a Self-Validating System of Safety
True laboratory safety is not just about following a checklist; it's about creating a system where safe practices are logical, verifiable, and ingrained in every action.
-
Pre-Work Briefings: Before working with this compound for the first time, hold a pre-work briefing with all involved personnel to review the hazards and procedures.
-
Buddy System: When working with highly toxic compounds, it is advisable to work within sight and hearing of another person.
-
Regular Training: Ensure that all personnel are trained on the proper use of PPE, emergency procedures, and the specific hazards of the compounds they are working with.
-
Documentation: Maintain clear and accurate records of the synthesis and handling of this compound.
By embracing these principles and protocols, you not only protect yourself and your colleagues but also uphold the scientific integrity of your work. The pursuit of groundbreaking research and an unwavering commitment to safety are not mutually exclusive; they are, in fact, inextricably linked.
References
- Central Drug House (P) Ltd. (n.d.).
- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET: 4-(4-Methylphenyl)-3-thiosemicarbazide.
- International Safety & Supply. (2023, December 14).
- INTCO Medical. (2025, September 5). Nitrile Gloves: Chemical Resistance Focus.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIOSEMICARBAZIDE.
- Santa Cruz Biotechnology. (n.d.).
- Thermo Fisher Scientific. (2025, September 12).
- SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- Ansell. (n.d.). Are nitrile gloves chemical resistant?. Ansell USA.
- Loba Chemie. (n.d.). THIOSEMICARBAZIDE FOR SYNTHESIS.
- Utah State University Office of Research. (n.d.).
- Fisher Scientific. (n.d.).
- 3M. (n.d.).
- Centers for Disease Control and Prevention. (2020, August 17).
- Canadian Centre for Occupational Health and Safety. (n.d.).
- Northwestern University. (n.d.).
- National Oceanic and Atmospheric Administration. (n.d.). THIOSEMICARBAZIDE. CAMEO Chemicals.
- Molecules. (2024, December 31). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed.
- MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.
- Google Patents. (n.d.). Process for preparing thiosemicarbazide.
- ResearchGate. (2019, January 17). Study, preparation and characterization of thiosemicarbazone ligands and their compounds.
Sources
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. gloves.com [gloves.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. Nitrile Gloves: Chemical Resistance Focus [intcoglove.com]
- 8. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 9. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
